5-Amino-2,4,6-triiodoisophthalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-amino-2,4,6-triiodobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I3NO4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZJSNULLBSYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)N)I)C(=O)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188969 | |
| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35453-19-1 | |
| Record name | 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35453-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035453191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2,4,6-triiodoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,4,6-triiodoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17G990RT0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2,4,6-triiodoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,4,6-triiodoisophthalic acid is a heavily substituted aromatic compound of significant interest in the pharmaceutical industry. Its primary application lies as a crucial intermediate in the synthesis of non-ionic X-ray contrast agents, such as iohexol (B1672079) and ioversol.[1][2][3] The high iodine content of the molecule is responsible for its radiopaque properties, making it invaluable for enhancing the visibility of internal structures during medical imaging procedures like CT scans.[4][5] A thorough understanding of its physicochemical properties is paramount for its synthesis, purification, formulation, and the development of its derivatives. This guide provides an in-depth overview of these properties, along with relevant experimental methodologies.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers and developers.
| Property | Value | Source |
| Molecular Formula | C₈H₄I₃NO₄ | [1][4] |
| Molecular Weight | 558.84 g/mol | [1][4] |
| Appearance | Slightly yellowish brown or white powder; Beige solid | [1][2][4] |
| Melting Point | 265 - 270 °C (lit.) | [1][2][4] |
| Boiling Point | 539.4 °C at 760 mmHg | [1] |
| Density | 3.053 g/cm³ | [1] |
| Solubility | Soluble in DMSO and Methanol. | [1][6] |
| pKa | 0.83 ± 0.10 (Predicted) | [1] |
| Flash Point | 280 °C | [1] |
| Vapor Pressure | 1.83E-12 mmHg at 25°C | [1] |
| Refractive Index | 1.869 | [1] |
| InChI Key | JEZJSNULLBSYHV-UHFFFAOYSA-N | |
| CAS Number | 35453-19-1 | [1][4] |
Experimental Protocols
Synthesis of this compound
The following protocol is a representative example of the synthesis of this compound from 5-aminoisophthalic acid.
Materials:
-
5-Aminoisophthalic acid
-
Iodine
-
Iodic acid solution (18.65% w/v)
-
Sulfuric acid (96%)
-
Water
-
250 mL three-necked round-bottomed flask
-
Thermometer
-
Condenser
-
Magnetic stirrer
-
Syringe pump
-
Oil bath
-
Filtration apparatus
Procedure:
-
In a 250 mL three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, dissolve 3.86 g (27.6 mmol) of 5-aminoisophthalic acid in 129.42 g of water.[2]
-
Adjust the pH of the solution to 1 with 96% sulfuric acid (2 mL, 35.3 mmol).[2]
-
Add 8.42 g (33.2 mmol) of solid iodine to the mixture.[2]
-
Heat the mixture to 72 °C in an oil bath.[2]
-
Slowly add 20 mL (21.2 mmol) of an 18.65% (w/v) aqueous iodic acid solution via a syringe pump over 5.2 hours (addition rate of 3.8 mL/h).[2]
-
After the addition is complete, continue the reaction at 72 °C for an additional hour.[2]
-
Cool the reaction mixture to room temperature.[2]
-
Filter the resulting solid, wash it with water, and dry to obtain this compound.[2]
General Methodologies for Physicochemical Property Determination
-
Melting Point Determination: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded as the melting point.
-
Solubility Assessment: To determine solubility in various solvents, a known amount of the compound is added to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, often using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa value can then be calculated from the titration curve, typically corresponding to the pH at which half of the acidic functional groups are deprotonated.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Amino-2,4,6-triiodoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-Amino-2,4,6-triiodoisophthalic acid, a key intermediate in the synthesis of nonionic X-ray contrast agents.[1][2] A thorough understanding of its solid-state architecture is crucial for controlling polymorphism, optimizing formulation, and developing new derivatives with enhanced properties. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the intricate network of intermolecular interactions that govern its crystal packing.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monohydrate form.[3][4] The key quantitative data are summarized in the tables below for easy reference and comparison.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₄I₃NO₄·H₂O |
| Formula Weight | 576.84 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.214 (1) |
| b (Å) | 15.735 (2) |
| c (Å) | 18.816 (2) |
| V (ų) | 2728.0 (5) |
| Z | 8 |
| Temperature (K) | 100 (2) |
| Radiation | Cu Kα |
| µ (mm⁻¹) | 54.11 |
| R-factor | 0.026 |
| wR-factor | 0.062 |
Data sourced from Beck & Sheldrick (2008).[3][4]
Table 2: Hydrogen Bond Geometry
An extensive hydrogen-bond network is a defining feature of the crystal structure, involving the amino group, carboxylic acid groups, and the water molecule of hydration.[3][4]
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| O8—H8···O12 | 0.80 (5) | 1.90 (5) | 2.662 (5) | 161 (7) |
| O14—H14B···N13 | 0.81 (4) | 2.05 (4) | 2.841 (5) | 166 (6) |
| N13—H13B···O12 | 0.88 (4) | 2.68 (5) | 3.478 (5) | 152 (5) |
Data sourced from Beck & Sheldrick (2008).[4]
Experimental Protocols
The determination of the crystal structure of this compound involves a series of precise experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure solution.
Synthesis of this compound
The title compound can be prepared from 5-aminoisophthalic acid.[5] In a typical procedure, 5-aminoisophthalic acid is dissolved in water, and the pH is adjusted to 1 with sulfuric acid.[1][5] Solid iodine is then added, and the mixture is heated.[1][5] An aqueous solution of iodic acid is slowly added to the reaction mixture.[1][5] After the reaction is complete, the mixture is cooled, and the resulting solid is filtered, washed with water, and dried to yield this compound.[1][5]
Crystallization
Single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol-acetonitrile solution by slow evaporation of the solvents.[3]
X-ray Data Collection and Structure Solution
A suitable single crystal was mounted on a Bruker SMART 6000 diffractometer.[3] Data were collected at 100 K using Cu Kα radiation.[3] A multi-scan absorption correction was applied to the data using SADABS.[3] The structure was solved and refined using the SHELXTL software package. Hydrogen atoms were located in a difference Fourier map and refined with restraints.[4]
Visualizing the Crystal Structure
The following diagrams illustrate the experimental workflow for crystal structure analysis and the key intermolecular interactions within the crystal lattice of this compound monohydrate.
Conclusion
The crystal structure of this compound monohydrate is characterized by a robust, three-dimensional network of hydrogen bonds. This detailed structural understanding is fundamental for professionals in drug development and materials science, providing a basis for rational design of new contrast agents and control over the solid-state properties of this important pharmaceutical intermediate. The presented data and protocols offer a comprehensive resource for further research and application.
References
Spectroscopic Profile of 5-Amino-2,4,6-triiodoisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 5-Amino-2,4,6-triiodoisophthalic acid, a key intermediate in the synthesis of non-ionic X-ray contrast agents. Due to the limited availability of comprehensive public data for the parent compound, this document also includes detailed spectroscopic information for its closely related derivatives, diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) and diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP), which offer valuable insights into the spectral characteristics of this class of molecules.
Spectroscopic Data Summary
Below are the tabulated spectroscopic data for the diethyl and diacetoxyethyl ester derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H-NMR Spectroscopic Data for Derivatives of this compound
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| DEtTIIP | DMSO-d6 | 1.34 | t | 7.12 | -CH₃ |
| 4.34 | q | 7.11 | -OCH₂- | ||
| 5.68 | s | - | -NH₂ | ||
| DAcOEtTIIP | DMSO-d6 | 1.25 | t | 7.11 | -COCH₂CO-CH₂CH₃ |
| 4.22 | q | 7.11 | -COCH₂CO-CH₂CH₃ | ||
| 4.90 | s | - | -COCH₂CO- | ||
| 5.77 | s | - | -NH₂ |
Table 2: ¹³C-NMR Spectroscopic Data for Derivatives of this compound
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| DEtTIIP | DMSO-d6 | 14.28 | -CH₃ |
| 62.58 | -OCH₂- | ||
| 71.74 | C2-I | ||
| 79.93 | C4,6-I | ||
| 146.93 | C1,3-CO- | ||
| 148.67 | C5-NH₂ | ||
| 168.51 | -COOEt | ||
| DAcOEtTIIP | DMSO-d6 | 14.59 | -COCH₂COOCH₂CH₃ |
| 61.49 | -COCH₂COCH₂-CH₃ | ||
| 62.85 | -COCH₂COOCH₂CH₃ | ||
| 71.95 | C2-I | ||
| 80.70 | C4,6-I | ||
| 146.14 | C1,3-CO- | ||
| 148.94 | C5-NH- | ||
| 167.05 | -COCH₂COOEt | ||
| 167.86 | -COCH₂COOEt |
A ¹³C NMR spectrum for this compound is noted in the SpectraBase database, but full access is restricted.
Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectroscopic Data for a Derivative of this compound
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| DAcOEtTIIP | 3475, 3380 | N-H stretching |
| 1758, 1737 | C=O stretching of esters |
Mass Spectrometry (MS) Data
Specific mass spectrometry data for this compound is not detailed in the reviewed literature. However, for Mass-Spec compatible applications using HPLC, formic acid can be used as a replacement for phosphoric acid in the mobile phase.
Experimental Protocols
The following are generalized experimental protocols based on the available literature for the characterization of this compound and its derivatives.
NMR Spectroscopy
-
Instrumentation : A 400 MHz or 101 MHz NMR spectrometer.
-
Sample Preparation : Samples are typically dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Data Acquisition : Standard pulse programs are used for ¹H NMR and ¹³C NMR.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : Solid samples are prepared as KBr pellets.
-
Data Acquisition : Spectra are typically recorded in the transmission mode.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization.
An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2,4,6-triiodoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) is a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as iohexol (B1672079) and iopamidol.[1][2][3] Its physicochemical properties, particularly its solubility and stability, are critical quality attributes that influence downstream processability, formulation development, and the purity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data and expected behavior of ATIIPA in various solvents and under different stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄I₃NO₄ | [4] |
| Molecular Weight | 558.84 g/mol | [5] |
| Appearance | White to off-white or slightly yellowish-brown crystalline powder | [4][5] |
| Melting Point | 265-270 °C (with decomposition) | [1] |
| Predicted pKa | 0.83 ± 0.10 | [1][6] |
Solubility Profile
Aqueous Solubility
ATIIPA possesses both acidic (carboxylic acid) and basic (amino) functional groups, making its aqueous solubility highly dependent on pH. With a predicted pKa of 0.83 for the carboxylic acid groups, it is expected to have low intrinsic solubility in acidic media.[1][6] As the pH increases above the pKa, the carboxylic acid groups will deprotonate, forming a more soluble carboxylate salt. One source describes ATIIPA as being "soluble in water," which likely refers to its solubility at neutral or alkaline pH.[4]
Organic Solvent Solubility
The solubility of ATIIPA in various organic solvents is summarized in the table below. It is important to note that most of the available data is qualitative.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][6] |
| Methanol (B129727) | Soluble | [1][2][6] |
| Ethanol (B145695) | Slightly Soluble | [4] |
The solubility in polar aprotic solvents like DMSO is expected to be good, while solubility in alcohols like methanol and ethanol is moderate to low. For comparison, Iopamidol, a more functionalized derivative of ATIIPA, is very soluble in water, sparingly soluble in methanol, and very slightly soluble in ethanol (99.5%).[7]
Stability Profile
Understanding the chemical stability of ATIIPA is essential for defining storage conditions, predicting shelf-life, and identifying potential impurities in the synthesis of contrast agents.
Intrinsic Stability
ATIIPA is generally considered a stable compound, a property valued by researchers.[5] However, like other iodinated aromatic compounds, it is susceptible to degradation under specific stress conditions.
Degradation Pathways
Forced degradation studies on related iodinated contrast agent precursors suggest several potential degradation pathways for ATIIPA.[8]
-
Deiodination: The carbon-iodine bond can be cleaved under the influence of light (photodegradation) or heat (thermal degradation), leading to the formation of impurities with fewer iodine atoms.[8]
-
Decarboxylation: Under thermal stress, the carboxylic acid groups may be lost as carbon dioxide.[8]
-
Oxidative Degradation: While the aromatic ring is somewhat electron-deficient, the amino group can be susceptible to oxidation.
-
Hydrolysis: The amide bonds in derivatives of ATIIPA are susceptible to acid and base hydrolysis.[8] While ATIIPA itself does not have amide bonds, this is a critical consideration for its downstream products. Interestingly, the 1,3-diethyl ester of ATIIPA has been shown to be highly resistant to alkaline hydrolysis, suggesting steric hindrance from the adjacent iodine atoms provides some stability to nearby functional groups.[7][9]
The primary degradation pathways for iodinated contrast agent precursors are illustrated in the following diagram.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 35453-19-1 [amp.chemicalbook.com]
- 3. This compound | 35453-19-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound CAS#: 35453-19-1 [m.chemicalbook.com]
- 7. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
A Technical Guide to Early Synthesis Methods for 5-Amino-2,4,6-triiodoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2,4,6-triiodoisophthalic acid is a crucial intermediate in the synthesis of non-ionic X-ray contrast agents. This technical guide provides an in-depth overview of the early synthetic routes to this compound, with a focus on the iodination of 5-aminoisophthalic acid. Detailed experimental protocols for key methods are presented, along with a comparative analysis of their quantitative data. Visual representations of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations involved.
Introduction
The development of safe and effective X-ray contrast media has been a significant endeavor in medicinal chemistry. A pivotal molecule in the synthesis of many modern non-ionic contrast agents is this compound. Its tri-iodinated benzene (B151609) ring provides the high electron density required for X-ray attenuation, while the amino and carboxylic acid functional groups serve as handles for further chemical modification to improve water solubility and reduce toxicity. This document details the foundational synthetic methodologies for preparing this key intermediate.
The primary and most direct route to this compound involves the electrophilic iodination of 5-aminoisophthalic acid. This guide will explore three prominent early methods for achieving this transformation:
-
Iodination using a combination of molecular iodine and iodic acid.
-
Iodination with potassium iodide and potassium iodate (B108269).
-
Iodination employing an iodide salt in the presence of dimethyl sulfoxide (B87167) (DMSO).
Furthermore, a common preparatory method for the requisite starting material, 5-aminoisophthalic acid, from 5-nitroisophthalic acid will be briefly discussed.
Synthesis of the Precursor: 5-Aminoisophthalic Acid
The synthesis of this compound begins with the preparation of its precursor, 5-aminoisophthalic acid. A widely used method is the reduction of 5-nitroisophthalic acid.
Reduction of 5-Nitroisophthalic Acid
The reduction of the nitro group of 5-nitroisophthalic acid to an amine is a standard transformation. Early methods often employed metal-based reducing agents.
Iodination of 5-Aminoisophthalic Acid: Key Methodologies
The core of the synthesis lies in the tri-iodination of the 5-aminoisophthalic acid ring. The electron-donating amino group activates the aromatic ring, directing the bulky iodine atoms to the ortho and para positions.
Method 1: Iodination with Iodine and Iodic Acid
This method utilizes molecular iodine as the primary iodinating agent, with iodic acid acting as an oxidizing agent to regenerate the electrophilic iodine species, thus ensuring complete tri-iodination.
-
In a suitable reaction vessel, 5-aminoisophthalic acid is dissolved in water.
-
The pH of the solution is adjusted to approximately 1 with 96% sulfuric acid.[1]
-
Solid iodine is added to the mixture, which is then heated to around 72°C.[1]
-
An aqueous solution of iodic acid is slowly added to the reaction mixture over several hours while maintaining the temperature.[1]
-
After the addition is complete, the reaction is held at the same temperature for an additional hour to ensure completion.[1]
-
The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.[1]
-
The solid is washed with water and dried to yield this compound.[1]
Method 2: Iodination with Potassium Iodide and Potassium Iodate
This approach generates the iodinating species in situ through the reaction of potassium iodide and potassium iodate under acidic conditions.
-
5-Aminoisophthalic acid is suspended in purified water in a reaction flask.
-
The pH is adjusted to be less than 0.5 with sulfuric acid.
-
The mixture is heated to 30-35°C.
-
Potassium iodate (KIO₃) is added portion-wise to the reaction mixture.
-
The reaction temperature is then raised to 70-75°C and maintained for 5 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of a sodium hydrogen sulfite (B76179) solution.
-
The product is isolated by filtration and dried.
Method 3: Iodination with Iodide Salt and DMSO
This method utilizes an iodide salt (such as NaI, KI, or NH₄I) and dimethyl sulfoxide (DMSO) under acidic conditions. The DMSO is believed to play a role in the in situ generation of an electrophilic iodine species.
-
5-Aminoisophthalic acid, an iodide salt (e.g., NaI), and DMSO are added to a solvent such as water.
-
Concentrated hydrochloric acid is added to the mixture.
-
The mixture is stirred at room temperature for a short period and then heated to reflux for approximately 16 hours.
-
Upon cooling to room temperature, a solid precipitates.
-
The crude product is collected by filtration.
-
Purification involves dissolving the solid in an aqueous potassium hydroxide (B78521) solution, treating with activated carbon for decolorization, and then re-precipitating the product by acidification with hydrochloric acid.
-
The purified product is collected by filtration, washed, and dried.
Quantitative Data Summary
The following table summarizes the quantitative data for the described iodination methods, allowing for a direct comparison of their efficiencies.
| Method | Starting Material | Key Reagents | Molar Ratio (Substrate:Reagents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Aminoisophthalic acid | I₂, HIO₃, H₂SO₄ | 1 : 1.2 : 0.77 | Water | 72 | 6.2 | 82.6 | >99.9 |
| 2 | 5-Aminoisophthalic acid | KI, KIO₃, H₂SO₄ | Not explicitly stated | Water | 70-75 | 5 | 95.3 | >99.9 |
| 3 | 5-Aminoisophthalic acid | NaI, DMSO, HCl | 1 : 6 : 6 | Water | Reflux | 16 | Not explicitly stated | Not explicitly stated |
Conclusion
The early synthesis of this compound has been successfully achieved through several effective iodination methods. The choice of method often depends on factors such as reagent availability, cost, and desired purity. The methods utilizing iodine/iodic acid and KI/KIO₃ demonstrate high yields and purities, making them robust choices for laboratory and potential scale-up synthesis. The DMSO-mediated method offers an alternative route, although further optimization may be required to compete with the other established protocols. This guide provides a foundational understanding of these critical synthetic transformations for professionals in the field of drug development and medicinal chemistry.
References
Molecular formula and weight of 5-Amino-2,4,6-triiodoisophthalic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on 5-Amino-2,4,6-triiodoisophthalic acid, a compound of significant interest in medical imaging and pharmaceutical research.
Core Molecular and Physical Data
This compound is a synthetic organic compound characterized by a benzene (B151609) ring substituted with three iodine atoms, an amino group, and two carboxylic acid groups.[1] Its high iodine content makes it a valuable component in various applications, particularly as a precursor to non-ionic X-ray contrast agents.[2][3]
The fundamental properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₄I₃NO₄ | [1][2] |
| Molecular Weight | 558.84 g/mol | [2] |
| Appearance | Slightly yellowish brown or white powder | [2] |
| Melting Point | 265 - 270 °C | [2][3][4] |
| CAS Number | 35453-19-1 | [1][2] |
| Purity | ≥ 99% (HPLC) | [2] |
Experimental Protocols: Synthesis
A common method for the synthesis of this compound involves the iodination of 5-aminoisophthalic acid.[3]
Materials:
-
5-aminoisophthalic acid (I)
-
Water
-
96% Sulfuric acid
-
Solid iodine
-
18.65% (w/v) aqueous iodic acid solution
Procedure:
-
In a 250 mL three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, dissolve 5-aminoisophthalic acid (3.86 g, 27.6 mmol) in water (129.42 g).[3]
-
Adjust the pH of the solution to 1 with 96% sulfuric acid (2 mL, 35.3 mmol).[3]
-
Add solid iodine (8.42 g, 33.2 mmol) to the mixture.[3]
-
Heat the mixture to 72 °C in an oil bath.[3]
-
Slowly add an 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2 mmol) via a syringe pump over 5.2 hours (addition rate of 3.8 mL/h).[3]
-
Continue the reaction at 72 °C for an additional hour.[3]
-
Cool the reaction mixture to room temperature and filter the resulting solid.[3]
-
Wash the solid with water and dry to obtain this compound as a pale pink solid.[3]
-
The product can be analyzed by HPLC to confirm its purity.[3]
Chemical Reactions and Applications
The presence of amino and carboxylic acid functional groups allows for a variety of chemical reactions, including:
-
Nucleophilic Substitution: The amino group can act as a nucleophile.[1]
-
Esterification: The carboxylic acid groups can react with alcohols to form esters.[1]
These reactive sites make it a versatile intermediate for the synthesis of more complex molecules, particularly non-ionic iodinated X-ray contrast agents.[3] It also finds use in the synthesis of specialized polymers and as a research tool in biochemical assays.[2]
Logical Relationship: Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process described above.
Caption: Synthesis workflow for this compound.
References
Health and Safety Profile of 5-Amino-2,4,6-triiodoisophthalic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the health and safety information for 5-Amino-2,4,6-triiodoisophthalic acid, a key intermediate in the synthesis of non-ionic iodinated X-ray contrast agents.[1] The information is intended for researchers, scientists, and drug development professionals, summarizing available toxicological data, outlining experimental safety assessment protocols, and illustrating potential mechanisms of toxicity associated with iodinated compounds.
Chemical and Physical Properties
This compound is a beige to slightly yellowish-brown or white solid powder.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 35453-19-1 | [3][4][5][6][7] |
| Molecular Formula | C₈H₄I₃NO₄ | [2][3][7] |
| Molecular Weight | 558.84 g/mol | [2][3][4] |
| Melting Point | 265-270 °C | [1][2][4][8] |
| Solubility | Poorly soluble in water; soluble in DMSO and Methanol.[9][10] | [9][10] |
| Appearance | White to gray to brown powder or crystals.[4] | [4] |
| Storage | Store at room temperature in a dry, dark place, and keep sealed.[10] | [10] |
Toxicological Profile and Hazard Identification
The toxicological data for this compound is limited. However, based on available Safety Data Sheets (SDS) and studies on related iodinated contrast agents, a general profile can be established.
GHS Classification
The substance is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][7] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][7] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[11] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[11] |
Quantitative Toxicological Data
The primary quantitative toxicological value found is the acute oral lethal dose (LD50).
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >2000 mg/kg | [4] |
Experimental Protocols for Safety Assessment
Detailed experimental protocols are crucial for the safety assessment of any chemical substance. The following are standardized protocols based on OECD guidelines that are applicable for evaluating the toxicological endpoints identified for this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.[12]
Objective: To determine the oral toxicity of this compound and classify it according to the GHS.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[13]
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.
-
Dose Preparation: The test substance is typically administered in a suitable vehicle. Given its poor water solubility, a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) may be appropriate.
-
Administration: A single dose is administered by gavage to the animals. The volume should not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.[12]
-
Stepwise Dosing Procedure: The test is conducted in a stepwise manner using a small number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Skin Sensitization - Murine Local Lymph Node Assay (LLNA)
The LLNA is the preferred method for in vivo testing of skin sensitization potential.[7]
Objective: To determine if this compound can induce a skin sensitization response.
Methodology:
-
Test Animals: Female mice of a standard inbred strain (e.g., CBA/Ca or CBA/J) are used.
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone:olive oil 4:1). A minimum of three concentrations are prepared.
-
Application: A defined volume of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.
-
Lymphocyte Proliferation Measurement: On day 6, a radiolabeled thymidine (B127349) (e.g., ³H-methyl thymidine) is injected intravenously.[14] After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The stimulation index (SI) is calculated for each treatment group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.[7]
Respiratory Sensitization Assessment in Guinea Pigs
There is no fully validated and universally accepted predictive test for respiratory sensitization. However, guinea pig models are commonly used for evaluation.[15]
Objective: To assess the potential of this compound to induce respiratory hypersensitivity.
Methodology:
-
Test Animals: Hartley strain guinea pigs are used.
-
Induction Phase: Sensitization can be induced through various routes, including intradermal injections with an adjuvant, topical application, or inhalation exposure. For an inhaled substance, a combination of intradermal injection and repeated inhalation exposure (e.g., 3 hours/day for 5 consecutive days) is often employed.[16]
-
Challenge Phase: After a rest period of approximately 2-3 weeks, animals are challenged with an aerosol of the test substance (or a conjugate of the substance with a protein like guinea pig serum albumin).[16]
-
Respiratory Response Monitoring: The respiratory patterns of the animals are monitored before, during, and after the challenge using a plethysmograph. Changes in respiratory rate and the presence of labored breathing are recorded.
-
Data Analysis: The respiratory response is analyzed to determine if there is a significant difference between the sensitized and control groups. An increase in respiratory rate or the onset of asthma-like symptoms in the sensitized animals upon challenge indicates a positive response.
Potential Mechanisms of Toxicity and Signaling Pathways
Specific signaling pathways for this compound have not been elucidated. However, as a member of the iodinated contrast media class, its potential toxicities can be inferred from related compounds, particularly concerning renal toxicity and hypersensitivity reactions.
Iodinated Contrast-Induced Acute Kidney Injury (CI-AKI)
One of the most significant adverse effects of iodinated contrast agents is CI-AKI.[3] The proposed mechanisms involve a combination of direct tubular toxicity and renal vasoconstriction leading to medullary hypoxia.
Caption: Proposed mechanism of iodinated contrast-induced acute kidney injury (CI-AKI).
Hypersensitivity Reactions
Hypersensitivity reactions to iodinated contrast media can be immediate or delayed.[8] While the exact mechanisms are not fully understood, both IgE-mediated and non-IgE-mediated pathways are proposed.[8]
Caption: Hypersensitivity reaction pathways for iodinated contrast agents.
Handling, Storage, and Disposal
Handling: Avoid contact with skin, eyes, and clothing.[4] Minimize dust generation and avoid breathing dust.[4] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves, safety glasses, and a respirator if ventilation is inadequate.[3][6]
Storage: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4] Keep the container tightly closed.[4] The substance is reported to be moisture-sensitive.[6][7]
Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] Contaminated packaging should be disposed of as unused product.[5] Follow all local and national regulations for waste disposal.
First Aid and Emergency Procedures
In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[3]
In case of skin contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[6]
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]
In case of ingestion: Rinse mouth. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][6]
Fire-fighting measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Wear a self-contained breathing apparatus for firefighting if necessary.[5]
Conclusion
This compound is a chemical intermediate with identified hazards of respiratory and skin sensitization, as well as oral toxicity and irritation. While specific toxicological studies on this compound are limited, a comprehensive safety assessment can be guided by standardized protocols and knowledge of the broader class of iodinated contrast agents. Professionals handling this substance should adhere to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and disposal procedures. Further research is needed to fully elucidate the specific toxicological profile and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on the renal toxicity of iodinated contrast drugs used in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 8. dynamed.com [dynamed.com]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management | Semantic Scholar [semanticscholar.org]
- 11. ccjm.org [ccjm.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. ecetoc.org [ecetoc.org]
- 16. Assessment of respiratory hypersensitivity in guinea pigs sensitized to toluene diisocyanate: improvements on analysis of respiratory response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Clarity: An In-depth Technical Guide to the Discovery and History of Tri-iodinated Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of X-ray imaging in 1895 by Wilhelm Conrad Roentgen revolutionized medicine, offering a previously unimaginable window into the human body. However, the initial technology was limited by the inherently low contrast between soft tissues. This spurred a century-long quest for substances that could safely enhance the visibility of organs, blood vessels, and other structures, leading to the development of radiocontrast agents. This technical guide provides a comprehensive overview of the discovery and history of tri-iodinated contrast agents, the cornerstone of modern radiographic imaging. We will delve into the pivotal chemical innovations, from early ionic monomers to the sophisticated non-ionic dimers of today, and provide detailed experimental context for their development and evaluation.
The Dawn of Iodinated Contrast: Early Developments
The journey towards effective contrast agents began with the observation that substances with high atomic numbers could attenuate X-rays more effectively than soft tissues.[1] Early explorations in the 1920s involved inorganic iodides like sodium iodide, but their high toxicity and osmolality limited their clinical utility.[2] A significant breakthrough came with the synthesis of organic iodine compounds, which offered a less toxic vehicle for delivering the radiopaque iodine atoms.
The foundational structure that would dominate the field for decades was the 2,4,6-tri-iodinated benzene (B151609) ring.[3] This structure provided a stable and efficient scaffold for carrying a high concentration of iodine, a critical factor for achieving adequate radiodensity.
The First Generation: High-Osmolality Ionic Monomers
The 1950s marked a pivotal era with the introduction of the first commercially successful tri-iodinated contrast agents. These were ionic monomers, meaning they consisted of a single tri-iodinated benzene ring with a carboxylic acid group that formed a salt with sodium or meglumine (B1676163) to ensure water solubility.[3]
Diatrizoate: A Landmark Achievement
Developed in the mid-1950s, diatrizoate (also known as amidotrizoate) became the gold standard for intravascular contrast agents for many years.[4][5] It offered significantly lower toxicity compared to its predecessors.
Experimental Protocols: Synthesis of Diatrizoic Acid
The synthesis of diatrizoic acid, the parent compound of diatrizoate salts, involves a multi-step process starting from 3,5-dinitrobenzoic acid.
Protocol 1: Synthesis of Diatrizoic Acid
-
Reduction of 3,5-Dinitrobenzoic Acid: 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This can be achieved using various reducing agents, such as tin and hydrochloric acid, or through catalytic hydrogenation.
-
Iodination: The 3,5-diaminobenzoic acid is then tri-iodinated. A common method involves the use of iodine monochloride (ICl) in an acidic medium.
-
Detailed Iodination Step: To a solution of 3,5-diaminobenzoic acid in aqueous hydrochloric acid, a solution of iodine monochloride is added dropwise with stirring. The reaction mixture is heated to facilitate the electrophilic substitution of iodine onto the benzene ring at the 2, 4, and 6 positions.
-
-
Acetylation: The amino groups at the 3 and 5 positions are subsequently acetylated using acetic anhydride (B1165640). This step is crucial for reducing the toxicity of the final compound.
-
Detailed Acetylation Step: The 3,5-diamino-2,4,6-triiodobenzoic acid is dissolved in a suitable solvent, and acetic anhydride is added. The reaction is typically heated to ensure complete acetylation of both amino groups.
-
-
Purification: The crude diatrizoic acid is then purified, often through recrystallization, to yield the final product.
Iothalamate: A Close Relative
Following the success of diatrizoate, iothalamic acid was developed and introduced in the 1960s.[6] It shares the same tri-iodinated benzoic acid core but differs in the side chain at the 5-position, featuring a methylcarbamoyl group instead of an acetamido group.
Experimental Protocols: Synthesis of Iothalamic Acid
The synthesis of iothalamic acid follows a similar pathway to that of diatrizoic acid, starting from 5-nitroisophthalic acid.
Protocol 2: Synthesis of Iothalamic Acid
-
Amidation: 5-nitroisophthalic acid is first converted to its mono-amide derivative by reaction with methylamine.
-
Reduction: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation.
-
Iodination: The resulting 5-amino-N-methylisophthalamide is tri-iodinated using iodine monochloride in a manner analogous to the diatrizoic acid synthesis.
-
Acetylation: The amino group at the 3-position is acetylated with acetic anhydride.
-
Purification: The final product, iothalamic acid, is purified by recrystallization.
While these high-osmolality contrast media (HOCM) were revolutionary, their high osmolality, often 5 to 8 times that of blood plasma, was responsible for a range of adverse effects, including pain on injection, heat sensation, and a higher risk of nephrotoxicity.[7]
The Quest for Lower Osmolality: The Second Generation
The drive to improve patient tolerance and safety led to the development of low-osmolality contrast media (LOCM) in the 1970s and 1980s. This was a paradigm shift in the field, spearheaded by the innovative work of the Swedish radiologist Torsten Almén. He hypothesized that reducing the number of particles in solution for a given number of iodine atoms would decrease the osmolality and, consequently, the adverse effects.
Metrizamide (B1676532): The First Non-Ionic Monomer
The first clinically successful LOCM was metrizamide, a non-ionic monomer. Instead of a carboxylic acid group for water solubility, metrizamide utilized hydrophilic glucose derivatives attached to the tri-iodinated benzene ring. This non-ionic nature meant that it did not dissociate in solution, effectively halving the osmolality compared to ionic monomers for the same iodine concentration.
Experimental Protocols: Synthesis of Metrizamide
The synthesis of metrizamide is a more complex process involving the coupling of a glucose derivative to the tri-iodinated aromatic core.
Protocol 3: Synthesis of Metrizamide
-
Preparation of the Glucosamine (B1671600) Derivative: 2-amino-2-deoxy-D-glucose is acetylated to protect its hydroxyl groups.
-
Coupling Reaction: The protected glucosamine derivative is then reacted with 3-amino-2,4,6-triiodobenzoyl chloride. This forms an amide linkage between the aromatic ring and the glucose moiety.
-
De-acetylation: The acetyl protecting groups on the glucose part of the molecule are then removed by hydrolysis to restore the hydrophilic hydroxyl groups.
-
Purification: The final metrizamide product is purified using chromatographic techniques.
While a significant advancement, metrizamide had limitations, including its instability in solution (requiring it to be supplied as a powder for reconstitution) and its relatively high cost.
The Rise of Modern Non-Ionic Monomers: Iohexol (B1672079) and Iopamidol (B1672082)
The challenges with metrizamide spurred further research, leading to the development of a new generation of stable, ready-to-use, non-ionic, low-osmolality monomers in the early 1980s. Iohexol and iopamidol emerged as the leading agents in this class and remain widely used today.[4] They achieve water solubility through the incorporation of multiple hydrophilic hydroxyl groups on their side chains.
Iohexol: A Workhorse of Modern Radiology
Iohexol, introduced in 1982, offered excellent stability, low osmolality, and a favorable safety profile.[8]
Experimental Protocols: Synthesis of Iohexol
The synthesis of iohexol is a multi-step process starting from 5-nitroisophthalic acid.
Protocol 4: Synthesis of Iohexol
-
Amidation: 5-nitroisophthalic acid is reacted with 3-amino-1,2-propanediol (B146019) to form the corresponding bis-amide.
-
Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation.
-
Iodination: The resulting 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is tri-iodinated with iodine monochloride.
-
Acetylation: The amino group at the 5-position is acetylated using acetic anhydride.
-
Alkylation: In the final key step, the nitrogen of the 5-acetamido group is alkylated with 3-chloro-1,2-propanediol (B139630) to introduce the third polyhydroxylated side chain.
-
Purification: The crude iohexol is purified through a series of crystallization and chromatographic steps to achieve the high purity required for clinical use.
The Third Generation: Iso-Osmolar Non-Ionic Dimers
The pursuit of even greater safety and patient comfort led to the development of the third generation of iodinated contrast agents: the iso-osmolar, non-ionic dimers. The first and most prominent example is iodixanol (B1672021).
Iodixanol: Achieving Iso-Osmolality
Iodixanol consists of two tri-iodinated benzene rings linked together. This dimeric structure provides six iodine atoms per molecule. Because it is non-ionic, it does not dissociate in solution, resulting in an osmolality that is approximately half that of the non-ionic monomers and very close to that of blood plasma (hence, "iso-osmolar").[9]
Experimental Protocols: Synthesis of Iodixanol
The synthesis of iodixanol involves the dimerization of a monomeric precursor.
Protocol 5: Synthesis of Iodixanol
-
Preparation of the Monomer Precursor: The synthesis starts with 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate also used in iohexol synthesis. This is acetylated to form 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
-
Dimerization: Two molecules of this monomer are then linked together. A common method involves using a linking agent such as epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581) under basic conditions. This creates the central 2-hydroxypropane bridge connecting the two tri-iodinated rings.
-
Purification: The purification of iodixanol is a critical and complex step, often involving multiple crystallizations and chromatographic separations to remove unreacted monomer and other byproducts.
Quantitative Data Summary
The evolution of tri-iodinated contrast agents has been marked by a significant improvement in their physicochemical properties, leading to enhanced safety and tolerability. The following tables summarize key quantitative data for some of the major agents discussed.
Table 1: Physicochemical Properties of Selected Tri-iodinated Contrast Agents
| Agent | Class | Ionicity | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) |
| Diatrizoate Meglumine/Sodium | Ionic Monomer | Ionic | ~370 | ~1500-2000 |
| Iothalamate Meglumine | Ionic Monomer | Ionic | ~400 | ~2000 |
| Metrizamide | Non-ionic Monomer | Non-ionic | ~300 | ~480 |
| Iohexol | Non-ionic Monomer | Non-ionic | 300 | ~672 |
| Iopamidol | Non-ionic Monomer | Non-ionic | 300 | ~616 |
| Iodixanol | Non-ionic Dimer | Non-ionic | 320 | ~290 |
Table 2: Acute Intravenous Toxicity (LD50) in Rodents
| Contrast Agent | Species | LD50 (g/kg) |
| Diatrizoate Sodium | Mouse | 14.0 |
| Diatrizoate Sodium | Rat | 11.4 |
| Iohexol | Mouse | >25 |
| Iohexol | Rat | >20 |
| Metrizamide | Mouse | >20 |
| Metrizamide | Rat | >20 |
Table 3: Renal Clearance and Elimination Half-Life
| Agent | Renal Clearance (mL/min/1.73m²) | Elimination Half-Life (hours) |
| Iohexol | ~120 | ~2 |
| Iodixanol | ~100 | ~2.1 |
| Iothalamate | Approximates GFR | ~1.5-2.0 |
Methodologies for Key Experiments
Experimental Protocol for LD50 Determination
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following is a generalized protocol for its determination in rodents for contrast agents:
-
Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a specific strain are used. Animals are acclimatized to the laboratory conditions for at least one week.
-
Dose Preparation: The contrast agent is prepared in a suitable vehicle (e.g., sterile saline) at various concentrations.
-
Dose Administration: A series of graded doses of the contrast agent are administered intravenously to different groups of animals. A control group receives only the vehicle.
-
Observation: The animals are observed for a set period (typically 24-72 hours) for signs of toxicity and mortality.
-
Data Analysis: The number of deaths at each dose level is recorded, and the LD50 value is calculated using statistical methods such as the Probit or Logit analysis.
Experimental Protocol for Renal Clearance Measurement
The renal clearance of a contrast agent is a measure of the efficiency with which it is removed from the blood by the kidneys. It is often used as a surrogate marker for the glomerular filtration rate (GFR).
-
Subject Preparation: The subject is well-hydrated. A baseline blood sample is taken.
-
Contrast Agent Administration: A precise dose of the contrast agent (e.g., iohexol) is administered as an intravenous bolus.
-
Blood Sampling: A series of blood samples are drawn at timed intervals (e.g., 2, 3, 4, and 5 hours post-injection).
-
Urine Collection (Optional but more accurate for renal clearance): Timed urine collections are performed over the same period.
-
Analysis: The concentration of the contrast agent in the plasma and urine samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or X-ray fluorescence.
-
Calculation: Plasma clearance is calculated from the rate of decrease in plasma concentration over time. Renal clearance is calculated using the formula: Clearance = (Urine Concentration x Urine Flow Rate) / Plasma Concentration.
Experimental Protocol for Radiodensity Measurement
The radiodensity of a contrast agent is its ability to attenuate X-rays, which is quantified in Hounsfield Units (HU) on a CT scanner.
-
Phantom Preparation: A CT phantom, typically made of a water-equivalent material, is used. The phantom contains wells or inserts that can be filled with different solutions.
-
Contrast Agent Dilutions: The contrast agent is diluted to various clinically relevant iodine concentrations (e.g., 1, 2, 5, 10 mgI/mL) in saline or water.
-
Phantom Scanning: The wells of the phantom are filled with the different contrast agent dilutions and a control (saline or water). The phantom is then scanned using a clinical CT scanner with standardized settings (e.g., tube voltage, tube current, slice thickness).
-
Data Analysis: Regions of interest (ROIs) are drawn within each well on the resulting CT images, and the mean HU value for each concentration is measured. A calibration curve of HU versus iodine concentration is then generated.
Visualizing the Evolution
The progression from high-osmolality ionic monomers to iso-osmolar non-ionic dimers represents a clear and logical evolution in the design of tri-iodinated contrast agents. This can be visualized through a timeline of key discoveries and a diagram illustrating the changes in chemical structure.
Caption: A timeline illustrating the major milestones in the development of tri-iodinated contrast agents.
Caption: The chemical evolution of tri-iodinated contrast agents from ionic monomers to non-ionic dimers.
Caption: A generalized experimental workflow for the synthesis of tri-iodinated contrast agents.
Conclusion
The history of tri-iodinated contrast agents is a testament to the power of iterative chemical design in medicine. From the early, relatively toxic ionic compounds to the modern, highly tolerated iso-osmolar agents, each generation has brought significant improvements in patient safety and diagnostic efficacy. This evolution has been driven by a deep understanding of the relationship between chemical structure, physicochemical properties, and biological response. For researchers and drug development professionals, this history provides a valuable case study in rational drug design and highlights the ongoing importance of optimizing the safety and efficacy of diagnostic agents. The detailed experimental protocols and quantitative data presented in this guide serve as a foundational resource for further innovation in the field of medical imaging.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Iohexol Clearance for Assessing Residual Kidney Function in Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iohexol Clearance for the Determination of Glomerular Filtration Rate: 15 Years’ Experience in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized comparison of iodixanol and iohexol in adult intracranial computed tomography scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Model-Based Estimation of Iohexol Plasma Clearance for Pragmatic Renal Function Determination in the Renal Transplantation Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcpres.com [jcpres.com]
- 8. aapm.org [aapm.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Theoretical Insights into the Electronic Structure of 5-Amino-2,4,6-triiodoisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) is a cornerstone molecule in the development of non-ionic X-ray contrast agents. Its efficacy and biocompatibility are intrinsically linked to its unique electronic structure, dominated by the interplay of electron-donating and electron-withdrawing groups on a benzene (B151609) ring, further influenced by the presence of heavy iodine atoms. This technical guide provides an in-depth exploration of the theoretical underpinnings of ATIIPA's electronic characteristics. While direct computational studies on ATIIPA are not extensively available in public literature, this paper synthesizes data from structural analogs and foundational principles of physical organic chemistry to present a robust theoretical framework. This guide covers key aspects of its electronic structure, including molecular orbital analysis, the influence of substituents, and the significant "iodine shielding effect." Detailed experimental protocols for characterization and structured data summaries are provided to facilitate further research and application in drug development.
Introduction
This compound is a synthetic organic compound with the molecular formula C₈H₄I₃NO₄.[1] It serves as a primary precursor for numerous iodinated contrast media used in medical imaging techniques like X-ray and computed tomography (CT).[1] The high electron density of the three iodine atoms is central to its function as a radiopaque agent.[2] However, the overall electronic environment of the molecule, dictated by the amino and carboxylic acid functional groups, governs its solubility, stability, and interaction with biological systems.[1] Understanding the electronic structure is therefore paramount for the rational design of new derivatives with improved properties.
Theoretical Framework of the Electronic Structure
The electronic properties of this compound are a product of the complex interplay between the aromatic π-system of the benzene ring and the electronic effects of its five substituents.
2.1. Substituent Effects on the Aromatic Ring
The benzene ring is substituted with an amino group (-NH₂), two carboxylic acid groups (-COOH), and three iodine atoms (-I). These groups modulate the electron density distribution within the ring through inductive and resonance effects.
-
Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.
-
Carboxylic Acid Groups (-COOH): The carboxylic acid groups are electron-withdrawing groups through both resonance (-R effect) and induction (-I effect). The carbonyl group withdraws electron density from the ring.
-
Iodine Atoms (-I): Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I effect). However, they also possess a weak electron-donating resonance effect (+R effect) due to the lone pairs of electrons. In the case of the bulky iodine atoms, steric effects also play a crucial role in the molecule's conformation and reactivity.
2.2. Molecular Orbital Analysis (A Theoretical Proposition)
A complete understanding of the electronic structure requires an analysis of the molecular orbitals (MOs). While specific DFT calculations for ATIIPA are not publicly available, a qualitative MO diagram can be conceptualized based on the principles of aromatic systems. The π-system of the benzene ring gives rise to six π molecular orbitals: three bonding (π₁, π₂, π₃) and three anti-bonding (π₄, π₅, π*₆). The six π-electrons from the benzene ring would occupy the three bonding molecular orbitals.[3][4]
The substituents' orbitals will interact with the benzene π-system. The nitrogen lone pair of the amino group will raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing carboxyl groups will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. The iodine atoms, with their valence p-orbitals, will also participate in the molecular orbital interactions.
2.3. The "Iodine Shielding Effect"
A significant feature of the electronic structure of highly iodinated aromatic compounds is the "iodine shielding effect." This steric and electronic phenomenon arises from the sheer size and electron density of the iodine atoms flanking other functional groups. In ATIIPA, the two carboxyl groups at positions 1 and 3 are sterically hindered by the adjacent iodine atoms at positions 2, 4, and 6. This steric hindrance can restrict the rotation of the carboxyl groups and influence their reactivity. Electronically, the dense electron clouds of the iodine atoms can repel nucleophilic attack on the carbonyl carbons of the carboxylic acids, rendering them less reactive.[5] This effect has been observed in similar molecules like diatrizoic acid.[5]
Quantitative Data Presentation
While a comprehensive set of theoretical calculations is not available, experimental data from various analytical techniques provide valuable quantitative insights into the electronic structure of ATIIPA and its derivatives.
Table 1: Selected NMR Spectroscopic Data for Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP)
| Atom | ¹H-NMR Chemical Shift (δ, ppm) in DMSO-d₆ | ¹³C-NMR Chemical Shift (δ, ppm) in DMSO-d₆ |
| -NH₂ | 5.68 (s, 2H) | - |
| -COOCH₂CH₃ | 4.34 (q, 4H) | 62.58 |
| -COOCH₂CH₃ | 1.34 (t, 6H) | 14.28 |
| C²-I | - | 71.74 |
| C⁴,⁶-I | - | 79.93 |
| C¹,³-CO- | - | 146.93 |
| C⁵-NH₂ | - | 148.67 |
| -COOEt | - | 168.51 |
Data sourced from a study on derivatives of this compound.[5][6]
Table 2: Crystallographic Data for this compound monohydrate
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 9.214 (1) |
| b (Å) | 15.735 (2) |
| c (Å) | 18.816 (2) |
| V (ų) | 2728.0 (5) |
| Z | 8 |
Data obtained from single-crystal X-ray diffraction studies.[7]
Experimental Protocols
4.1. Single-Crystal X-ray Diffraction
This protocol provides a general methodology for obtaining the crystal structure of an organic compound like this compound.
Objective: To determine the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.
Materials:
-
High-purity this compound
-
Crystallization solvents (e.g., methanol, acetonitrile, dimethylformamide)
-
Crystallization vials
-
Microscope
-
Single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα)
-
Cryo-cooling system
-
Data processing and structure solution software (e.g., SHELX)
Procedure:
-
Crystallization:
-
Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.[8]
-
Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.[9] For slow evaporation, cover the vial with a perforated film and leave it undisturbed.
-
Monitor crystal growth periodically under a microscope.
-
-
Crystal Mounting:
-
Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension) with well-defined faces.
-
Mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone oil) if data is to be collected at low temperatures.[9]
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to the desired temperature (e.g., 100 K) using the cryo-cooling system to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction data to obtain the intensities and positions of the reflections.
-
Apply corrections for absorption, Lorentz, and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final crystal structure using crystallographic software.
-
Mandatory Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. radiopaedia.org [radiopaedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid: A Detailed Guide for Researchers
Application Notes & Protocols for the Synthesis of a Key Intermediate for X-Ray Contrast Agents
This document provides detailed application notes and experimental protocols for the synthesis of 5-Amino-2,4,6-triiodoisophthalic acid, a crucial intermediate in the manufacturing of non-ionic iodinated X-ray contrast agents.[1][2] The procedures outlined are intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
This compound is synthesized from 5-aminoisophthalic acid through an electrophilic iodination reaction. This process introduces three iodine atoms onto the benzene (B151609) ring, a key structural feature that imparts the desired radiopaque properties to the final contrast media.[2] The synthesis is typically carried out in an aqueous medium under acidic conditions, employing various iodinating agents. The choice of methodology can impact yield, purity, and overall process efficiency.
Summary of Synthetic Protocols
Several methods for the synthesis of this compound have been reported, each with distinct advantages. The following tables summarize the quantitative data from various experimental protocols, offering a comparative overview to aid in method selection.
Table 1: Synthesis of this compound using Iodine and Iodic Acid
| Parameter | Value | Reference |
| Starting Material | 5-Aminoisophthalic acid | [1][3] |
| Iodinating Agents | Solid Iodine (I₂) and aqueous Iodic Acid (HIO₃) solution | [1][3] |
| Solvent | Water | [1][3] |
| Acid | 96% Sulfuric Acid (to pH 1) | [1][3] |
| Reaction Temperature | 72 °C | [1][3] |
| Reaction Time | 6.2 hours | [1][3] |
| Product Appearance | Pale pink solid | [1][3] |
| Yield | 82.6% | [1][3] |
| Purity (by HPLC) | Meets analytical specifications for industrial production | [3] |
Table 2: Synthesis using Potassium Iodate
| Parameter | Value | Reference |
| Starting Material | 5-Aminoisophthalic acid | [3] |
| Iodinating Agent | Potassium Iodate (KIO₃) | [3] |
| Solvent | Purified Water | [3] |
| Reaction Temperature | 70-75 °C | [3] |
| Reaction Time | 5 hours | [3] |
| Quenching Agent | 20% (w/w) Sodium Hydrogen Sulfite solution | [3] |
| Product Appearance | Light brown solid | [3] |
| Yield | 95.3% | [3] |
| Purity (by HPLC) | >99.9% | [3] |
Table 3: Synthesis using an Iodide Salt and DMSO
| Parameter | Value | Reference |
| Starting Material | 5-Aminoisophthalic acid | [4] |
| Reagents | Sodium Iodide (NaI), Dimethyl Sulfoxide (DMSO) | [4] |
| Solvent | Water | [4] |
| Acid | Concentrated Hydrochloric Acid (HCl) | [4] |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 16 hours | [4] |
| Purification | Dissolved in 1M KOH and decolorized with activated carbon | [4] |
| Yield | Ideal yield reported | [4] |
Experimental Workflow
The general workflow for the synthesis of this compound from 5-aminoisophthalic acid involves several key stages, from initial reaction setup to final product isolation and purification.
References
Protocol for the Tri-iodination of 5-Aminoisophthalic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid, a key intermediate in the production of non-ionic X-ray contrast agents. The primary method described is the electrophilic iodination of 5-aminoisophthalic acid using molecular iodine in the presence of an oxidizing agent, a widely utilized and scalable method. Alternative iodinating systems are also discussed. This protocol includes comprehensive experimental procedures, quantitative data summaries, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.
Introduction
5-Aminoisophthalic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably as the core scaffold for many water-soluble, non-ionic iodinated X-ray contrast agents.[1] The tri-iodinated derivative, this compound, is the direct precursor to agents like Iopamidol and Iohexol. The process involves an electrophilic aromatic substitution reaction where three iodine atoms are introduced onto the benzene (B151609) ring, significantly increasing the molecule's radiopacity. Several methods have been developed for this transformation, often employing different sources of electrophilic iodine. This protocol will focus on the robust and high-yielding method utilizing molecular iodine and an oxidizing agent.
Iodination Methodologies
Several reagents and conditions have been successfully employed for the iodination of 5-aminoisophthalic acid. The choice of method can depend on factors such as scale, cost, and desired purity.
-
Iodine and Iodic Acid (I₂/HIO₃): This is a common and efficient method where iodic acid acts as an oxidizing agent to generate the electrophilic iodine species in situ. The reaction is typically carried out in an acidic aqueous medium.[2][3][4]
-
Iodine Monochloride (ICl): As a polarized interhalogen compound, ICl serves as a direct source of electrophilic iodine (I⁺) and can be used for the iodination of various aromatic compounds, including anilines.[5][6][7]
-
Potassium Iodide and Potassium Iodate (KI/KIO₃): In an acidic environment, this combination generates electrophilic iodine species for the iodination reaction.[8][9]
-
Sodium Iodide and DMSO (NaI/DMSO): Under acidic conditions, DMSO can act as an oxidant to convert iodide salts to molecular iodine, which then participates in the electrophilic substitution.[10][11]
This document will provide a detailed protocol for the widely documented I₂/HIO₃ method.
Experimental Protocol: Iodination using I₂ and HIO₃
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of this compound.[2][3]
Materials and Equipment
-
5-Aminoisophthalic acid
-
Iodine (I₂)
-
Iodic acid (HIO₃) or an aqueous solution thereof
-
Sulfuric acid (H₂SO₄, 96%)
-
Sodium bisulfite (NaHSO₃) solution (e.g., 18-20% w/w)
-
Purified water
-
Round-bottom flask (3-necked)
-
Condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle
-
Syringe pump for controlled addition
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Reaction Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add 5-aminoisophthalic acid and purified water.
-
Acidification: Stir the suspension and carefully add 96% sulfuric acid to adjust the pH to approximately 1.[2]
-
Addition of Iodine: To the acidic suspension, add solid molecular iodine (I₂).
-
Heating: Heat the reaction mixture to a temperature between 70-85°C using an oil bath.[2][3]
-
Addition of Iodic Acid: Slowly add an aqueous solution of iodic acid (HIO₃) to the heated mixture using a syringe pump over several hours. The slow addition is crucial for controlling the reaction rate and minimizing side products.[2][3]
-
Reaction Monitoring: The reaction progress can be monitored by observing the formation of a precipitate, as the product, this compound, is insoluble in the acidic reaction medium.[3] The reaction is typically continued for 1-2 hours after the addition of iodic acid is complete.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
To quench any unreacted iodine, add a solution of sodium bisulfite until the dark color of the solution dissipates.[12]
-
Filter the resulting solid using a Büchner funnel.
-
Wash the collected solid with purified water to remove any residual acid and salts.
-
-
Drying: Dry the purified solid product under vacuum to a constant weight. The product is typically obtained as a pale pink or light brown solid.[2]
Purity Analysis
The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC). Purity levels exceeding 99% are achievable with this method.[2]
Quantitative Data Summary
The following tables summarize the reactant quantities and reaction outcomes based on literature data.
Table 1: Reactant Molar Ratios
| Reactant | Molar Ratio (to 5-Aminoisophthalic Acid) | Reference |
| 5-Aminoisophthalic Acid | 1 | [4][12] |
| Iodine (I₂) | 1.2 | [4][12] |
| Iodic Acid (HIO₃) | 0.6 | [4][12] |
Table 2: Example Reaction Quantities and Yield
| Reactant/Product | Amount | Moles (mmol) | Reference |
| 5-Aminoisophthalic Acid | 3.86 g | 21.3 | [2] |
| Iodine (I₂) | 8.42 g | 33.2 | [2] |
| Iodic Acid Solution (18.65% w/v) | 20 mL | 21.2 | [2] |
| Sulfuric Acid (96%) | 2 mL | 35.3 | [2] |
| Water | 129.42 g | - | [2] |
| Product Yield | 12.74 g | 22.8 | [2] |
| Molar Yield | 82.6% | - | [2] |
Visual Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the iodination of 5-aminoisophthalic acid.
Caption: Experimental workflow for the iodination of 5-aminoisophthalic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 4. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 5. Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 9. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 11. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 12. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Iohexol from 5-Amino-2,4,6-triiodoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Iohexol (B1672079), a non-ionic, iodinated X-ray contrast agent, using 5-Amino-2,4,6-triiodoisophthalic acid as a key precursor. Iohexol is widely used in diagnostic imaging procedures, and its synthesis requires stringent control over reaction conditions to ensure high purity and yield.[1][2]
Overview of the Synthetic Pathway
The synthesis of Iohexol from this compound is a multi-step process that involves the sequential conversion of the starting material into various intermediates. The general pathway includes the formation of an acid chloride, followed by N-acylation, amidation, and a final N-alkylation step to yield Iohexol.[1][3]
Figure 1: General synthetic pathway of Iohexol from this compound.
Experimental Protocols
The following protocols are based on established methods for the large-scale synthesis of Iohexol.[1]
Preparation of 5-Amino-2,4,6-triiodoisophthaloyl dichloride
This step involves the conversion of the carboxylic acid groups of this compound to acid chlorides.
-
Reagents and Solvents:
-
This compound
-
Thionyl chloride
-
Ethyl acetate (B1210297)
-
Tertiary butyl ammonium (B1175870) bromide
-
Deionized (DM) water
-
5% Sodium bicarbonate solution
-
Saturated ammonium chloride solution
-
-
Procedure:
-
In a suitable reactor, a stirred solution of this compound (201 kg, 0.359 Kmol) and tertiary butyl ammonium bromide (200 g) in ethyl acetate (2 L) is prepared.[1]
-
Thionyl chloride (222 kg, 1.865 Kmol) is slowly added at room temperature.[1]
-
The temperature of the reaction mixture is increased to 75°C and stirred for 20 hours.[1]
-
The reaction is then cooled to 10°C, and DM water (150 L) is added.[1]
-
The ethyl acetate layer is washed sequentially with 50 L of 5% sodium bicarbonate solution and 50 L of saturated ammonium chloride solution.[1]
-
The organic layer is collected and evaporated to yield 5-amino-2,4,6-triiodoisophthaloyl dichloride.[1]
-
Synthesis of 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride
This step involves the acylation of the amino group.
-
Reagents and Solvents:
-
5-Amino-2,4,6-triiodoisophthaloyl dichloride
-
Ethyl acetate
-
Acetic anhydride (B1165640)
-
DM water
-
Saturated ammonium chloride solution
-
-
Procedure:
-
The previously synthesized 5-amino-2,4,6-triiodoisophthaloyl dichloride (18.2 kg, 0.0305 Kmol) is dissolved in ethyl acetate (108 L).[1]
-
The temperature is raised to 40-45°C, and acetic anhydride (9.3 kg, 0.091 Kmol) is added over 30 minutes.[1]
-
After stirring at ambient temperature for 1 hour, the reaction mass is cooled to 25°C, and DM water (20 L) is added.[1]
-
The organic layer is washed with saturated ammonium chloride solution (20 L).[1]
-
The organic layer is collected and evaporated to yield 5-acetamido-2,4,6-triiodoisophthaloyl dichloride.[1]
-
N-alkylation to Crude Iohexol
This is a key step where the side chains are introduced.
-
Reagents and Solvents:
-
Intermediate from the previous step (Compound 7 in the cited literature)
-
2-(2-methoxyethoxy) ethanol (B145695)
-
Propylene (B89431) glycol
-
Sodium hydroxide (B78521)
-
DM water
-
3-chloro-1,2-propanediol
-
Chloroform
-
-
Procedure:
-
Compound 7 (14.7 kg, 0.0196 Kmol) is dissolved in a mixture of 2-(2-methoxyethoxy) ethanol (22.5 L) and propylene glycol (7 L).[1]
-
The reaction mass is cooled to 18-25°C, and a solution of sodium hydroxide (1.30 kg, 0.0323 kmol) in DM water (650 mL) is slowly added.[1]
-
The reaction temperature is increased to 40°C and stirred for 2 hours.[1]
-
3-chloro-1,2-propanediol (3.2 kg, 0.0294 Kmol) is added slowly, and the mixture is stirred for 24 hours.[1]
-
The reaction mass is then cooled to 25°C, and methanol (5 L) is added.[1]
-
The pH is adjusted to 4.5, and the mixture is extracted with chloroform.[1]
-
The aqueous layer is collected and distilled to obtain crude Iohexol.[1]
-
Purification of Iohexol
Purification is critical to meet pharmacopeial standards.[1]
-
Reagents and Solvents:
-
Crude Iohexol
-
-
Procedure:
-
Crude Iohexol (6 g, 94% purity) is suspended in 1-methoxy-2-propanol (30 ml), to which isopropanol (3 ml) is added.[4]
-
The mixture is brought to reflux and maintained for 6 hours.[4]
-
It is then cooled to room temperature.[4]
-
The resulting solid is filtered and washed with 1-methoxy-2-propanol (2 x 5 mL).[4]
-
After drying under vacuum at 50°C for 12 hours, pure Iohexol is obtained.[4]
-
Data Presentation
The following table summarizes the quantitative data for each key step in the synthesis of Iohexol.
| Step | Precursor | Product | Yield (%) | Purity (%) | Reference |
| 1 | This compound | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | 85 | - | [1] |
| 2 | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride | 90 | 99.34 | [1] |
| 3 | 5-acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Crude Iohexol | 95 | 96.13 | [1] |
| 4 | Crude Iohexol (94% purity) | Purified Iohexol | 70 | >99 | [4] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the workflow for the synthesis and purification of Iohexol.
Figure 2: High-level workflow for the synthesis and purification of Iohexol.
Analytical Techniques
The progress of the reaction and the purity of the final product can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose.[5][6]
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed.[5]
-
Detector: UV detector set at 254 nm.[5]
-
Flow Rate: Typically around 1.0 mL/min.[5]
-
Other advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) can provide more detailed structural information and enhanced sensitivity for impurity profiling.[5]
Conclusion
The synthesis of Iohexol from this compound is a well-established but complex process that requires careful optimization of each step to achieve high yields and purity. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important contrast agent. Adherence to these methodologies, coupled with rigorous analytical monitoring, is essential for producing Iohexol that meets the stringent requirements for pharmaceutical use.
References
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. PROCESS FOR IOHEXOL MANUFACTURE - Patent 1641743 [data.epo.org]
- 3. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 4. CZ303728B6 - Purification process of iohexol - Google Patents [patents.google.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Iohexol synthesis - chemicalbook [chemicalbook.com]
The Pivotal Role of 5-Amino-2,4,6-triiodoisophthalic Acid in the Synthesis of Ioversol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioversol (B29796), a non-ionic, low-osmolar iodinated contrast agent, is a critical tool in modern medical imaging. Its synthesis is a multi-step process that relies on the foundational molecular scaffold provided by 5-Amino-2,4,6-triiodoisophthalic acid. This key intermediate, featuring a tri-iodinated benzene (B151609) ring, is essential for the radiopaque properties of the final drug product. This document provides detailed application notes and experimental protocols for the synthesis of Ioversol, with a specific focus on the utilization of this compound and its derivatives. The information is intended to guide researchers and professionals in the development and optimization of synthetic routes to this vital diagnostic agent.
Introduction
This compound is a crucial starting material in the production of numerous non-ionic X-ray contrast agents, including Ioversol, Iohexol, and Iopamidol.[1] Its highly substituted and iodinated structure provides the necessary core for the development of molecules with high water solubility, low osmolality, and excellent safety profiles, all of which are critical characteristics for intravascular contrast media. The synthesis of Ioversol from this precursor involves a series of chemical transformations designed to introduce hydrophilic side chains that enhance its biological compatibility.
Synthesis of Ioversol: A General Overview
The synthesis of Ioversol from this compound can be broadly divided into two key stages:
-
Amidation: The carboxylic acid groups of this compound are converted to amides by reaction with an appropriate amino alcohol. This step is fundamental in attaching the solubilizing side chains.
-
N-alkylation and subsequent modifications: The amino group on the benzene ring is subsequently modified through a series of reactions to introduce the final N-(2-hydroxyethyl)glycolamido side chain.
Several patented methods exist for the synthesis of Ioversol, with variations in the specific reagents, solvents, and reaction conditions. Below, we present a consolidated protocol based on established methodologies.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-amino-2,4,6-triiodoisophthalamide
This protocol outlines the initial amidation of this compound. A common variation involves the initial conversion of the diacid to its corresponding acyl chloride to facilitate the amidation reaction.
Materials:
-
This compound
-
Thionyl chloride or solid phosgene
-
3-Amino-1,2-propanediol
-
Anhydrous N,N-Dimethylacetamide (DMAC)
-
Triethylamine or other suitable base
-
Appropriate workup and purification solvents
Procedure:
-
Formation of the Acyl Chloride (Optional but recommended): In a reaction vessel, suspend this compound in a suitable solvent. Add a chlorinating agent such as thionyl chloride or solid phosgene, along with a catalytic amount of an initiator like pyridine (B92270) or triethylamine, to convert the carboxylic acids to acyl chlorides.[2] This intermediate is typically used directly in the next step.
-
Amidation: Dissolve 3-Amino-1,2-propanediol in an aprotic polar solvent such as N,N-Dimethylacetamide (DMAC).
-
Slowly add the 5-amino-2,4,6-triiodoisophthaloyl dichloride solution to the 3-Amino-1,2-propanediol solution at a controlled temperature.
-
After the addition is complete, allow the reaction to proceed until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the product, N,N'-bis(2,3-dihydroxypropyl)-5-amino-2,4,6-triiodoisophthalamide. This may involve precipitation, filtration, and washing steps.
Protocol 2: Synthesis of Ioversol from N,N'-bis(2,3-dihydroxypropyl)-5-amino-2,4,6-triiodoisophthalamide
This protocol describes the subsequent steps to introduce the N-substituted side chain.
Materials:
-
N,N'-bis(2,3-dihydroxypropyl)-5-amino-2,4,6-triiodoisophthalamide
-
Chloroacetyl chloride
-
Sodium hydroxide
-
Sodium acetate (B1210297)
-
An alkylating agent capable of producing a hydroxyethylated product (e.g., 2-chloroethanol)
-
Polar aprotic solvent (e.g., DMAC)
-
Water
Procedure:
-
Reaction with Chloroacetyl Chloride: Dissolve N,N'-bis(2,3-dihydroxypropyl)-5-amino-2,4,6-triiodoisophthalamide in a polar aprotic solvent like DMAC.[3][4]
-
React the solution with chloroacetyl chloride. This reaction acylates the primary amino group.[3][4]
-
Hydrolysis: The resulting product is then hydrolyzed with sodium hydroxide.[3]
-
Cyclization/Rearrangement: The hydrolyzed product is treated with sodium acetate in water to yield N,N'-bis(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide.[3]
-
Hydroxyethylation: The final step involves reacting the intermediate with an alkylating agent, such as 2-chloroethanol, in the presence of a base and water to introduce the N-(2-hydroxyethyl) group, yielding Ioversol.[4]
-
Purification: The crude Ioversol is then purified using techniques such as crystallization, reverse osmosis, or chromatography to remove impurities and achieve the desired pharmaceutical-grade quality.[5]
Quantitative Data
The following table summarizes typical quantitative data reported in the literature for the synthesis of Ioversol and its intermediates. Please note that yields can vary significantly based on the specific reaction conditions and scale of the synthesis.
| Step | Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) | Reference(s) |
| Synthesis of this compound | 5-Aminoisophthalic acid | Iodide salts, DMSO, HCl | Water and/or C1-6 alcohol | ~73% | [6][7] |
| Amidation to form N,N'-bis(2,3-diacetoxypropyl)-5-amino-2,4,6-triiodoisophthalamide (Acetylated form) | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Acetic anhydride, 4-dimethylaminopyridine | N,N-dimethylacetamide, 1,1,2-trichloroethane | Not specified | [3][4] |
| Overall Synthesis of Ioversol (Improved Process) | 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Chloroacetyl chloride, Sodium hydroxide, Sodium acetate, Alkylating agent | DMAC, Water | Not specified | [3][4] |
Visualizing the Synthesis
The following diagrams illustrate the logical workflow of Ioversol synthesis.
Caption: General workflow for the synthesis of Ioversol.
Caption: An alternative synthesis pathway for Ioversol.
Conclusion
This compound is an indispensable cornerstone in the chemical synthesis of Ioversol. The protocols and data presented herein provide a comprehensive overview for professionals engaged in the research and development of iodinated contrast agents. While various synthetic routes have been developed, they all underscore the central role of this key intermediate. Further research and process optimization can lead to more efficient, cost-effective, and environmentally friendly methods for the production of Ioversol, ultimately benefiting patient care through improved diagnostic imaging.
References
- 1. nbinno.com [nbinno.com]
- 2. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 3. PROCESS FOR PRODUCING IOVERSOL - Patent 0839056 [data.epo.org]
- 4. EP0886634B1 - Process for producing ioversol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Buy this compound | 35453-19-1 [smolecule.com]
- 7. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Application of 5-Amino-2,4,6-triiodoisophthalic acid in radiopaque polymers.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) in the synthesis and application of radiopaque polymers. These polymers have significant potential in various biomedical fields, including medical imaging, drug delivery, and the development of theranostic systems.
Introduction
This compound is a highly iodinated aromatic compound that serves as a key building block for intrinsically radiopaque polymers.[1] The three iodine atoms covalently bound to the benzene (B151609) ring provide excellent X-ray attenuation, making polymers derived from ATIIPA visible in medical imaging modalities such as computed tomography (CT).[2][3] This intrinsic radiopacity eliminates the need for blending with traditional radiopaque fillers, which can often compromise the mechanical properties and biocompatibility of the polymer matrix.[4]
A prominent derivative of ATIIPA for polymerization is 5-acrylamido-2,4,6-triiodoisophthalic acid (AATIPA). Polymers based on AATIPA, such as poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA), can be synthesized with controlled molecular weights and architectures using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization.[2][5] These polymers can be further copolymerized with other functional monomers to create materials with tailored properties, such as thermoresponsiveness and drug-carrying capabilities.[2][6]
This document will focus on the synthesis and characterization of PAATIPA-based copolymers, highlighting their application as theranostic carriers for image-guided drug delivery.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of PAATIPA-based copolymers.
Table 1: Starting Materials for the Synthesis of PNIPAM-b-PAATIPA Copolymers [5]
| Polymer | MacroCTA (mg) | AATIPA (mg) | AIBN (mg) | DMF (mL) | Yield (%) |
| B1 | 100 | 58 | 0.2 | 1.0 | 85 |
| B2 | 100 | 116 | 0.2 | 1.5 | 82 |
| B3 | 100 | 232 | 0.2 | 2.5 | 79 |
| B4 | 100 | 58 | 0.1 | 1.0 | 88 |
| B5 | 100 | 116 | 0.1 | 1.5 | 84 |
| B6 | 100 | 232 | 0.1 | 2.5 | 81 |
Table 2: Characterization of PNIPAM-b-PAATIPA Copolymers [2][5]
| Polymer | Molar Mass ( kg/mol ) | Dispersity (Đ) | Iodine Content (wt%) | Drug Encapsulation Efficiency (%) |
| B1 | 15.2 | 1.15 | 19.8 | >90 |
| B2 | 20.5 | 1.18 | 32.9 | >90 |
| B3 | 30.1 | 1.25 | 49.5 | >90 |
| B4 | 25.3 | 1.12 | 11.9 | >90 |
| B5 | 30.8 | 1.16 | 21.2 | >90 |
| B6 | 41.2 | 1.21 | 35.0 | >90 |
Table 3: Cytocompatibility of PAATIPA-Containing Polymers [7]
| Polymer Formulation | Cell Viability after 7 days (%) | Metabolic Activity after 7 days (normalized to control) |
| Control | 100 | 1.00 |
| B1 | 95 ± 5 | 0.92 ± 0.08 |
| B4 | 98 ± 3 | 0.95 ± 0.06 |
Experimental Protocols
Protocol 1: Synthesis of 5-acrylamido-2,4,6-triiodoisophthalic acid (AATIPA) Monomer[5]
Materials:
-
This compound (ATIIPA)
-
Glacial sulfuric acid
-
Acrylic anhydride (B1165640)
-
Butylated hydroxytoluene (BHT)
Procedure:
-
Disperse 18 g (0.032 mol) of ATIIPA in 120 mL of dry acetonitrile in a 250 mL two-neck round-bottom flask equipped with a magnetic stirring bar.
-
Attach a reflux condenser and flush the apparatus with argon for 15 minutes.
-
Cool the dispersion in an ice bath.
-
Add 35 µL of glacial sulfuric acid and dropwise add acrylic anhydride (10 g, 0.08 mmol) to the mixture.
-
Add a catalytic amount of BHT to prevent polymerization.
-
Heat the mixture to 80 °C and allow it to react for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the product, wash with acetonitrile, and dry in a desiccator for 2 days.
-
A white powder product is obtained with a yield of approximately 89%.
Protocol 2: Synthesis of PNIPAM-b-PAATIPA Block Copolymers via RAFT Polymerization[5]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
5-acrylamido-2,4,6-triiodoisophthalic acid (AATIPA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CDPA) (chain transfer agent)
-
N,N-Dimethylformamide (DMF)
-
Dry diethyl ether (DEE)
Procedure:
-
Synthesis of pNIPAM macro-CTA:
-
Dissolve NIPAM, AIBN, and CDPA in DMF in a Schlenk flask.
-
Flush the mixture with argon for 15 minutes.
-
Conduct the reaction at 70 °C overnight under moderate stirring.
-
Precipitate the polymer in dry DEE.
-
Redissolve the polymer in ultrapure water and freeze-dry to yield a yellowish powder.
-
-
Synthesis of PNIPAM-b-PAATIPA:
-
Use the synthesized pNIPAM as the macro-chain transfer agent (macroCTA).
-
Dissolve the pNIPAM macroCTA, AATIPA monomer, and AIBN in DMF (refer to Table 1 for specific quantities).
-
Flush the mixture with argon for 15 minutes.
-
Conduct the polymerization at 70 °C overnight under moderate stirring.
-
Precipitate the final block copolymer in dry DEE.
-
Redissolve in ultrapure water and freeze-dry.
-
Protocol 3: Characterization of PNIPAM-b-PAATIPA Copolymers[5]
-
Gel Permeation Chromatography (GPC): To determine the molar mass distribution and dispersity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To confirm the polymer composition and structural integrity.
-
Elemental Analysis: To quantify the iodine content.
-
Dynamic Light Scattering (DLS): To study the nanoparticle size and cloud point transitions.
-
Turbidimetry: To determine the lower critical solution temperature (LCST).
-
Computed Tomography (CT) Imaging: To evaluate the radiopacity of the polymers at different concentrations.
Protocol 4: Biocompatibility Assessment (MTS Assay)[7]
Materials:
-
Human foreskin fibroblasts (HFFs)
-
Cell culture medium
-
Synthesized polymer formulations
-
MTS reagent
Procedure:
-
Seed HFFs in a 96-well plate at a desired density.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the polymer formulations.
-
Incubate the cells for 1, 4, and 7 days.
-
At each time point, add MTS reagent to each well and incubate for a specified time.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the metabolic activity relative to the untreated control cells.
Visualizations
Caption: Workflow for the synthesis of radiopaque PNIPAM-b-PAATIPA copolymers.
Caption: Theranostic application of radiopaque PAATIPA-based nanoparticles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Radiopaque poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based copolymers as theranostic carriers for image-guided drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiopacity Enhancements in Polymeric Implant Biomaterials: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiopaque poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based copolymers as theranostic carriers for image-guided drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR02033F [pubs.rsc.org]
- 6. Radiopaque poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based copolymers as theranostic carriers for image-guided drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Amino-2,4,6-triiodoisophthalic Acid as a Linker for Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Amino-2,4,6-triiodoisophthalic acid (H₂ATIBDC) as a linker in the synthesis of metal-organic frameworks (MOFs). The unique properties of this linker, including its high iodine content and functional groups, make it a promising candidate for applications in drug delivery, bio-imaging, and theranostics.
Introduction
This compound is a derivative of isophthalic acid featuring three iodine atoms and an amino group on the benzene (B151609) ring.[1] This unique structure imparts several desirable characteristics for the construction of MOFs, particularly for biomedical applications. The high atomic number of iodine makes it an excellent X-ray attenuating agent, opening possibilities for the development of MOFs as contrast agents for computed tomography (CT).[1][2][3] The amino group provides a site for post-synthetic modification, allowing for the attachment of targeting ligands or therapeutic molecules.
Quantitative Data Summary
The following table summarizes key crystallographic data for lead(II) MOFs synthesized using this compound and auxiliary N-donor ligands.[4]
| Complex | Formula | Crystal System | Space Group | Key Structural Features |
| 1 | [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O | Monoclinic | P2₁/n | 1D helical chain, which further forms a 3D supramolecular framework with 1D channels through hydrogen bonding and π-π stacking. Exhibits reversible water adsorption/desorption.[4] |
| 2 | [Pb(ATIBDC)(biim)]·H₂O | Monoclinic | C2/c | 3D MOF with a novel four-connected sodalite (SOD) zeotype network structure with 1D nanotubular channels.[4] |
| 3 | [Pb(ATIBDC)] | Trigonal | P3₁ | 3D honeycomb-like structure built from a 1D Pb(II)-carboxylate bridged helical chain.[4] |
ATIBDC²⁻ = 5-amino-2,4,6-triiodoisophthalate, bipy = 2,2′-bipyridine, biim = 2,2′-biimidazole
Experimental Protocols
Protocol 1: Synthesis of this compound (H₂ATIBDC)
This protocol is adapted from a known three-step procedure involving nitration, reduction, and iodination of isophthalic acid.[5]
Step 1: Nitration of Isophthalic Acid
-
In a reaction vessel, combine isophthalic acid, sulfuric acid, and sodium nitrate (B79036) in a molar ratio of 1.0:7.9:2.2.
-
Heat the mixture to 60°C and maintain for 3 hours.
-
Cool the reaction mixture and isolate the resulting 5-nitroisophthalic acid. The expected yield is approximately 86.7%.[5]
Step 2: Reduction of 5-Nitroisophthalic Acid
-
In a suitable solvent, combine the 5-nitroisophthalic acid with iron powder in a molar ratio of 1.0:3.0.
-
Reflux the mixture for 3 hours.
-
After cooling, isolate the 5-aminoisophthalic acid. The expected yield is approximately 78.1%.[5]
Step 3: Iodination of 5-Aminoisophthalic Acid
-
Dissolve 5-aminoisophthalic acid in an aqueous solution.
-
Perform an iodination reaction to synthesize the final product, this compound.
Protocol 2: Synthesis of Lead(II) MOFs with H₂ATIBDC
The following protocols describe the synthesis of three different lead(II) MOFs using H₂ATIBDC as the primary linker.[4]
Materials:
-
This compound (H₂ATIBDC)
-
Lead(II) nitrate (Pb(NO₃)₂)
-
2,2′-bipyridine (bipy)
-
2,2′-biimidazole (biim)
-
Distilled water
Synthesis of [Pb(ATIBDC)(bipy)(H₂O)]·3H₂O (Complex 1):
-
A mixture of Pb(NO₃)₂ (0.1 mmol, 33.1 mg), H₂ATIBDC (0.1 mmol, 55.9 mg), and bipy (0.1 mmol, 15.6 mg) is dissolved in 10 mL of distilled water.
-
The solution is stirred for 30 minutes at room temperature.
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 160°C for 72 hours.
-
After slow cooling to room temperature, colorless block-like crystals are collected by filtration, washed with distilled water, and air-dried.
Synthesis of [Pb(ATIBDC)(biim)]·H₂O (Complex 2):
-
Follow the same procedure as for Complex 1, but replace 2,2′-bipyridine (bipy) with 2,2′-biimidazole (biim) (0.1 mmol, 13.4 mg).
-
Colorless plate-like crystals are obtained.
Synthesis of [Pb(ATIBDC)] (Complex 3):
-
Follow the same procedure as for Complex 1, but omit the auxiliary N-donor ligand (bipy).
-
Colorless needle-like crystals are obtained.
Characterization of MOFs
A comprehensive characterization of the synthesized MOFs is crucial to understand their properties and potential applications.
Recommended Techniques:
-
Single-Crystal X-ray Diffraction: To determine the crystal structure, including connectivity, pore dimensions, and overall framework topology.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to study structural changes upon guest removal or uptake.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs and to determine the temperature at which guest molecules are removed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the linker to the metal centers and the presence of functional groups.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area, and pore size distribution of the activated MOFs.
-
Solid-State UV-Vis Spectroscopy and Photoluminescence Spectroscopy: To investigate the optical properties of the MOFs.
Visualizations
References
- 1. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Amino-2,4,6-triiodoisophthalic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of N-donor auxiliary ligands on the engineering of crystalline architectures of a series of lead(ii) complexes with this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Esterification of 5-Amino-2,4,6-triiodoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA), a key precursor in the development of iodinated contrast agents for medical imaging techniques such as X-ray and computed tomography (CT).[1] The protocols described herein focus on the synthesis of two distinct diesters: diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) and diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP).[2][3][4]
The strategic esterification of ATIIPA is a critical step in modifying its physicochemical properties, such as solubility and biocompatibility, which are essential for its application in drug development.[1][5] The subsequent derivatization of these esters, for instance, through carbamoylation, allows for the attachment of biomolecules like amino acids and peptides, paving the way for targeted radiopaque compounds.[2][3][4]
I. Overview of Esterification Strategies
The carboxylic acid groups of ATIIPA can be esterified under basic conditions.[2][6] The bulky iodine atoms adjacent to the carboxylic acid groups present a significant steric hindrance. However, the carboxylic oxygens can still act as effective nucleophiles to react with alkyl halides.[2][6] This allows for the synthesis of various ester derivatives.
The following diagram illustrates the general workflow for the synthesis and further functionalization of ATIIPA esters.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buy this compound | 35453-19-1 [smolecule.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Carbamoylation of Amino Acids Using 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the carbamoylation of amino acids utilizing derivatives of 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA). This technique offers a novel approach for the modification of amino acids and peptides, with potential applications in the development of radiopaque compounds and other therapeutic agents.[1]
Introduction
Carbamoylation is a chemical modification that involves the addition of a carbamoyl (B1232498) group to a molecule, typically targeting amino groups.[2] In the context of drug development and peptide chemistry, carbamate (B1207046) functionalities are valuable for their ability to enhance metabolic stability, modulate biological activity, and act as protecting groups.[3][4][5] this compound (ATIIPA) is a key precursor in the synthesis of iodine-based radiopaque agents used in X-ray imaging and computed tomography.[1][6] This protocol describes the use of ATIIPA-derived diesters as effective carbamoylating agents for amino acids, a process facilitated by the unique steric and electronic properties conferred by the triiodinated phenyl ring.[1][7]
Two primary derivatives of ATIIPA are highlighted: diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP) and diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP).[1] These compounds can be converted to their corresponding isocyanates, which then readily react with the amino groups of amino acid esters. A key feature of these reagents is the steric shielding of the 1,3-diester groups by the adjacent iodine atoms, which imparts resistance to alkaline hydrolysis.[1][7] This allows for selective deprotection of other ester groups within the carbamoylated amino acid product.
Key Applications
-
Synthesis of Radiopaque Peptides: The high iodine content of the ATIIPA backbone makes these derivatives ideal for introducing radiopacity into peptides and other biomolecules.[1]
-
Drug Delivery and Prodrugs: Carbamate linkages can be designed for controlled release of therapeutic agents. The selective deprotection strategies enabled by these reagents offer a versatile platform for prodrug design.[8]
-
Peptide Modification: Carbamoylation can alter the physicochemical properties of peptides, potentially improving their stability, solubility, and pharmacokinetic profiles.[]
Experimental Data Summary
The following tables summarize the quantitative data for the synthesis and application of ATIIPA derivatives in the carbamoylation of β-alanine esters.
Table 1: Synthesis of ATIIPA Derivatives
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DEtTIIP | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | Ethanol (B145695) | - | Reflux | 4 | Not specified |
| DAcOEtTIIP | This compound | Ethyl α-bromoacetate, NaHCO₃ | DMF | 80 | 18 | Quantitative |
Table 2: Carbamoylation of β-Alanine Esters
| Carbamoylating Agent | Amino Acid Ester | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DEtTIIP-NCO | β-alanine ethyl ester (βAla-OEt) | DEtTIIP:CO-βAla-OEt | - | 70 | 18 | Quantitative |
| DAcOEtTIIP-NCO | β-alanine tert-butyl ester (βAla-OᵗBu) | DAcOEtTIIP:CO-βAla-OᵗBu | - | 60 | 16 | 89 |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP)
This protocol describes the synthesis of DEtTIIP from 5-amino-2,4,6-triiodoisophthaloyl dichloride.
Materials:
-
5-amino-2,4,6-triiodoisophthaloyl dichloride
-
Ethanol (excess)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Combine 5-amino-2,4,6-triiodoisophthaloyl dichloride with an excess amount of ethanol in a round-bottom flask.
-
Heat the mixture at reflux for 4 hours.[1]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure DEtTIIP.
Protocol 2: Synthesis of Diacetoxyethyl 5-amino-2,4,6-triiodoisophthalate (DAcOEtTIIP)
This protocol details the base-catalyzed esterification of ATIIPA.
Materials:
-
This compound (ATIIPA)
-
Ethyl α-bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
Dissolve ATIIPA in DMF in a round-bottom flask.
-
Add sodium bicarbonate to the solution.
-
Add ethyl α-bromoacetate to the reaction mixture.
-
Heat the mixture at 80 °C with stirring for 18 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield DAcOEtTIIP.
Protocol 3: N-Carbamoylation of β-Alanine Ethyl Ester using DEtTIIP-NCO
This protocol outlines the carbamoylation of an amino acid ester following the conversion of the aminophenyl group to an isocyanate.
Materials:
-
Diethyl 5-amino-2,4,6-triiodoisophthalate (DEtTIIP)
-
Phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene)
-
β-alanine ethyl ester
-
Anhydrous, non-protic solvent (e.g., toluene)
-
Reaction vessel suitable for handling phosgene
-
Stirring apparatus
-
Heating equipment
Procedure: Step 1: Formation of DEtTIIP-NCO (Isocyanate)
-
Dissolve DEtTIIP in an anhydrous, non-protic solvent in a suitable reaction vessel.
-
Introduce phosgene or a phosgene equivalent to the solution under controlled conditions and with appropriate safety precautions.
-
Stir the reaction mixture until the conversion of the amino group to the isocyanate is complete (monitor by IR spectroscopy for the appearance of the -NCO stretch).
Step 2: Carbamoylation Reaction
-
To the solution containing DEtTIIP-NCO, add β-alanine ethyl ester.
-
Heat the reaction mixture at 70 °C for 18 hours.[1]
-
Monitor the reaction for the disappearance of the isocyanate peak by IR spectroscopy.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the resulting product, diethyl 5-(carbonyl-β-alanyloxyethyl)amino-2,4,6-triiodoisophthalate (DEtTIIP:CO-βAla-OEt), by column chromatography.[1]
Visualized Workflows and Pathways
Caption: General workflow for amino acid carbamoylation.
Caption: Selective deprotection of a carbamoylated amino acid.
References
- 1. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of this compound Derivatives for Carbamoylation of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 5-Amino-2,4,6-triiodoisophthalic Acid and its Impurities
Introduction
5-Amino-2,4,6-triiodoisophthalic acid is a key intermediate in the synthesis of non-ionic X-ray contrast media, such as Iohexol. The purity of this intermediate is critical to ensure the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its potential process-related impurities.
Principle
The method utilizes reversed-phase HPLC with gradient elution to separate the main component from its impurities. A C18 stationary phase provides the necessary hydrophobicity for the retention and separation of these aromatic compounds. The mobile phase consists of an acidified aqueous solution and an organic modifier (acetonitrile), the proportions of which are varied during the analysis to achieve optimal separation. Detection is performed using a UV detector, leveraging the chromophoric nature of the analytes.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: Waters Symmetry C18, 4.6 x 250 mm, 5 µm (or equivalent).
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (or Trifluoroacetic acid, HPLC grade)
-
Water (HPLC grade)
-
-
Potential Impurities:
-
5-Aminoisophthalic acid
-
5-Nitroisophthalic acid
-
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | Waters Symmetry C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm[1] |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 50 | 50 |
| 30 | 50 | 50 |
| 35 | 95 | 5 |
| 40 | 95 | 5 |
Table 2: Gradient Elution Program
Preparation of Solutions
-
Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Sample Solution: Prepare the sample by dissolving a known amount in the diluent to a similar concentration as the standard solution.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Data Presentation
The following table summarizes the expected retention times for this compound and its potential impurities based on typical reversed-phase HPLC separations. Actual retention times may vary depending on the specific column and system used.
| Compound | Expected Retention Time (min) |
| 5-Nitroisophthalic acid | Early eluting |
| 5-Aminoisophthalic acid | Early to mid eluting |
| This compound | Main peak |
| Dimeric byproducts (amide/anhydride) | Later eluting |
Table 3: Expected Elution Profile
Discussion
This HPLC method provides a reliable approach for the separation and quantification of this compound and its key impurities. The use of a gradient elution allows for the effective separation of earlier eluting polar impurities, such as 5-aminoisophthalic and 5-nitroisophthalic acids, from the main analyte and any later eluting, more non-polar impurities like dimeric byproducts.[2] The selection of 245 nm as the detection wavelength ensures good sensitivity for the parent compound and related substances.[1] For mass spectrometry-compatible methods, phosphoric acid can be substituted with formic acid in the mobile phase.[3]
Conclusion
The detailed protocol and experimental parameters outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to perform accurate and reproducible HPLC analysis of this compound and its impurities. This method is suitable for quality control during the manufacturing process and for stability studies of the intermediate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid Dichloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Amino-2,4,6-triiodoisophthalic acid dichloride is a crucial intermediate in the synthesis of non-ionic X-ray contrast agents, including Iopamidol, Iohexol, and Ioversol.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and medicinal chemistry sectors. This document provides detailed protocols and application notes for the large-scale synthesis of this key building block, focusing on two critical stages: the tri-iodination of 5-aminoisophthalic acid and its subsequent conversion to the corresponding acid dichloride. The methodologies presented are compiled from established literature and patents, emphasizing scalability, yield, and purity.
Data Presentation
Table 1: Summary of Protocols for the Synthesis of this compound
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | 5-Aminoisophthalic acid | 5-Aminoisophthalic acid | 5-Aminoisophthalic acid |
| Iodinating Agents | Iodine, Iodic acid | Potassium iodate (B108269) (KIO3) | Potassium iodate, Potassium iodide |
| Solvent | Water | Water | 30% Hydrochloric acid, Water |
| Key Reagents | 96% Sulfuric acid | 20% (w/w) Sodium hydrogen sulfite (B76179) (for quenching) | 92% Sulfuric acid |
| Reaction Temperature | 72 °C | 70-75 °C | 30 °C initially, then 80 °C |
| Reaction Time | 6.2 hours | 5 hours | 13 hours (3h addition, 10h reaction) |
| Yield | 82.6% | 95.3% | 76.7% |
| Purity | >99.9% (by HPLC) | Not specified | ≥98.4% |
| Reference | [3] | [3] | [4][5] |
Table 2: Summary of Protocols for the Synthesis of this compound Dichloride
| Parameter | Protocol A | Protocol B | Protocol C |
| Starting Material | This compound | This compound | This compound |
| Chlorinating Agent | Thionyl chloride | Thionyl chloride | Solid phosgene (B1210022) (Triphosgene) |
| Catalyst/Initiator | Aliquat 336® (tetraalkylammonium salt) | Pyridine (B92270) | Triethylamine |
| Solvent | Toluene (B28343) | 1,2-Dichloroethane | Dichloromethane |
| Reaction Temperature | 85 °C | 70 °C initially, then 85 °C | 35-40 °C initially, then reflux |
| Reaction Time | 7 hours (3h addition, 4h reaction) | 8.5 hours (2h addition, 6.5h reaction) | 8 hours (2h addition, 6h reaction) |
| Yield | 88% | ~100% (quantitative) | 85.1% |
| Purity/Titre | 96.5% | Not specified | 98.1% |
| Reference | [1][6] | [7] | [4] |
Experimental Protocols
Part 1: Synthesis of this compound
Protocol 1: Iodination using Iodine and Iodic Acid
This protocol details the synthesis of this compound from 5-aminoisophthalic acid.
-
Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, dissolve 3.86 g (27.6 mmol) of 5-aminoisophthalic acid in 129.42 g of water.
-
pH Adjustment: Adjust the pH of the solution to 1 by adding 2 mL of 96% sulfuric acid.
-
Addition of Iodine: Add 8.42 g (33.2 mmol) of solid iodine to the mixture.
-
Heating: Heat the mixture to 72 °C in an oil bath.
-
Addition of Iodic Acid: Slowly add 20 mL of an 18.65% (w/v) aqueous iodic acid solution over 5.2 hours using a syringe pump (addition rate of 3.8 mL/h).
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 72 °C for an additional hour.
-
Work-up: Cool the reaction mixture to room temperature and filter the resulting solid.
-
Purification: Wash the solid with water and dry to obtain this compound. The expected yield is approximately 82.6%, with a purity of over 99.9% as determined by HPLC.[3]
Part 2: Synthesis of this compound Dichloride
Protocol A: Chlorination using Thionyl Chloride with a Phase Transfer Catalyst
This protocol describes the conversion of this compound to its dichloride using thionyl chloride and a tetraalkylammonium salt catalyst.[1][6]
-
Reaction Setup: Charge a 500 mL reactor equipped with a magnetic stirrer, thermometer, and reflux condenser with 150 g (0.259 moles) of this compound and 173 g of toluene under an inert atmosphere.
-
Azeotropic Distillation: Heat the mixture to perform azeotropic distillation of any residual water.
-
Catalyst Addition: Cool the mixture to 85 °C and add 5.25 g (0.013 moles) of Aliquat 336®.
-
Addition of Thionyl Chloride: While maintaining the temperature at 85 °C and stirring, add 111.6 g of 97% thionyl chloride dropwise over 3 hours.
-
Reaction Completion: After the addition is complete, keep the reaction mixture at 85 °C for 4 hours.
-
Precipitation: Cool the mixture to room temperature and slowly add 16.4 g of water dropwise. Seeding with a small crystal of the product may be necessary to induce crystallization.
-
Isolation: Stir the mixture for approximately 16 hours, then filter the solid product.
-
Purification and Drying: Triturate the solid with 30 g of toluene and then dry it in a vacuum oven at 40 °C to obtain the final product. The expected yield is around 88% with a purity of 96.5%.[1][6]
Protocol B: Chlorination using Thionyl Chloride with Pyridine Catalyst
This method employs pyridine as a catalyst for the chlorination reaction.[7]
-
Reaction Setup: In a suitable reaction vessel, combine 30 g (0.054 mol) of this compound, 8.2 mL (0.113 mol) of thionyl chloride, 0.2 mL of pyridine, and 20 mL of 1,2-dichloroethane.
-
Initial Heating: Heat the mixture to 70 °C.
-
Addition of Thionyl Chloride: Add an additional 15.2 mL (0.21 mol) of thionyl chloride dropwise over 2 hours.
-
Final Reaction: After the addition, increase the temperature to 85 °C and maintain for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 g of ice-water.
-
Isolation and Purification: Filter the resulting yellow precipitate, wash it with water until the pH of the washings is approximately 5, and then dry the solid in a vacuum oven. This process is expected to yield a quantitative amount of the desired product.[7]
Visualizations
Caption: Chemical synthesis pathway from 5-Aminoisophthalic acid.
Caption: Workflow for the chlorination step using Thionyl Chloride.
References
- 1. patents.justia.com [patents.justia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 5. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO1996036590A1 - Process for the preparation of this compound dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents [patents.google.com]
- 7. 5-Amino-2,4,6-triiodoisophthaloyl dichloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 5-Amino-2,4,6-triiodoisophthalic Acid in Targeted Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) is a versatile scaffold molecule with significant potential in the development of targeted radiopharmaceuticals.[1] Its tri-iodinated phenyl ring offers a high molecular weight and can be leveraged for introducing radioisotopes of iodine, while its amino and carboxylic acid functionalities provide convenient handles for conjugation to targeting ligands.[2] This document provides detailed application notes and protocols for the conceptual development of a targeted radiopharmaceutical using ATIIPA as a core structure, focusing on a peptide-targeted agent for cancer therapy and diagnostics.
ATIIPA is a key intermediate in the synthesis of non-ionic iodinated X-ray contrast agents.[3] Its derivatives have been explored for various chemical modifications, including the carbamoylation of amino acids, demonstrating the feasibility of conjugating it to biomolecules.[3][4]
Principle of ATIIPA-Based Targeted Radiopharmaceuticals
The core concept involves a modular design where ATIIPA serves as a central scaffold. This scaffold is covalently linked to a targeting moiety (e.g., a peptide) that directs the radiopharmaceutical to a specific biological target, such as a receptor overexpressed on cancer cells. A therapeutic or diagnostic radionuclide is then incorporated into the molecule, either by radioiodination of the ATIIPA core or by chelation of a metallic radionuclide via a chelator conjugated to the construct.
Application: Development of an ATIIPA-RGD Peptide Conjugate for Targeting αvβ3 Integrin
This protocol outlines the synthesis and evaluation of a targeted radiopharmaceutical based on ATIIPA conjugated to a cyclic RGD (Arg-Gly-Asp) peptide. Cyclic RGD peptides are well-known for their high affinity and selectivity for αvβ3 integrin, a cell surface receptor that is overexpressed on tumor neovasculature and various cancer cells. The signaling pathway initiated by RGD binding to αvβ3 integrin is crucial for cell adhesion, migration, and survival.
Signaling Pathway of αvβ3 Integrin
Caption: RGD-αvβ3 Integrin Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of a Carbamoylated ATIIPA Derivative
This protocol is adapted from the work of Lee et al. and describes the derivatization of ATIIPA to introduce a reactive group for peptide conjugation.[3]
Materials:
-
This compound (ATIIPA)
-
Di(tert-butyl) dicarbonate (B1257347) (Boc₂O)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Protection of the amino group: Dissolve ATIIPA in DMF and add Boc₂O. Stir the reaction at room temperature overnight. The product, Boc-ATIIPA, is then purified by precipitation and washing.
-
Activation of carboxylic acids: Dissolve Boc-ATIIPA in a mixture of DMF and DCM. Add DCC and NHS to activate the carboxylic acid groups, forming an NHS ester. Stir for 4-6 hours at room temperature.
-
Conjugation with linker: In a separate flask, dissolve an excess of ethylenediamine in DMF. Slowly add the activated Boc-ATIIPA-NHS ester solution to the ethylenediamine solution. Stir overnight at room temperature.
-
Purification: The resulting Boc-protected, amine-terminated ATIIPA derivative is purified using silica (B1680970) gel chromatography.
-
Deprotection: The Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the final amine-terminated ATIIPA derivative.
Protocol 2: Conjugation of Amine-Terminated ATIIPA to Cyclic RGD Peptide
Materials:
-
Amine-terminated ATIIPA derivative (from Protocol 1)
-
c(RGDfK) peptide with a free carboxylic acid group
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve c(RGDfK) peptide in anhydrous DMF.
-
Add PyBOP and DIPEA to the peptide solution to activate the carboxylic acid group.
-
Slowly add a solution of the amine-terminated ATIIPA derivative in DMF to the activated peptide solution.
-
Allow the reaction to proceed for 12-18 hours at room temperature under an inert atmosphere.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the ATIIPA-RGD conjugate by preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Protocol 3: Radioiodination of ATIIPA-RGD Conjugate
This protocol describes a standard electrophilic radioiodination method.
Materials:
-
ATIIPA-RGD conjugate
-
Sodium [¹³¹I]iodide
-
Chloramine-T or Iodogen
-
Phosphate (B84403) buffer (pH 7.4)
-
Sodium metabisulfite
-
Size-exclusion chromatography columns (e.g., PD-10) for purification
Procedure:
-
In a shielded vial, dissolve a small amount of the ATIIPA-RGD conjugate in phosphate buffer.
-
Add the desired activity of Sodium [¹³¹I]iodide.
-
Add a freshly prepared solution of Chloramine-T (or use an Iodogen-coated tube) to initiate the radioiodination reaction.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Purify the radiolabeled conjugate using a size-exclusion chromatography column, eluting with phosphate-buffered saline.
-
Collect fractions and measure radioactivity to determine the radiochemical yield and purity.
Data Presentation
Table 1: Physicochemical Properties of ATIIPA and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |
| This compound | C₈H₄I₃NO₄ | 558.84 | >98 |
| Amine-terminated ATIIPA derivative | C₁₄H₁₇I₃N₄O₅ | 730.02 | >95 |
| ATIIPA-RGD Conjugate | C₄₁H₅₄I₃N₁₃O₁₃ | 1349.65 | >95 (HPLC) |
Table 2: Radiolabeling and In Vitro Evaluation of [¹³¹I]ATIIPA-RGD
| Parameter | Value |
| Radiochemical Yield | > 85% |
| Radiochemical Purity | > 98% |
| Molar Activity | 10-20 MBq/nmol |
| In vitro stability (human serum, 24h) | > 90% |
| Binding Affinity (IC₅₀) to αvβ3 | (To be determined experimentally) |
Experimental Workflow
Caption: Workflow for Developing ATIIPA-based Radiopharmaceuticals.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-2,4,6-triiodoisophthalic Acid
Welcome to the technical support center for the purification of 5-Amino-2,4,6-triiodoisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most frequently employed purification strategies involve recrystallization and pH-mediated precipitation (acid-base purification). Recrystallization is effective for removing both more and less soluble impurities by carefully selecting an appropriate solvent system.[1][2] Acid-base purification leverages the acidic nature of the carboxylic acid groups and the basicity of the amino group to separate the target compound from non-ionizable or differently ionizable impurities. This often involves dissolving the crude product in a basic solution, treating it to remove colored impurities, and then re-precipitating the purified acid by adding an acid.[3][4] For analytical or small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) can also be utilized.[5]
Q2: What are the primary impurities I should expect in my crude product?
The primary impurities are typically related to the starting materials and intermediates from the synthesis process. Key potential impurities include the unreacted starting material, 5-aminoisophthalic acid, and an intermediate from a common synthesis route, 5-nitroisophthalic acid.[6] Incomplete iodination can also lead to the presence of partially iodinated species.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[5][7] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential.[1]
Q4: Why is the steric hindrance from the iodine atoms important during purification and subsequent reactions?
The three large iodine atoms adjacent to the carboxylic acid groups create significant steric hindrance. This "iodine shielding effect" makes the carboxyl carbons less susceptible to nucleophilic attack.[8] While this can be a challenge in subsequent reactions like acylation, it also means the carboxylic acid groups are less likely to undergo certain side reactions. This steric effect is a critical consideration when designing derivatization or purification protocols.
Troubleshooting Guide
Low Yield
Q: My final yield after purification is significantly lower than expected. What are the common causes and how can I improve it?
A: Low yield can stem from several factors during the purification process.
-
Incomplete Precipitation: During acid-base purification, ensure the pH is sufficiently lowered to fully protonate the carboxylic acid groups and cause complete precipitation. A final pH of 2.0 or below is recommended.[8]
-
Excessive Solubility in Recrystallization Solvents: The product may be too soluble in the chosen recrystallization solvent, leading to significant loss in the mother liquor. The solvent system should be optimized to ensure low solubility at cool temperatures.
-
Multiple Purification Cycles: Each purification step incurs some product loss. If multiple recrystallizations or washes are needed, expect a trade-off between purity and yield.
-
Mechanical Losses: Ensure complete transfer of solids during filtration and washing steps. Use a minimal amount of cold solvent to wash the filtered product to avoid redissolving it.
Product Discoloration
Q: The purified solid is yellow or light brown instead of white. What causes this discoloration and how can it be removed?
A: Discoloration often indicates the presence of colored impurities or degradation products.
-
Activated Carbon Treatment: A common and effective method is to treat a basic solution of the crude product with activated carbon. The crude solid is dissolved in a base like potassium hydroxide (B78521) (KOH), activated carbon is added to adsorb the colored impurities, and then the carbon is removed by filtration before re-precipitating the product with acid.[3][4]
-
Oxidized Impurities: Trace amounts of oxidized species can cause color. Ensure that the purification process is carried out with minimal exposure to strong oxidizing conditions.
Recrystallization Issues
Q: I am having trouble with recrystallization. The product either oils out or fails to crystallize. What should I do?
A: Recrystallization requires a careful balance of solubility.
-
Solvent System Selection: If the product "oils out," it means it is coming out of solution above its melting point, often because the solvent is too nonpolar or the solution is too concentrated. Try using a more polar solvent or a solvent mixture. If it fails to crystallize, the compound may be too soluble, or the solution may be too dilute. In this case, slowly evaporate some solvent or add a less polar "anti-solvent" to induce crystallization.
-
Common Solvent Systems: Successful recrystallization has been reported using solvent pairs like ethyl acetate/n-hexane and methanol/acetonitrile (B52724).[1][2][8] The crude product is dissolved in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature, and the "anti-solvent" (e.g., n-hexane) is added dropwise until turbidity appears. The solution is then slowly cooled to form crystals.
-
Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure product can help induce nucleation.
Persistent Impurities
Q: My HPLC results show a persistent impurity peak corresponding to 5-aminoisophthalic acid. How can I effectively remove it?
A: 5-aminoisophthalic acid, the starting material, has different physical properties that can be exploited for its removal.
-
Solubility Differences: 5-aminoisophthalic acid has different solubility profiles compared to the triiodinated product. A carefully chosen recrystallization solvent system can effectively separate them.
-
Chromatography: If recrystallization is insufficient, preparative HPLC is a viable, albeit more complex, option for separating compounds with similar structures. A reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) can be effective.[5]
Data Presentation
Table 1: Summary of Reported Purification Outcomes
| Purification Method | Starting Material | Reagents/Solvents | Reported Yield | Reported Purity | Reference |
| Acid-Base Precipitation | 5-aminoisophthalic acid | 1M KOH, Activated Carbon, 1M HCl | 70% | 95% | [3] |
| Acid-Base Precipitation | 5-aminoisophthalic acid | 1M KOH, Activated Carbon, 1M HCl | 73% | 90% | [4] |
| Quenching & Filtration | 5-aminoisophthalic acid | 20% Sodium Hydrogen Sulfite | 95.3% | >99.9% | [7] |
| Recrystallization | Crude Product | Ethyl acetate, n-hexane | 95.4% | N/A | [1] |
| Recrystallization | Crude Product | Ethyl acetate, n-hexane | 96.1% | N/A | [8] |
Table 2: Common Impurities and Their Identification
| Impurity Name | Chemical Structure | Potential Source | Recommended Analytical Method |
| 5-Aminoisophthalic acid | C₈H₇NO₄ | Unreacted starting material | HPLC, ¹H-NMR |
| 5-Nitroisophthalic acid | C₈H₅NO₆ | Incomplete reduction of the nitro group during synthesis | HPLC, ¹H-NMR |
| Partially Iodinated Species | Varies | Incomplete iodination reaction | HPLC, Mass Spectrometry |
Experimental Protocols
Protocol 1: Purification via Acid-Base Precipitation
This protocol is based on methods described in patent literature.[3][4]
-
Dissolution: Take the crude, solid this compound and dissolve it in a sufficient volume of 1M potassium hydroxide (KOH) solution with stirring until all solids are dissolved.
-
Decolorization: Add a small amount of activated carbon (typically 1-2% w/w of the crude product) to the basic solution. Stir the mixture for 15-30 minutes at room temperature.
-
Filtration: Remove the activated carbon by filtering the solution through a pad of celite or a suitable filter paper. Wash the filter cake with a small amount of the basic solution to recover any adsorbed product.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH continuously. Continue adding acid until the pH of the solution is ~2, ensuring complete precipitation of the product.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the filter cake sequentially with small portions of cold 1M HCl followed by cold deionized water to remove residual salts.
-
Drying: Dry the purified solid product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) to a constant weight.
Protocol 2: Purification via Recrystallization
This protocol is a general method based on reported solvent systems.[1][2]
-
Solvent Selection: Choose an appropriate solvent system, such as methanol/acetonitrile or ethyl acetate/n-hexane.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (the "good" solvent, e.g., ethyl acetate) and heat the mixture gently with stirring until the solid completely dissolves.
-
Induce Crystallization: While the solution is still warm, slowly add the less polar solvent (the "anti-solvent," e.g., n-hexane) dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a few drops of the good solvent to redissolve the precipitate.
-
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent or a cold mixture of the two solvents.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Visualizations
Experimental Workflow: General Purification Process
Caption: General workflow for the acid-base purification of the target compound.
Troubleshooting Logic: Diagnosing Low Purity
Caption: A decision tree for troubleshooting low purity results after initial purification.
References
- 1. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-2,4,6-triiodoisophthalic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 4. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Iodination of 5-Aminoisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the iodination of 5-aminoisophthalic acid. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and summaries of reaction conditions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the iodination of 5-aminoisophthalic acid?
The main challenge is achieving complete and selective tri-iodination at the 2, 4, and 6 positions of the aromatic ring. 5-aminoisophthalic acid has both an activating amino group (-NH₂) and two deactivating carboxylic acid groups (-COOH). While the amino group strongly directs iodination to the ortho and para positions (2, 4, and 6), the overall electron-withdrawing nature of the carboxyl groups can make the reaction sluggish, requiring carefully optimized conditions to drive the reaction to completion.[1][2]
Q2: Why is an oxidizing agent typically required for iodination with molecular iodine (I₂)?
Molecular iodine (I₂) by itself is often not a sufficiently powerful electrophile to react efficiently with aromatic rings, especially those that are not highly activated.[3][4] An oxidizing agent is used to convert I₂ into a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺) or a related carrier.[4][5] Common oxidizing agents for this purpose include iodic acid (HIO₃), hydrogen peroxide (H₂O₂), and nitric acid.[1][6][7]
Q3: What are the most common iodinating systems used for 5-aminoisophthalic acid?
The most frequently cited methods for the tri-iodination of 5-aminoisophthalic acid, particularly in the context of producing X-ray contrast media intermediates, involve molecular iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃).[1][2][8] Another approach involves the in-situ generation of electrophilic iodine species from iodide salts (like KI or NaI) under acidic conditions with an oxidant like DMSO.[9] For similar aniline (B41778) compounds, reagents like iodine monochloride (ICl) and N-Iodosuccinimide (NIS) are also effective.[10][11][12]
Q4: What is the role of pH in this reaction?
The reaction is typically carried out under acidic conditions (pH 1-3).[1][2] The acidity serves multiple purposes: it helps to generate the active electrophilic iodine species and can influence the solubility of the substrate.[1] However, under very strong acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a deactivating group and would hinder the electrophilic substitution. Therefore, controlling the pH is crucial for optimal results.
Q5: My starting material, 5-aminoisophthalic acid, has poor solubility. How can this be managed?
The low solubility of 5-aminoisophthalic acid in acidic aqueous media is a known issue.[6] One strategy is to start with a soluble salt, such as the disodium (B8443419) salt of 5-aminoisophthalic acid, and then acidify the reaction mixture. This causes the insoluble 5-aminoisophthalic acid to precipitate as a fine suspension, which then reacts progressively as it is consumed.[1] The reaction can also be run at elevated temperatures (e.g., 70-85°C) to increase solubility and reaction rate.[1][7]
Troubleshooting Guide
Problem 1: The reaction is incomplete, leaving significant amounts of starting material or partially iodinated intermediates.
-
Possible Cause: Insufficiently reactive iodinating agent or non-optimal reaction conditions.
-
Solutions:
-
Increase Temperature: Raising the reaction temperature to between 70°C and 85°C can significantly increase the reaction rate.[1][7]
-
Verify Reagent Stoichiometry: Ensure the correct molar ratios of the iodinating agent and oxidant to the substrate are used. For complete tri-iodination, a stoichiometric excess of the iodine source is required. A common ratio for the I₂/HIO₃ system is approximately 1:1.2:0.6 of 5-aminoisophthalic acid to I₂ to HIO₃.[2][8]
-
Extend Reaction Time: Monitor the reaction's progress using a suitable analytical method like HPLC. The reaction may require several hours (e.g., 8 hours or more) to reach completion.[1]
-
Ensure Proper pH: Verify that the reaction medium is sufficiently acidic (pH ~1) to promote the formation of the electrophile.[1]
-
Problem 2: The product is a dark color or contains tar-like impurities.
-
Possible Cause: Oxidation of the amino group. The electron-rich aniline ring is susceptible to oxidation by the iodinating system, which can lead to the formation of polymeric, colored byproducts.[10]
-
Solutions:
-
Control Reagent Addition: Add the oxidizing agent (e.g., HIO₃ or H₂O₂) slowly and in a controlled manner to the reaction mixture. This prevents a localized high concentration of the oxidant.[1]
-
Maintain Temperature Control: While elevated temperatures can be necessary, excessively high temperatures may accelerate oxidation. Maintain the temperature within the recommended range.[7]
-
Workup Procedure: After the reaction, quench any excess oxidizing agent or iodine. This is typically done by adding a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite (B76179) solution until the dark color of free iodine disappears.[3][11]
-
Problem 3: The reaction yields a mixture of mono-, di-, and tri-iodinated products.
-
Possible Cause: The reaction was stopped prematurely, or the conditions were not forcing enough to drive the reaction to completion. The introduction of each iodine atom deactivates the ring slightly, making subsequent iodinations progressively more difficult.
-
Solutions:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure all positions are substituted.[1]
-
Adjust Stoichiometry: Ensure a sufficient excess of the iodinating reagent is present to achieve tri-iodination. Refer to the optimized molar ratios in the protocols below.[2]
-
Experimental Protocols
Protocol 1: Tri-iodination using Iodine and Iodic Acid (HIO₃)
This protocol is adapted from patent literature for the synthesis of 5-amino-2,4,6-triiodoisophthalic acid.[1][2]
-
Preparation: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 5-aminoisophthalic acid (1 mole) in water.
-
Acidification: Acidify the suspension to a pH of approximately 1 using concentrated sulfuric acid (H₂SO₄).
-
Iodine Addition: Add solid molecular iodine (I₂) (1.2 moles) to the suspension.
-
Heating: Heat the mixture to 80-85°C with vigorous stirring.
-
Oxidant Addition: Prepare an aqueous solution of iodic acid (HIO₃) (0.6 moles). Add this solution slowly to the reaction mixture over 2-6 hours while maintaining the temperature at 80-85°C.
-
Reaction Monitoring: Continue stirring at 80-85°C. Monitor the reaction's progress by HPLC until the starting material and intermediates are consumed (typically several hours).
-
Cooling and Isolation: Once complete, cool the reaction mixture to room temperature. The solid product will precipitate.
-
Purification: Filter the crude product, wash with water to remove residual acid and salts, and dry under vacuum.
Protocol 2: Tri-iodination using Sodium Iodide and DMSO/HCl
This protocol is based on an alternative method for generating the iodinating species in situ.[9]
-
Preparation: To a reaction vessel, add 5-aminoisophthalic acid (1 mole), sodium iodide (NaI) (6 moles), and dimethyl sulfoxide (B87167) (DMSO) (6 moles) to water.
-
Acidification: Add concentrated hydrochloric acid (HCl) (9 moles) to the mixture with stirring at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 16 hours.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the resulting solid product.
-
Purification: Dissolve the crude solid in an aqueous base (e.g., 1M KOH), treat with activated carbon to decolorize if necessary, and filter. Re-precipitate the purified product by acidifying the filtrate with HCl. Filter, wash with cold water, and dry.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the iodination of 5-aminoisophthalic acid and related compounds, as derived from literature.
Table 1: Reagent Stoichiometry for Tri-iodination of 5-Aminoisophthalic Acid
| Method | Substrate | Reagent 1 | Molar Ratio (Reagent 1) | Reagent 2 | Molar Ratio (Reagent 2) | Reference |
| Oxidative Iodination | 5-Aminoisophthalic Acid | I₂ | 1.2 | HIO₃ | 0.6 | [2][8] |
| Oxidative Iodination | 5-Aminoisophthalic Acid | I₂ | 1.0 - 1.5 | HIO₃ | ≥ 0.5 (vs I₂) | [1] |
| In-situ Generation | 5-Aminoisophthalic Acid | NaI | 6.0 | DMSO/HCl | 6.0 / 9.0 | [9] |
Table 2: Typical Reaction Conditions
| Parameter | Condition | Effect on Reaction | Reference |
| Temperature | 70 - 100°C | Increases reaction rate; higher temperatures can increase byproduct formation. | [1][7][9] |
| Reaction Time | 4 - 16 hours | Must be sufficient for tri-iodination; monitored by HPLC to prevent incomplete reaction. | [1][9] |
| pH | ~1 | Essential for activating the iodinating system. | [1] |
| Solvent | Water / Aqueous Acid | Affects substrate solubility and facilitates the ionic reaction mechanism. | [1][2] |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a simplified mechanistic pathway for the iodination process.
Caption: Experimental workflow for the oxidative iodination of 5-aminoisophthalic acid.
Caption: Simplified pathway for electrophilic aromatic iodination.
References
- 1. EP2243767A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 2. US9238615B2 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3-Amino-5-iodobenzoic acid | 102153-73-1 | Benchchem [benchchem.com]
- 8. WO2010121904A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 9. CN113200883B - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: 5-Amino-2,4,6-triiodoisophthalic Acid (ATIIPA) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ATIIPA derivatives?
A1: The main stability concerns for ATIIPA derivatives include photodegradation, thermal decomposition, and hydrolysis of side-chain functionalities. The core tri-iodinated benzene (B151609) ring is susceptible to deiodination when exposed to light, heat, or oxidative stress. While the ester groups at the 1 and 3 positions of the isophthalic acid backbone can be sterically hindered and resistant to hydrolysis, other functional groups introduced during derivatization may be more labile.
Q2: How does the structure of ATIIPA derivatives influence their stability?
A2: The three bulky iodine atoms on the benzene ring provide significant steric hindrance. This "iodine shielding effect" makes the adjacent carbonyl carbons of the isophthalic acid less susceptible to nucleophilic attack. For instance, the 1,3-diethyl ester of ATIIPA is highly resistant to alkaline hydrolysis.[1][2][3] However, functional groups further away from the iodinated ring are more prone to conventional degradation pathways.
Q3: What are the common degradation products of ATIIPA derivatives?
A3: Common degradation pathways for iodinated contrast media, which are structurally related to ATIIPA derivatives, include deiodination (loss of iodine atoms), decarboxylation (loss of CO2 from carboxylic acid groups), oxidation of alcohol groups on side chains, and cleavage of amide bonds.[4] The specific degradation products will depend on the exact structure of the derivative and the stress conditions.
Q4: Are there any known impurities in ATIIPA preparations that could affect my experiments?
A4: Yes, potential impurities in preparations of this compound include 5-aminoisophthalic acid and 5-nitroisophthalic acid.[5] It is crucial to use highly purified starting materials to avoid side reactions and ensure the stability of the final derivatives.
Q5: What are the recommended storage conditions for ATIIPA and its derivatives?
A5: To minimize degradation, ATIIPA and its derivatives should be stored in a cool, dry, and dark place. Protection from light is critical to prevent photodegradation. Inert atmosphere storage (e.g., under argon or nitrogen) can also be beneficial to prevent oxidation. For solutions, using opaque containers is recommended.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis after storing the compound in solution. | Photodegradation: Exposure to ambient or UV light can cause deiodination or other photochemical reactions. | Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental procedures. |
| Oxidative degradation: Dissolved oxygen in the solvent can lead to oxidation of the amino group or other sensitive functionalities. | Use de-gassed solvents for preparing solutions. Consider adding antioxidants if compatible with your experimental setup. Store solutions under an inert atmosphere. | |
| Loss of biological activity or inconsistent results over time. | Hydrolysis of labile functional groups: Ester or amide side chains, particularly those not sterically hindered by the iodinated ring, may be susceptible to hydrolysis, especially at non-neutral pH. | Maintain solutions at a neutral pH if possible. Prepare fresh solutions before each experiment. For derivatives with sensitive esters, consider using aprotic solvents if the experimental design allows. |
| Thermal degradation: Elevated temperatures during storage or experiments can accelerate decomposition. | Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C). Avoid prolonged heating during experiments unless required by the protocol. | |
| Precipitation of the compound from solution. | Poor solubility: The derivative may have limited solubility in the chosen solvent. | Test a range of solvents to find the most suitable one. Sonication or gentle warming can aid dissolution, but be mindful of potential thermal degradation. |
| Incompatibility with other components: The ATIIPA derivative may precipitate upon mixing with other reagents or buffers.[6][7][8] | Perform small-scale compatibility tests before mixing larger quantities. Ensure the pH of the final mixture is within the stability range of the derivative. | |
| Color change of the solid compound or solution over time. | Oxidation or degradation: A change in color, often to a yellowish or brownish hue, can indicate chemical degradation. | Discard the discolored material and use a fresh batch. Re-evaluate storage conditions to prevent future degradation. |
Summary of Stability Data
| Stress Condition | Stability of ATIIPA Core | Stability of Ester Derivatives (e.g., DEtTIIP) | Key Considerations |
| Hydrolysis (Alkaline) | Stable | Highly stable due to steric hindrance[1][2][3] | Side chains without steric protection may be susceptible to hydrolysis. |
| Hydrolysis (Acidic) | Generally stable | Potentially susceptible depending on the ester type. | Side chains may be more prone to acid-catalyzed hydrolysis. |
| Photodegradation | Susceptible to deiodination[4][9] | Susceptible to deiodination and potential side-chain reactions. | Strict light protection is essential. |
| Thermal Degradation | Stable at room temperature, decomposition at high temperatures. | Stability is temperature-dependent. | Avoid excessive heat. Determine the melting/decomposition point of your specific derivative. |
| Oxidative Degradation | The amino group is a potential site for oxidation.[4] | The amino group and other susceptible functionalities can be oxidized. | Use of inert atmosphere and antioxidants can mitigate this. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of your ATIIPA derivative.[10][11][12][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the ATIIPA derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, reflux the stock solution at 80°C for 24 hours.
-
-
Photodegradation:
-
Expose the stock solution to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines.
-
Run a control sample stored in the dark.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Potential degradation pathways of ATIIPA derivatives under various stress conditions.
Caption: A general experimental workflow for assessing the stability of ATIIPA derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 5. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incompatibility of contrast agents with intravascular medications. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incompatibility of contrast medium and trisodium citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study on the Photodegradation Mechanism of Sodium Diatrizoate in UV-Based Advanced Oxidation Processes [scirp.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. acdlabs.com [acdlabs.com]
Technical Support Center: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2,4,6-triiodoisophthalic acid, a key intermediate for non-ionic X-ray contrast agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions to improve reaction yield and product purity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Iodination Step | Incomplete reaction due to insufficient iodinating agent or suboptimal reaction time/temperature. | - Ensure the correct stoichiometry of the iodinating agent (e.g., ICl, or a mixture of KI and KIO₃). - An example protocol suggests reacting 5-aminoisophthalic acid with solid iodine and an aqueous iodic acid solution at 72°C for a total of 6.2 hours.[1] - Another method involves using potassium iodate (B108269) and potassium iodide in a 30% hydrochloric acid solution, with the reaction maintained at 80°C for 10 hours.[2] |
| Formation of byproducts due to side reactions. | - Control the reaction temperature closely. For the iodination of 5-aminoisophthalic acid, a temperature of 70-75°C for 5 hours has been reported to give a high yield of 95.3%.[1] - The pH of the reaction mixture should be acidic, typically adjusted to around 1 with sulfuric acid.[1] | |
| Loss of product during workup and purification. | - After the reaction, cool the mixture to room temperature before filtering the solid product.[1] - Wash the collected solid with water to remove soluble impurities.[1] | |
| Incomplete Nitration of Isophthalic Acid | Incorrect ratio of nitrating agents or suboptimal reaction temperature. | - A reported molar ratio for nitration is n(sulfuric acid): n(sodium nitrate): n(isophthalic acid) = 7.9:2.2:1.0.[3] - The reaction should be maintained at 60°C for 3 hours.[3] Another source suggests keeping the temperature between 60-65°C during the addition of nitric acid and then raising it to 95°C for 2 hours.[2] |
| Low Yield in Reduction of 5-Nitroisophthalic Acid | Insufficient reducing agent or incomplete reaction. | - A common method uses iron powder as the reducing agent. A molar ratio of n(iron): n(nitro compound) = 3.0:1.0 with refluxing for 3 hours has been shown to be effective.[3] |
| Formation of Dimeric Byproducts During Chlorination | Reaction of the amino group or hydrolysis of the intermediate N-sulfinyl group. | - The formation of amide and anhydride (B1165640) byproducts can occur during the conversion of the carboxylic acid groups to acid chlorides using thionyl chloride.[4][5] - Optimization of the hydrolysis of the N-sulfinyl intermediate and simultaneous crystallization of the desired acid chloride can minimize these byproducts.[4][5] |
| Product Purity Issues | Presence of unreacted starting materials or side products. | - Recrystallization of the final product is often necessary. Ethyl acetate (B1210297) and n-hexane are suitable solvents for the recrystallization of related derivatives.[6][7] - High-performance liquid chromatography (HPLC) can be used to assess purity, with standards showing >99.9% purity being achievable.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic route for this compound?
A1: The synthesis typically involves a three-step procedure starting from isophthalic acid:
-
Nitration: Isophthalic acid is nitrated to form 5-nitroisophthalic acid.
-
Reduction: The nitro group of 5-nitroisophthalic acid is reduced to an amino group to yield 5-aminoisophthalic acid.
-
Iodination: The 5-aminoisophthalic acid is then iodinated at the 2, 4, and 6 positions of the aromatic ring to produce the final product.[3]
Q2: Which iodination method provides the best yield?
A2: Several iodination methods have been reported with varying yields. A method using potassium iodate (KIO₃) and potassium iodide (KI) in an acidic aqueous solution at 70-75°C for 5 hours has been reported to achieve a high yield of 95.3%.[1] Another approach using iodine monochloride (ICl) at 90°C for 3 hours resulted in a yield of 76.2%. A newer method utilizing an iodide salt and dimethyl sulfoxide (B87167) (DMSO) under acidic conditions has also been developed to improve yield and reduce toxic reagents.
Q3: How can I minimize the formation of byproducts during the conversion to the acid chloride?
A3: The conversion of this compound to its acid dichloride using thionyl chloride can lead to dimeric byproducts.[4][5] To mitigate this, a process involving the use of a tetraalkylammonium salt as a catalyst has been developed, which can improve reaction yields and reduce impurities.[8] Careful control of the reaction conditions, such as temperature (preferably 60-90°C) and the dropwise addition of thionyl chloride, is also crucial.[8]
Q4: What are the key reaction parameters to control for a successful synthesis?
A4: Key parameters include:
-
Stoichiometry of reactants: Precise molar ratios of starting materials and reagents are critical in each step.
-
Reaction Temperature: Temperature control is vital to ensure complete reaction and minimize side reactions.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion.
-
pH: Maintaining an acidic environment is crucial for the iodination step.
Q5: What are the common solvents used in the synthesis and purification?
A5: Water is a common solvent for the iodination step.[1][9] For the chlorination step, toluene (B28343) is often used.[8] For purification by recrystallization, a solvent system of ethyl acetate and n-hexane has been shown to be effective for derivatives of the target molecule.[6][7]
Experimental Protocols
Iodination of 5-Aminoisophthalic Acid
This protocol is based on a high-yield method using potassium iodate and potassium iodide.[1]
-
In a 250 mL three-neck round-bottom flask, add 9.060 g (50 mmol) of 5-aminoisophthalic acid and 85 mL of purified water.
-
Adjust the pH of the mixture to acidic conditions.
-
Heat the mixture to 30-35°C.
-
Add 11.235 g (52.5 mmol) of KIO₃ portionwise to the reaction flask.
-
Increase the temperature to 70-75°C and maintain the reaction for 5 hours.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 6 g of a 20% (w/w) sodium hydrogen sulfite (B76179) solution while stirring.
-
Filter the resulting solid.
-
Wash the solid with water and dry to obtain this compound.
Conversion to this compound Dichloride
This protocol describes the chlorination using thionyl chloride with a phase-transfer catalyst.[8]
-
In a 500 mL reactor equipped with a stirrer, thermometer, and reflux condenser, charge 150 g (0.259 moles) of this compound and 173 g of toluene under an inert atmosphere.
-
Perform azeotropic distillation to remove any water.
-
Cool the mixture to 85°C and add 5.25 g (0.013 moles) of a tetraalkylammonium salt catalyst (e.g., Aliquat 336).
-
While maintaining stirring, add 111.6 g (0.91 moles) of 97% thionyl chloride dropwise over 3 hours.
-
After the addition is complete, maintain the reaction at 85°C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add water to precipitate the product.
-
Filter the solid, triturate with dichloromethane, and dry under vacuum.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low yield in the iodination step.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. research.tue.nl [research.tue.nl]
- 5. Optimisation of the preparation and isolation of this compound dichloride - Lookchem [lookchem.com]
- 6. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. patents.justia.com [patents.justia.com]
- 9. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
Side reactions during the chlorination of 5-Amino-2,4,6-triiodoisophthalic acid.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of 5-Amino-2,4,6-triiodoisophthalic acid to its corresponding diacid chloride, a key intermediate in the synthesis of non-ionic X-ray contrast media like Iopamidol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reagent used for the chlorination of this compound?
The most common and effective reagent for this conversion is thionyl chloride (SOCl₂). It reacts with the carboxylic acid groups to form the desired acid chlorides, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.
Q2: What are the main known side reactions during this chlorination process?
The primary side reactions include:
-
Formation of an N-sulfinyl intermediate: The amino group on the aromatic ring can react with thionyl chloride to form an N-sulfinylamine derivative (Ar-N=S=O).
-
Formation of dimeric byproducts: These include the formation of a dimeric amide, where the acid chloride of one molecule reacts with the amino group of another, and the formation of an anhydride (B1165640) from the reaction of an acid chloride with an unreacted carboxylic acid group.[1]
-
Incomplete reaction: Leaving unreacted starting material or mono-chlorinated intermediates in the final product mixture.
Q3: Why is temperature control important during the reaction?
Temperature control is crucial to balance the reaction rate and minimize side product formation. While higher temperatures can increase the reaction rate, they can also promote the formation of dimeric and other degradation byproducts. The reaction is typically carried out at temperatures ranging from 60°C to 90°C.[2]
Q4: What is the role of a catalyst in this reaction?
Catalysts are often used to improve the reaction rate and yield. Common catalysts include tertiary amines (like triethylamine (B128534) or pyridine) or quaternary ammonium (B1175870) salts.[3] These catalysts can facilitate the formation of the acid chloride and help to neutralize the HCl byproduct.
Q5: How can I monitor the progress of the reaction and the purity of the product?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress by observing the disappearance of the starting material and the appearance of the product peak.[4][5] It can also be used to detect and quantify residual starting material and byproducts in the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired diacid chloride | 1. Incomplete reaction. 2. Excessive formation of side products. 3. Hydrolysis of the product during workup. | 1. Increase reaction time or temperature cautiously. Ensure adequate mixing. 2. Optimize reaction conditions (see below for minimizing side reactions). 3. Use anhydrous conditions throughout the reaction and workup. Quench the reaction carefully with cold water or ice to precipitate the product. |
| Presence of N-sulfinyl intermediate | The amino group of the starting material has reacted with thionyl chloride. | This intermediate can often be hydrolyzed back to the amine during the aqueous workup. Ensure the workup involves treatment with water. |
| Formation of a significant amount of dimeric amide byproduct | High reaction temperature or prolonged reaction time, leading to intermolecular reactions between the product and the starting material. | - Maintain the reaction temperature within the recommended range (e.g., 70-85°C). - Monitor the reaction by HPLC and stop it once the starting material is consumed to avoid prolonged heating. |
| Presence of anhydride byproduct | Incomplete conversion of the dicarboxylic acid to the diacid chloride, allowing the mono-acid chloride to react with unreacted starting material. | - Ensure a sufficient molar excess of thionyl chloride is used (typically 2 to 8 moles per mole of the diacid).[2] - Optimize the addition rate of thionyl chloride to maintain a consistent reaction rate. |
| Product is difficult to filter or has a gummy consistency | Presence of impurities or residual solvent. | - Ensure complete precipitation by quenching in a sufficient volume of cold water. - Wash the filtered product thoroughly with water to remove soluble impurities and salts. - Consider an appropriate solvent wash (e.g., dichloromethane) to remove organic impurities. |
Experimental Protocols
Optimized Chlorination Protocol
This protocol is a synthesis of information from various sources and aims to provide a robust starting point for the chlorination of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (or another suitable inert solvent like 1,2-dichloroethane)
-
Catalyst (e.g., a tetraalkylammonium salt like Aliquat 336 or a tertiary amine like pyridine)
-
Deionized water
Procedure:
-
To a suspension of this compound in a suitable solvent (e.g., toluene), add a catalytic amount of a tetraalkylammonium salt (e.g., 1-5 mol%).
-
Heat the suspension to the desired reaction temperature (e.g., 70-85°C) with stirring.
-
Slowly add thionyl chloride (3-4 molar equivalents) dropwise to the heated suspension over a period of several hours.
-
Maintain the reaction mixture at the set temperature for an additional few hours after the addition is complete, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly add water to the reaction mixture to precipitate the crystalline product, 5-amino-2,4,6-triiodoisophthaloyl dichloride.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the product under vacuum.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions during chlorination.
Experimental Workflow
Caption: A typical experimental workflow for the chlorination process.
Troubleshooting Logic
References
- 1. research.tue.nl [research.tue.nl]
- 2. WO1996036590A1 - Process for the preparation of this compound dichloride by chlorination with thionyl chloride in the presence of a catalyst - Google Patents [patents.google.com]
- 3. CZ287815B6 - Process for preparing this compound dichloride - Google Patents [patents.google.com]
- 4. 5-Amino-2,4,6-triiodoisophthaloyl dichloride | SIELC Technologies [sielc.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting guide for the synthesis of 5-Amino-2,4,6-triiodoisophthalic acid-based contrast agents.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Amino-2,4,6-triiodoisophthalic acid and its derivatives, which are key intermediates for many iodinated X-ray contrast agents.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically starts from m-phthalic acid and involves a multi-step process that includes nitration, reduction, and iodination.[1][2] The resulting this compound is often then converted to its dichloride derivative to facilitate further reactions in the synthesis of contrast agents like Iopamidol (B1672082) and Iohexol.[3][4]
Q2: What are the critical intermediates in this synthesis?
A2: Key intermediates include 5-nitroisophthalic acid, 5-aminoisophthalic acid, and 5-Amino-2,4,6-triiodoisophthaloyl dichloride.[1][2] The purity of these intermediates is crucial for the successful synthesis of the final contrast agent.
Q3: Why is the conversion to 5-Amino-2,4,6-triiodoisophthaloyl dichloride necessary?
A3: The conversion of the carboxylic acid groups to acid chlorides activates the molecule for subsequent amidation reactions. This is a common strategy in the synthesis of non-ionic X-ray contrast agents where side chains are attached to the isophthalic acid backbone.[3][5]
Troubleshooting Guide
Problem 1: Low Yield During the Iodination of 5-Aminoisophthalic Acid
Possible Causes:
-
Inadequate Iodinating Agent: The choice and amount of iodinating agent are critical. Common methods use iodine monochloride or a combination of an iodide salt and an oxidizing agent.[2]
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time can significantly impact the yield. For instance, some procedures require heating to 80°C for several hours.[1][2]
-
Poor Solubility of Reactants: 5-Aminoisophthalic acid has low solubility in water, which can hinder the reaction.[6]
Suggested Solutions:
-
Choice of Iodinating Agent: A mixture of potassium iodate (B108269) and potassium iodide in hydrochloric acid can be an effective iodinating agent.[1][2]
-
Reaction Optimization: Ensure the reaction is heated adequately (e.g., to 80°C) and allowed to proceed for a sufficient duration (e.g., 10 hours).[1][2] The pH should be acidic to facilitate the reaction.[7][8]
-
Use of Co-solvents: While water is a common solvent, the use of co-solvents or specific reaction conditions to improve solubility can be explored.
Problem 2: Impurities in the Final this compound Product
Possible Causes:
-
Incomplete Iodination: This can lead to the presence of partially iodinated species.
-
Side Reactions: Oxidation of the amino group or other side reactions can occur, leading to colored impurities.
-
Carryover of Reactants: Residual iodinating agents or other starting materials may contaminate the product.
Suggested Solutions:
-
Monitoring Reaction Completion: Use analytical techniques like HPLC to monitor the reaction and ensure complete conversion to the tri-iodinated product.
-
Purification Steps:
-
Decolorization: Treat the crude product with activated carbon to remove colored impurities.[7][9]
-
Recrystallization: Dissolve the crude product in a basic solution (e.g., 1M KOH) and then re-precipitate it by adding acid (e.g., 1M HCl) to purify it.[7][9]
-
Washing: Wash the filtered product with water to remove any soluble impurities.[8]
-
Problem 3: Formation of Byproducts During Conversion to the Acid Dichloride
Possible Causes:
-
Reaction with the Amino Group: The amino group can react with the chlorinating agent (e.g., thionyl chloride) to form an N-sulfinyl intermediate.[3]
-
Dimerization: Dimeric byproducts, such as amides and anhydrides, can form.[3][4]
-
Incomplete Hydrolysis of Intermediates: If the N-sulfinyl intermediate is formed, it requires a hydrolysis step to be converted back to the free amine. Incomplete hydrolysis will leave this impurity in the final product.[3]
Suggested Solutions:
-
Controlled Reaction Conditions: The addition of the chlorinating agent should be done carefully, and the temperature should be controlled. Heating above 50°C may be necessary to achieve an acceptable reaction rate when a catalyst like DMF is used.[3]
-
Hydrolysis Step: A carefully controlled hydrolysis step is crucial to convert the N-sulfinyl intermediate back to the desired product. However, since both the product and the intermediate are poorly soluble in water, this can lead to the inclusion of the impurity in the precipitated product.[3]
-
Solvent Choice: The choice of solvent can influence the solubility of the desired product versus the byproducts, aiding in purification. Toluene (B28343) can be used to azeotropically remove excess thionyl chloride.[3][10]
Data Presentation
Table 1: Summary of Reaction Conditions for the Iodination of 5-Aminoisophthalic Acid
| Parameter | Method 1 | Method 2 |
| Iodinating Agents | Potassium Iodate, Potassium Iodide, Hydrochloric Acid | Iodine, Iodic Acid, Sulfuric Acid |
| Solvent | Water | Water |
| Temperature | 30°C initially, then raised to 80°C | 72°C |
| Reaction Time | 3 hours addition, 10 hours reaction | 5.2 hours addition, 1 hour reaction |
| Reported Yield | 76.7% | 82.6% |
| Reference | [1][2] | [8] |
Table 2: Troubleshooting Summary for Acid Dichloride Formation
| Issue | Potential Cause | Recommended Action | Reference |
| N-sulfinyl byproduct | Reaction of amino group with thionyl chloride | Controlled hydrolysis during workup | [3] |
| Dimeric impurities | Side reactions between molecules | Optimize reaction conditions and purification | [3][4] |
| Low Yield | Incomplete reaction | Use of a catalyst (e.g., DMF), ensure sufficient reaction time and temperature | [3][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a reported method.[1][2]
-
In a suitable reactor, add 400 kg of water, 54.3 kg of 5-aminoisophthalic acid, and 70 L of 92% concentrated sulfuric acid.
-
Separately, prepare an iodinating solution by adding 96.5 kg of potassium iodate and 150 kg of potassium iodide to 350 kg of 30% hydrochloric acid solution.
-
At 30°C, add the iodinating solution dropwise to the reactor over 3 hours.
-
After the addition is complete, raise the temperature to 80°C and maintain it for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash with water.
-
Dry the solid product to obtain this compound.
Protocol 2: Conversion to 5-Amino-2,4,6-triiodoisophthaloyl Dichloride
This protocol is a general representation based on described procedures.[3][10]
-
Suspend this compound in a suitable solvent such as toluene.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride.
-
Heat the reaction mixture to 50-70°C and maintain until the reaction is complete (monitor by a suitable method).
-
Distill off the excess thionyl chloride under reduced pressure.
-
Add toluene and distill again to ensure complete removal of residual thionyl chloride.
-
The crude product is then subjected to a controlled hydrolysis step by the slow addition of water to convert any N-sulfinyl intermediate back to the amine.
-
The precipitated solid is filtered, washed with a non-polar solvent, and dried under vacuum.
Visualizations
Caption: Synthetic pathway for this compound-based contrast agents.
Caption: Troubleshooting logic for key synthesis steps.
References
- 1. Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.tue.nl [research.tue.nl]
- 5. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 7. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. patents.justia.com [patents.justia.com]
Methods for the removal of impurities from 5-Amino-2,4,6-triiodoisophthalic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2,4,6-triiodoisophthalic acid. The following sections address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Common impurities can include starting materials, intermediates, and byproducts from the synthesis process. Potential impurities to be aware of are 5-aminoisophthalic acid and 5-nitroisophthalic acid[1]. Incomplete iodination can also lead to the presence of partially iodinated isophthalic acids. If the synthesis involves a chlorination step to form the corresponding acid chloride, dimeric byproducts such as amides and anhydrides can also be present[2].
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a commonly used method to determine the purity of this compound, with some methods reporting the ability to achieve a purity of >99.9%[3][4]. Reverse-phase HPLC methods are available and can be scaled for preparative separation to isolate impurities[5]. For structural confirmation and identification of impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable.
Q3: What is a general-purpose purification method for crude this compound?
A3: A common and effective method is recrystallization. The choice of solvent is critical. A patent has described a process involving dissolving the crude product in an alkali solution (like 1M KOH), decolorizing with activated carbon, and then neutralizing with an acid (like 1M HCl) to precipitate the purified product[6]. Another approach is recrystallization from a solvent system like methanol-acetonitrile[7] or ethyl acetate (B1210297) and n-hexane[8][9].
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Problem: The purity of the synthesized this compound is below the desired specification (e.g., <95%).
Possible Causes & Solutions:
-
Incomplete Reaction: The iodination reaction may not have gone to completion.
-
Solution: Review the reaction conditions, including temperature, reaction time, and stoichiometry of reagents. One synthetic method suggests a reaction time of 10-20 hours at 80-100°C or reflux[6].
-
-
Presence of Colored Impurities: The product may have a noticeable color, indicating the presence of impurities.
-
Residual Starting Materials or Byproducts: Unreacted starting materials or soluble byproducts may be co-precipitating with the product.
Issue 2: Difficulty in Removing a Specific Impurity
Problem: A persistent impurity is observed in HPLC analysis and is difficult to remove by simple recrystallization.
Possible Causes & Solutions:
-
Co-crystallization: The impurity may have similar solubility properties to the desired product, leading to co-crystallization.
-
Solution 1: pH Adjustment and Extraction: If the impurity has a different pKa value, you can selectively protonate or deprotonate the desired compound or the impurity to alter their solubility in aqueous and organic phases, allowing for separation by liquid-liquid extraction.
-
Solution 2: Preparative Chromatography: For challenging separations, preparative HPLC can be employed to isolate the pure compound[5].
-
Solution 3: Solvent System Screening: Experiment with different recrystallization solvent systems. A combination of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is insoluble when cold) can be effective.
-
Quantitative Data Summary
The following table summarizes the reported yields and purities from various purification methods.
| Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| Dissolving in 1M KOH, decolorizing with activated carbon, neutralizing with 1M HCl, acid washing, and drying. | Not specified | 95% | 70% | [6] |
| Dissolving in 1M KOH, decolorizing with activated carbon, neutralizing with 1M HCl, acid washing, and drying. | Not specified | 89% | 61% | [6] |
| Dissolving in 1M KOH, decolorizing with activated carbon, neutralizing with 1M HCl, acid washing, and drying. | Not specified | 95% | 70% | [10] |
| Dissolving in 1M KOH, decolorizing with activated carbon, neutralizing with 1M HCl, acid washing, and drying. | Not specified | 91% | 68% | [10] |
| Quenching with sodium hydrogen sulfite (B76179) solution, filtering, and drying. | Not specified | >99.9% | 95.3% | [3] |
| Cooling reaction mixture, filtering, washing with water, and drying. | Not specified | Not specified | 82.6% | [3] |
| Recrystallization from ethyl acetate and n-hexane. | Not specified | Not specified | 95.4% | [8] |
| Recrystallization from ethyl acetate and n-hexane. | Not specified | Not specified | 92.3% | [8] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Treatment and Activated Carbon
This protocol is based on methods described in patents for the synthesis and purification of this compound[6][10].
-
Dissolution: Dissolve the crude this compound in a sufficient amount of 1M potassium hydroxide (B78521) (KOH) solution.
-
Decolorization: Add a small amount of activated carbon to the solution. The amount of activated carbon should be empirically determined but is typically 1-5% by weight of the crude product.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Filter the solution to remove the activated carbon. A fine filter paper or a pad of celite can be used to ensure all carbon particles are removed.
-
Precipitation: Slowly add 1M hydrochloric acid (HCl) to the filtrate with constant stirring until the solution becomes acidic (pH 2-3). The purified product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by filtration.
-
Washing: Wash the filter cake thoroughly with 1M HCl (e.g., 3 x 10 mL) to remove any remaining soluble impurities.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is a general procedure based on common laboratory practices and mentions of solvent systems in the literature[7][8].
-
Solvent Selection: Choose a suitable solvent system. For example, ethyl acetate/n-hexane or methanol/acetonitrile.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate or methanol) to dissolve the solid with heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the "poor" solvent (e.g., n-hexane or acetonitrile) to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 7. 5-Amino-2,4,6-triiodoisophthalic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Impact of reaction parameters on the purity of 5-Amino-2,4,6-triiodoisophthalic acid.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 5-Amino-2,4,6-triiodoisophthalic acid, a key intermediate for non-ionic iodinated X-ray contrast agents. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction parameters and improve product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is 5-Aminoisophthalic acid.[1] The synthesis involves the electrophilic iodination of this precursor.
Q2: What are the typical iodinating agents used in this synthesis?
Commonly used iodinating agents include a mixture of an iodide salt (like potassium iodide or sodium iodide) and an oxidizing agent (like potassium iodate (B108269) or iodic acid) in an acidic medium.[1][2] Another approach involves using iodine monochloride (ICl).[3] A newer method utilizes an iodide salt with dimethyl sulfoxide (B87167) (DMSO) under acidic conditions.[4][5]
Q3: What is the expected yield and purity for this reaction?
Yields can range from 61% to 95.3%, with purities often exceeding 99%.[1][4] High purity, with individual impurities below 0.1%, is achievable with optimized reaction conditions.[1]
Q4: Why is the pH of the reaction mixture important?
The pH of the reaction mixture is crucial for the iodination process. An acidic environment, typically with a pH of 1 or lower, is required to generate the electrophilic iodine species necessary for the reaction to proceed efficiently.[1][4]
Q5: What is the purpose of the quenching step with sodium hydrogen sulfite (B76179)?
The quenching step, often using a sodium hydrogen sulfite solution, is performed to remove any unreacted iodine from the reaction mixture.[1] This is important for the purification of the final product.
Troubleshooting Guide
Issue 1: Low Purity of the Final Product
| Potential Cause | Recommended Action |
| Incomplete Iodination | Ensure the reaction goes to completion by monitoring it via techniques like HPLC. The reaction time can be extended if necessary. One protocol suggests a reaction time of up to 16 hours.[4] |
| Incorrect pH | The pH should be maintained at 1 or below.[1] Use an acid like sulfuric acid or hydrochloric acid to adjust the pH before starting the reaction.[1][4] |
| Suboptimal Temperature | The reaction temperature should be carefully controlled. A common temperature range is 70-80°C.[1][2] Lower temperatures may lead to an incomplete reaction, while higher temperatures could promote side reactions. |
| Inefficient Quenching | Ensure that enough quenching agent (e.g., sodium hydrogen sulfite) is added to completely react with any residual iodine.[1] |
| Impurities in Starting Material | Use high-purity 5-Aminoisophthalic acid as the starting material. |
Issue 2: Product has a Dark or Off-Color Appearance
| Potential Cause | Recommended Action |
| Residual Iodine | The presence of unreacted iodine can give the product a brown or pinkish color.[1] Ensure the quenching step is effective. Washing the filtered solid with water can also help remove residual impurities.[1] |
| Side-product Formation | Suboptimal reaction conditions (e.g., incorrect temperature or pH) can lead to the formation of colored impurities. Adhering to a validated experimental protocol is crucial. |
| Degradation of the Product | Although the product is generally stable, prolonged exposure to high temperatures or light could potentially lead to degradation. Dry and store the final product under appropriate conditions. |
Issue 3: Low Reaction Yield
| Potential Cause | Recommended Action |
| Suboptimal Reagent Stoichiometry | The molar ratios of the reactants are critical. For instance, the molar ratio of 5-aminoisophthalic acid, an iodide salt, and DMSO has been specified in some protocols.[4] |
| Poor Temperature Control | Maintaining the recommended reaction temperature is key for achieving high yields. A temperature range of 70-75°C for about 5 hours is suggested in one method.[1] |
| Loss of Product During Workup | Ensure complete precipitation of the product before filtration. Cooling the reaction mixture to room temperature aids in maximizing the recovery of the solid product.[1] The product can be dissolved in an alkaline solution (e.g., 1M KOH) and re-precipitated by adding acid for further purification, though this may impact the overall yield.[4] |
Impact of Reaction Parameters on Purity and Yield
The following table summarizes the impact of various reaction parameters on the purity and yield of this compound based on available literature.
| Parameter | Condition 1 | Yield/Purity 1 | Condition 2 | Yield/Purity 2 | Reference |
| Iodinating System | I₂ / HIO₃ | 82.6% Yield | KIO₃ / KI / H₂SO₄ | 95.3% Yield, >99.9% Purity | [1] |
| Reaction Time | 6.2 hours | 82.6% Yield | 5 hours | 95.3% Yield | [1] |
| Solvent | Water | 68% Yield, 91% Purity | Ethyl Acetate | 61% Yield, 89% Purity | [4] |
| Iodide Salt | NaI | 68% Yield, 91% Purity | KI | 61% Yield, 89% Purity | [4] |
| Purification | Direct Filtration | - | Dissolution in KOH, activated carbon treatment, and re-precipitation | Higher Purity | [4] |
Experimental Protocols
Protocol 1: Iodination using Potassium Iodate and Potassium Iodide
This protocol is adapted from a high-yield synthesis method.[1][2]
-
Preparation: In a 1000L glass-lined reactor, add 400Kg of water and 54.3Kg of 5-aminoisophthalic acid. Successively add 70L of 92% sulfuric acid.
-
Iodinating Agent Preparation: In a separate container, dissolve 96.5Kg of Potassium Iodate and 150Kg of potassium iodide in 350kg of 30% hydrochloric acid solution to create the iodo agent solution.
-
Reaction: At 30°C, add the iodo agent solution drop-wise to the reactor over 3 hours. Then, increase the temperature to 80°C and maintain the reaction for 10 hours.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid. This yields 128.4Kg of this compound with a purity of ≥98.4% and a yield of 76.7%.[2]
Protocol 2: Iodination using Iodine and Iodic Acid
This protocol provides an alternative method for synthesis.[1]
-
Preparation: In a 250 mL three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, dissolve 5-aminoisophthalic acid (3.86 g, 27.6 mmol) in water (129.42 g).
-
pH Adjustment: Adjust the pH to 1 with 96% sulfuric acid (2 mL, 35.3 mmol).
-
Addition of Iodine: Add solid iodine (8.42 g, 33.2 mmol) to the mixture.
-
Reaction: Heat the mixture to 72°C in an oil bath. Slowly add an 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2 mmol) via a syringe pump over 5.2 hours.
-
Continue the reaction at 72°C for an additional hour (total reaction time of 6.2 hours).
-
Workup and Isolation: Cool the reaction mixture to room temperature and filter.
-
Wash the resulting solid with water and dry to obtain this compound (12.74 g, 22.8 mmol) as a pale pink solid with a yield of 82.6%. The product should be analyzed by HPLC to confirm its purity.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Impact of Key Parameters on Product Purity
Caption: Relationship between key reaction parameters and the final product purity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 5. Buy this compound | 35453-19-1 [smolecule.com]
Strategies to control the formation of dimers during acid chloride synthesis.
Welcome to the Technical Support Center for Acid Chloride Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of acid chlorides from carboxylic acids, with a specific focus on controlling the formation of dimer byproducts.
Frequently Asked Questions (FAQs)
Q1: What is a "dimer" in the context of acid chloride synthesis?
A: In this context, a "dimer" typically refers to an Alkyl Ketene (B1206846) Dimer (AKD) . This byproduct forms when two molecules of a ketene intermediate (R₂C=C=O) react with each other in a [2+2] cycloaddition. The resulting structure is a four-membered ring called a β-lactone (an oxetan-2-one).[1][2] This side reaction consumes your desired acid chloride precursor and complicates purification.
Q2: What is the primary cause of dimer formation during acid chloride synthesis?
A: Dimer formation is almost always caused by the unintended generation of a highly reactive ketene intermediate . A ketene is formed when an acidic proton on the carbon atom alpha to the carbonyl group is removed (a process called deprotonation). This typically occurs when a base, most commonly a tertiary amine (like triethylamine (B128534), Et₃N), is present in the reaction mixture.[1][2] The base removes the alpha-proton from the acid chloride, leading to the elimination of HCl and formation of the ketene, which then rapidly dimerizes.
Q3: Are certain types of carboxylic acids more prone to dimerization?
A: Yes. Carboxylic acids that have at least one hydrogen atom on the alpha-carbon are susceptible to forming ketene intermediates and, consequently, dimers. Long-chain fatty acids are particularly known to form alkyl ketene dimers.[2] Carboxylic acids with no alpha-hydrogens (e.g., benzoic acid, pivalic acid) cannot form ketenes by this mechanism and are therefore not at risk of forming this type of dimer.
Q4: Which chlorinating agents are best to avoid dimer formation?
A: The choice of chlorinating agent is less critical than the other reaction conditions, particularly the presence of a base. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common and effective reagents.[3][4] The key is to use them under conditions that do not promote ketene formation. Oxalyl chloride is often considered "cleaner" as its byproducts (CO₂, CO, HCl) are all gaseous, simplifying workup.[3]
Troubleshooting Guide
Problem: My reaction produced a waxy, insoluble solid, and the yield of my acid chloride is low.
-
Possible Cause: You have likely formed a significant amount of an alkyl ketene dimer (AKD). These dimers, especially from long-chain carboxylic acids, are often waxy, high-molecular-weight solids with low solubility in common organic solvents.
-
Troubleshooting Steps:
-
Review Your Protocol: Did your procedure include a tertiary amine base (e.g., triethylamine, pyridine)? If so, this is the most probable cause.
-
Modify the Reaction Conditions: Re-run the reaction using only the carboxylic acid and the chlorinating agent (e.g., thionyl chloride) without any base. Often, heating the mixture to reflux is sufficient to drive the reaction to completion. The gaseous byproducts (SO₂ and HCl) drive the equilibrium forward.[5]
-
Purification: If you must use a base in a subsequent step, it is critical to first completely remove the excess chlorinating agent and all acidic byproducts (HCl) under vacuum before adding the base.[5]
-
Problem: My ¹H NMR spectrum has unexpected peaks. How can I identify a ketene dimer?
-
Possible Cause: You may have co-purified the ketene dimer with your product.
-
Troubleshooting Steps:
-
Check for Characteristic NMR Signals: Alkyl ketene dimers have characteristic signals for the protons on the β-lactone ring. Look for multiplets or triplets in the δ 3.9-4.8 ppm region of your ¹H NMR spectrum.[5] For example, one study reported triplets at 4.73 ppm and 3.97 ppm for a typical AKD.[5]
-
Use Other Spectroscopic Methods:
-
FTIR: Ketene dimers show a very characteristic C=O stretch for the β-lactone at approximately 1848 cm⁻¹ .[3] This is a region where few other functional groups absorb, making it a strong diagnostic peak.
-
¹³C NMR: The carbonyl carbon of the β-lactone ring typically appears in the range of 170-185 ppm .[6] The sp² carbons of the exocyclic double bond will appear in the alkene region (approx. 115-140 ppm).[6]
-
-
Derivatization for Analysis: Acid chlorides are highly reactive and can degrade on TLC plates or during GC/LC-MS analysis. To confirm the formation of your acid chloride and rule out byproducts, you can take a small aliquot of your crude reaction mixture and quench it with a simple alcohol like methanol. The resulting methyl ester is much more stable and can be easily analyzed by chromatography to determine the conversion of your starting material.
-
Problem: The reaction is sluggish without a base. I'm tempted to add a catalyst.
-
Possible Cause: The reaction rate may be slow due to solubility issues or insufficient temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Ensure the reaction is heated to a gentle reflux. For thionyl chloride, this is around 76 °C.
-
Use a Catalyst Sparingly (and with caution): A catalytic amount (a few drops) of N,N-dimethylformamide (DMF) can be used to accelerate reactions with both thionyl chloride and oxalyl chloride. However, be aware that DMF can form a Vilsmeier reagent with the chlorinating agent, which can lead to other side reactions if not controlled properly.
-
Consider a Co-Solvent: For carboxylic acids with poor solubility in the chlorinating agent, adding a dry, inert, high-boiling solvent like toluene (B28343) or dichloromethane (B109758) can improve solubility and facilitate the reaction.[7]
-
Data Presentation: Comparative Strategies to Control Dimer Formation
| Strategy | Method | Impact on Dimer Formation | Advantages | Disadvantages |
| Reagent Selection | Use thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) | Low Risk (when used without base) | Standard, effective methods. Gaseous byproducts are easily removed.[4] | SOCl₂ can sometimes lead to charring with sensitive substrates. Both are highly corrosive and moisture-sensitive. |
| Use of Base | Avoid tertiary amines (e.g., Et₃N, pyridine) | Low Risk | Prevents the primary pathway for ketene formation. Simplifies the reaction mixture. | Reaction may be slower for some substrates. |
| Include a tertiary amine | High Risk | Can accelerate the reaction or is sometimes required for subsequent one-pot reactions. | Actively promotes dehydrohalogenation to form ketenes, leading directly to dimer byproducts.[2] | |
| Temperature Control | Run reaction at reflux (e.g., ~80 °C for SOCl₂) | Low Risk | Standard condition that drives the reaction to completion without needing a base. | May not be suitable for thermally sensitive substrates. |
| Run reaction at low temperature (e.g., 0 °C to RT) with a base | High Risk | Often required for reactions involving sensitive functional groups. | Low temperature may slow the desired reaction but often does not stop the base-mediated ketene formation. | |
| Order of Addition | Add chlorinating agent to the carboxylic acid, heat, then remove excess reagent before adding any base for a subsequent step. | Low Risk | Ensures the acid chloride is fully formed and isolated from the base, preventing interaction. | Requires an additional step (vacuum distillation/stripping) before proceeding. |
| Premix carboxylic acid and base, then add chlorinating agent. | Very High Risk | Not a recommended procedure for acid chloride synthesis. | Creates ideal conditions for immediate ketene formation and dimerization. |
Experimental Protocols
Protocol 1: Recommended Synthesis of an Acyl Chloride (Low Dimer Risk)
This protocol is adapted from a standard Organic Syntheses procedure and is designed to minimize byproduct formation.[5]
Objective: To synthesize 2-(p-tolyl)propanoyl chloride from 2-(p-tolyl)propionic acid using thionyl chloride.
Materials:
-
2-(p-tolyl)propionic acid (5.70 g, 34.7 mmol, 1.0 equiv)
-
Thionyl chloride (SOCl₂) (5.1 mL, 69.4 mmol, 2.0 equiv)
-
Dry, nitrogen-flushed glassware (50-mL two-necked, round-bottomed flask, reflux condenser)
Procedure:
-
Setup: Assemble the flask and reflux condenser under a positive pressure of nitrogen. Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Reagent Addition: Charge the flask with 2-(p-tolyl)propionic acid and thionyl chloride.
-
Reaction: Heat the reaction mixture to a gentle reflux (oil bath temperature ~85 °C) and maintain for 3 hours. The solution will evolve HCl and SO₂ gas, which should be vented to a scrubber.
-
Workup: Cool the reaction mixture to room temperature.
-
Removal of Excess Reagent: Carefully remove the excess thionyl chloride under vacuum. It is recommended to first apply vacuum slowly at 0 °C to avoid bumping, then allow the flask to warm to room temperature under high vacuum for 1-2 hours.[5]
-
Product: The resulting crude acid chloride is a liquid and can typically be used in the next step without further purification.
Protocol 2: Synthesis in the Presence of a Base (High Dimer Risk)
This protocol for synthesizing an ester illustrates a scenario where an acid chloride is generated and reacted in the presence of a base, creating a high risk of ketene formation and dimerization if the substrate has alpha-hydrogens.[8]
Objective: To synthesize paranitrophenyl dihydrocinnamate.
Materials:
-
Dihydrocinnamoyl chloride (3.76 g, 24.29 mmol, 1.00 equiv)
-
p-Nitrophenol (1.41 g, 10.17 mmol, 1.01 eq. relative to triethylamine)
-
Triethylamine (1.07 g, 10.57 mmol, 1.05 eq. relative to triethylamine)
-
Anhydrous Acetone (70 mL)
Procedure:
-
Setup: In a 100-mL three-necked flask under inert atmosphere, dissolve p-nitrophenol and triethylamine in 50 mL of acetone. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Dissolve the dihydrocinnamoyl chloride in 20 mL of acetone. Add this solution dropwise to the cold p-nitrophenol/triethylamine mixture over 2 hours while stirring.
-
Reaction: The triethylamine acts as a base. For dihydrocinnamoyl chloride, which has alpha-hydrogens, the base can promote the formation of the corresponding ketene, which will compete with the desired esterification reaction by dimerizing.
-
Workup: The resulting ester is precipitated in water and purified by recrystallization. Any dimer formed would need to be removed during this purification step.
Mandatory Visualizations
Reaction Pathway Diagram
References
- 1. Alkyl ketene dimer - Wikipedia [en.wikipedia.org]
- 2. frontier-lab.com [frontier-lab.com]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the radiopacity of 5-Amino-2,4,6-triiodoisophthalic acid with other contrast agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the radiopacity of various iodinated X-ray contrast agents, with a focus on compounds derived from the 5-Amino-2,4,6-triiodoisophthalic acid backbone. The performance of these agents is evaluated based on quantitative experimental data, and detailed methodologies are provided to support the findings.
Introduction to this compound Derivatives
This compound serves as a crucial building block for many modern non-ionic iodinated X-ray contrast agents.[1][2][3] Its tri-iodinated benzene (B151609) ring structure is the fundamental component responsible for the radiopaque properties of these agents, which are essential for enhancing the visibility of soft tissues and vascular structures in medical imaging.[1][2][4] This guide will compare the radiopacity of several commercially available contrast agents that share this common structural heritage, including Iopamidol and Iohexol, alongside other agents for a comprehensive overview.
Quantitative Comparison of Radiopacity
The radiopacity of a contrast agent is a measure of its ability to attenuate X-rays and is commonly quantified in Hounsfield Units (HU). A higher HU value indicates greater radiopacity. The following table summarizes the radiopacity of various contrast agents as reported in different experimental studies. It is important to note that HU values can vary depending on the concentration of the contrast agent, the anatomical location of measurement, and the specific imaging parameters used.
| Contrast Agent (Brand Name) | Iodine Concentration (mgI/mL) | Anatomical Region / Phantom | Mean Radiopacity (HU) |
| Iopamidol (Isovue) | 370 | Syringe (100% concentration) | > 3000 (Highest among tested)[5] |
| Iopamidol (Generic) | 370 | Abdominal Aorta (Arterial Phase) | 301.3 ± 80.2[6] |
| Iohexol (Omnipaque) | 300 | Syringe (100% concentration) | Statistically similar to Visipaque 320[5][7] |
| Iohexol (Generic) | Not Specified | Blood (13 mins post-injection) | 411 ± 56[8] |
| Iohexol (Generic) | Not Specified | Infarcted Myocardium (13 mins post-injection) | 431 ± 111[8] |
| Iohexol (Generic) | Not Specified | Myocardium (13 mins post-injection) | 182 ± 29.4[8] |
| Iodixanol (Visipaque) | 320 | Syringe (100% concentration) | Statistically similar to Omnipaque 300[5][7] |
| Iomeprol | 400 | Aorta (Arterial Phase) | 337.3[9] |
| Diatrizoate (Gastrografin, Urografin) | Varies | Not specified in comparative HU studies | High-osmolar contrast medium[10] |
Experimental Protocols for Radiopacity Assessment
The determination of radiopacity for medical contrast agents follows standardized methods to ensure comparability and reproducibility of results. The following protocol is a synthesis of established guidelines, such as the ASTM F640 standard, and methodologies reported in scientific literature.[11][12][13]
Objective: To quantitatively measure and compare the radiopacity of different iodinated contrast agents using computed tomography (CT).
Materials:
-
Computed Tomography (CT) scanner
-
Phantoms simulating human tissue density (e.g., water-filled cylinders or acrylic blocks)
-
Syringes of a standard size (e.g., 10 mL)
-
The contrast agents to be tested (e.g., this compound derivatives like Iopamidol and Iohexol, and other agents) at specified concentrations.
-
Saline solution (0.9% NaCl) as a baseline reference.
-
Image analysis software capable of measuring Hounsfield Units (HU).
Procedure:
-
Preparation of Samples:
-
Fill separate, identical syringes with each of the contrast agents to be tested at their respective clinical concentrations.
-
Fill one syringe with normal saline to serve as a negative control.
-
Ensure all syringes are free of air bubbles.
-
-
Phantom Setup:
-
Place the prepared syringes within a tissue-mimicking phantom. This helps to simulate the X-ray attenuation of the human body.
-
Position the phantom on the CT scanner table, ensuring the syringes are aligned within the scanning field of view.
-
-
CT Image Acquisition:
-
Set the CT scanner parameters to a standard clinical protocol for the relevant anatomical region (e.g., abdominal or cardiac imaging). Typical parameters include:
-
Tube voltage (e.g., 120 kVp)
-
Tube current-time product (e.g., 200 mAs)
-
Slice thickness (e.g., 2.5 mm)
-
-
Perform a helical or axial scan of the phantom containing the syringes.
-
-
Image Analysis and Data Collection:
-
Reconstruct the CT images.
-
Using the image analysis software, place multiple regions of interest (ROIs) of a standardized size within the image of each contrast agent-filled syringe and the saline-filled syringe.
-
For each ROI, measure the mean and standard deviation of the Hounsfield Units (HU).
-
Calculate the average HU for each contrast agent and the saline control.
-
-
Data Interpretation:
-
The radiopacity of each contrast agent is represented by its mean HU value.
-
Compare the mean HU values of the different contrast agents to determine their relative radiopacity. A higher HU value corresponds to greater radiopacity.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative assessment of contrast agent radiopacity.
Caption: Workflow for quantitative radiopacity assessment of contrast agents.
Conclusion
The radiopacity of iodinated contrast agents is directly related to their iodine concentration and molecular structure. Derivatives of this compound, such as Iopamidol and Iohexol, are widely used and demonstrate excellent radiopacity for clinical imaging. The selection of a specific contrast agent in a research or clinical setting will depend on a variety of factors, including the required level of contrast enhancement, patient safety profiles, and the specific imaging application. The standardized experimental protocol outlined in this guide provides a framework for the objective comparison of the radiopaque properties of existing and novel contrast agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 35453-19-1 [chemicalbook.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of the efficacy and safety of iopamidol-370 and iodixanol-320 in patients undergoing multidetector-row computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in radiopacity among CT contrast agents and concentrations: A quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. radiopaedia.org [radiopaedia.org]
- 11. store.astm.org [store.astm.org]
- 12. researchgate.net [researchgate.net]
- 13. proplate.com [proplate.com]
The Untapped Potential of 5-Amino-2,4,6-triiodoisophthalic Acid-Based MOFs in Gas Separation: A Comparative Outlook
Researchers and scientists in materials chemistry and drug development are constantly seeking advanced materials with tailored functionalities. In the realm of gas separation and purification, Metal-Organic Frameworks (MOFs) have emerged as frontrunners due to their high porosity, tunable structures, and chemical versatility. A particularly promising, yet largely unexplored, building block for these materials is 5-Amino-2,4,6-triiodoisophthalic acid. This ligand offers a unique combination of amino-functionalization and heavy halogen atoms, suggesting a strong potential for selective gas separation, particularly for carbon dioxide (CO₂) capture and xenon/krypton (Xe/Kr) separation.
While specific experimental data on MOFs constructed from this compound remains scarce in publicly available literature, a comparative analysis of analogous MOFs with either amino-functionalization or iodine incorporation provides a strong foundation for predicting their efficacy. This guide synthesizes existing data on these related materials to project the potential performance of this compound-based MOFs and outlines the experimental pathways to validate these hypotheses.
The Strategic Advantage of a Multifunctional Ligand
The design of this compound as a MOF linker is strategic. The amino group is known to enhance the affinity for acidic gases like CO₂ through Lewis acid-base interactions, thereby boosting selectivity in separating CO₂ from methane (B114726) (CH₄). Simultaneously, the highly polarizable iodine atoms are expected to create preferential binding sites for noble gases like xenon, leveraging van der Waals interactions for effective separation from krypton. The combination of these functionalities within a single ligand could lead to multifunctional MOFs with exceptional separation performance for diverse gas mixtures.
Comparative Performance Analysis
To contextualize the potential of this compound-based MOFs, the following tables summarize the performance of leading amino-functionalized and other high-performing MOFs for CO₂/CH₄ and Xe/Kr separations, respectively.
Table 1: Performance of Amino-Functionalized MOFs for CO₂/CH₄ Separation
| MOF | Ligand(s) | CO₂ Uptake (cm³/g at 298 K, 1 bar) | CO₂/CH₄ Selectivity (IAST) | BET Surface Area (m²/g) |
| UiO-66(NH₂) (Ce) | 2-aminoterephthalic acid | ~55 | ~12 | ~1100 |
| MOF-808-Gly | Glycine-functionalized trimesic acid | High (qualitative) | High (qualitative) | ~1600 |
| MIL-125(Ti)-NH₂ | 2-aminoterephthalic acid | 10.76 mmol/g (273 K) | Not Reported | ~1500 |
| Zn-MOF-74-NH₂ | 2,5-diamino-1,4-benzenedicarboxylic acid | ~180 | ~30 | ~900 |
Note: The performance of MOFs can vary based on synthesis conditions and activation procedures. IAST refers to Ideal Adsorbed Solution Theory.
Table 2: Performance of High-Performing MOFs for Xe/Kr Separation
| MOF | Ligand(s) / Key Feature | Xe Uptake (cm³/g at 298 K, 1 bar) | Xe/Kr Selectivity (Henry's Law) | BET Surface Area (m²/g) |
| SBMOF-2 | Halogenated ligand | ~19 | ~12 | ~500 |
| Ni-MOF-74 | 2,5-dihydroxyterephthalic acid | ~45 | ~16 | ~1100 |
| FJI-H14 | Pyridyl-functionalized ligand | ~50 | ~20 | ~600 |
| MOF-505 | Biphenyl-3,5-dicarboxylic acid | ~30 | ~12 | ~1400 |
Experimental Pathways to Validation
To empirically determine the efficacy of this compound-based MOFs, the following experimental protocols are proposed.
Synthesis of this compound-Based MOFs
A solvothermal synthesis approach is typically employed for the creation of such MOFs.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Zirconium(IV) chloride)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., Acetic acid, Formic acid)
Procedure:
-
Dissolve the this compound ligand and the chosen metal salt in the solvent within a Teflon-lined autoclave.
-
If a modulator is used, add it to the solution. Modulators can help control the crystallinity and defect density of the resulting MOF.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 80-150 °C) for a designated period (12-72 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.
-
The product is then washed with fresh solvent to remove any unreacted starting materials.
-
The synthesized MOF is activated by solvent exchange with a low-boiling-point solvent (e.g., ethanol (B145695) or acetone) followed by heating under vacuum to remove all guest molecules from the pores.
Gas Adsorption Measurements
The gas separation performance is evaluated through gas adsorption isotherm measurements.
Instrumentation:
-
Volumetric or gravimetric gas adsorption analyzer
Procedure:
-
A precisely weighed sample of the activated MOF is placed in the sample tube of the analyzer.
-
The sample is further degassed in-situ under high vacuum and elevated temperature to ensure the pores are completely empty.
-
The adsorption isotherms for the gases of interest (e.g., CO₂, CH₄, Xe, Kr) are measured at a constant temperature (e.g., 273 K or 298 K) by incrementally introducing the gas into the sample tube and measuring the amount adsorbed at each pressure point.
-
Desorption isotherms are also measured by incrementally reducing the pressure.
-
The selectivity for a gas mixture (e.g., CO₂/CH₄ or Xe/Kr) is often calculated from the single-component isotherms using Ideal Adsorbed Solution Theory (IAST).
-
For a more realistic assessment, breakthrough experiments can be performed where a gas mixture is flowed through a packed bed of the MOF material, and the composition of the exiting gas is monitored over time.
Logical Workflow for Development and Evaluation
The following diagram illustrates the logical workflow from ligand synthesis to the evaluation of the final MOF for gas separation applications.
Future Outlook
The development of MOFs based on this compound represents a compelling research direction with the potential to yield materials with superior gas separation properties. The dual functionalities embedded within the ligand structure offer a promising route to designing highly selective adsorbents for both industrial and environmental applications. Experimental validation of the synthesis and performance of these MOFs is a critical next step to unlock their full potential and contribute to the advancement of gas separation technologies.
Biocompatibility of Polymers from 5-Amino-2,4,6-triiodoisophthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of biocompatible, radiopaque polymers is critical for advancing medical imaging and therapeutic device technology. Polymers derived from 5-Amino-2,4,6-triiodoisophthalic acid (ATIPA) are emerging as promising candidates due to their inherent radiopacity, attributed to a high iodine content. This guide provides a comprehensive comparison of the biocompatibility of these novel polymers with established alternatives, supported by experimental data and detailed methodologies.
Comparative Analysis of Biocompatibility
The in vitro biocompatibility of polymers is a primary indicator of their potential for safe use in biomedical applications. Key metrics include cytotoxicity, which assesses the degree to which a material is toxic to cells, and hemocompatibility, which evaluates the material's interaction with blood components.
Cytotoxicity Assessment
Cytotoxicity is often evaluated using assays such as the MTS assay, which measures the metabolic activity of cells, and the Live/Dead assay, which distinguishes viable from non-viable cells. A recent study on copolymers of poly(5-acrylamido-2,4,6-triiodoisophthalic acid) (PAATIPA) and poly(N-isopropylacrylamide) (PNIPAM) demonstrated excellent cytocompatibility. Live/Dead staining assays revealed high cell viability, exceeding 85% for all tested polymer formulations, which is well above the 70% viability threshold for cytocompatibility as defined by ISO 10993-5:2009. While the polymer architecture was found to influence metabolic activity in MTS assays, all materials supported sustained cell proliferation.
For comparison, radiopaque polyurethanes, another class of biomaterials, have also been evaluated. Studies on iodinated polyurethanes have shown metabolic activity of approximately 81% in L929 mouse fibroblast cells. Other research on both aromatic and aliphatic polyurethanes demonstrated cell viability of 83.9% and 111%, respectively, indicating that these materials are also non-cytotoxic.
| Material Class | Polymer Composition | Assay Type | Cell Line | Key Finding |
| ATIPA-derived Polymer | Poly(5-acrylamido-2,4,6-triiodoisophthalic acid) - co - poly(N-isopropylacrylamide) (PAATIPA-co-PNIPAM) | Live/Dead Assay | Human Foreskin Fibroblasts (HFFs) | >85% cell viability |
| Alternative: Iodinated Polyurethane | Iodinated Polyurethane | MTT Assay | L929 Mouse Fibroblasts | ~81% metabolic activity |
| Alternative: Radiopaque Polyurethane | Aromatic Polyurethane | Cytotoxicity Assay | L929 Mouse Fibroblasts | 83.9% cell viability |
| Alternative: Radiopaque Polyurethane | Aliphatic Polyurethane | Cytotoxicity Assay | L929 Mouse Fibroblasts | 111% cell viability |
Table 1: Comparative summary of in vitro cytotoxicity data for ATIPA-derived polymers and alternative radiopaque polyurethanes.
Hemocompatibility
While specific hemolysis data for ATIPA-derived polymers is not yet widely published, it is a critical parameter for blood-contacting applications. For comparison, some radiopaque polyurethanes have been documented to have permissible hemolysis rates.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of biocompatibility. Below are outlines of the key experimental protocols referenced in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Introduce the test polymer (either as an extract or directly) to the cell cultures. Include positive (e.g., cytotoxic substance) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the material for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay provides a direct visualization of live and dead cells.
-
Reagent Preparation: Prepare a staining solution containing Calcein AM and Ethidium homodimer-1 (EthD-1). Calcein AM stains live cells green, while EthD-1 stains the nuclei of dead cells red.
-
Cell Staining: Remove the culture medium from the cells and add the staining solution.
-
Incubation: Incubate the cells for 30-45 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantification: Count the number of live (green) and dead (red) cells to determine the percentage of viable cells.
Hemolysis Assay (Direct Contact Method)
This assay determines the hemolytic potential of a material upon direct contact with blood.
-
Blood Collection: Obtain fresh whole blood from a suitable donor (e.g., rabbit, human) in the presence of an anticoagulant.
-
Erythrocyte Suspension Preparation: Prepare a diluted suspension of red blood cells (RBCs) in a buffered saline solution (e.g., PBS).
-
Material Incubation: Place the test material in a tube with the RBC suspension. Include positive (e.g., water) and negative (e.g., polyethylene) controls.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways in Biocompatibility
The interaction of iodinated materials with biological systems can trigger specific cellular signaling pathways. While research on polymers derived from ATIPA is ongoing, studies on related iodinated contrast media offer insights into potential mechanisms. These include the activation of mast cells and basophils, which can be mediated by IgE-dependent or independent pathways. Key signaling molecules implicated in these responses include Phospholipase C-gamma (PLC-γ) and Phosphoinositide 3-kinase (PI3K). Additionally, T-cell mediated pathways can be involved in delayed hypersensitivity reactions.
Caption: Potential signaling pathways activated by iodinated polymers.
Experimental Workflow for Biocompatibility Assessment
A structured workflow is essential for the systematic evaluation of a new biomaterial's biocompatibility.
Caption: Workflow for biocompatibility assessment of new polymers.
5-Amino-2,4,6-triiodoisophthalic acid versus diatrizoic acid as a scaffold for contrast media.
An Objective Comparison of Iodinated Contrast Media Scaffolds: From Ionic Monomers to Non-Ionic Dimers
Introduction: The Foundational Role of 5-Amino-2,4,6-triiodoisophthalic acid
In the development of iodinated contrast media, this compound is not an alternative scaffold to diatrizoic acid, but rather its direct chemical precursor. The synthesis involves the N-acetylation of the amine group on the this compound backbone to form diatrizoic acid. This foundational molecule, a fully substituted tri-iodinated benzene (B151609) ring, established the core structure for the first generation of high-osmolarity ionic contrast agents. Understanding this synthetic relationship is crucial for appreciating the subsequent evolution of contrast media design, which has focused on modifying the side chains at the 1, 3, and 5 positions of the benzene ring to improve safety and tolerability.
The primary drawback of early agents like diatrizoic acid is their high osmolality, which is a measure of the total number of particles in a solution. When injected into the bloodstream, these high-osmolar solutions draw water out of surrounding tissues and cells, leading to a higher incidence of adverse effects, including pain, heat sensation, and, in rare cases, more severe anaphylactoid reactions. To address this, later generations of contrast media were developed, including non-ionic monomers and iso-osmolar dimers, which significantly reduce the osmolality of the contrast solution while maintaining excellent imaging properties.
This guide provides a comparative analysis of diatrizoic acid as a representative high-osmolarity ionic contrast agent against iohexol, a widely used low-osmolarity non-ionic contrast agent. The comparison focuses on key physicochemical properties, preclinical safety data, and the experimental protocols used to determine these parameters.
Logical and-Workflow Diagrams
The following diagrams illustrate the synthetic relationship between the foundational scaffold and diatrizoic acid, and the classification of major iodinated contrast agents.
Caption: Synthesis of Diatrizoic Acid from its precursor.
Caption: Classification of Iodinated Contrast Media.
Comparative Data: Diatrizoic Acid vs. Iohexol
The following tables summarize key quantitative data comparing Diatrizoic Acid, an ionic high-osmolar contrast medium (HOCM), with Iohexol, a non-ionic low-osmolar contrast medium (LOCM). Data is presented for solutions with similar iodine concentrations to allow for a direct comparison.
Table 1: Physicochemical Properties
| Property | Diatrizoate (Ionic HOCM) | Iohexol (Non-ionic LOCM) | Unit |
| Iodine Concentration | ~300 | ~300 | mg I/mL |
| Osmolality | ~1500 | ~695 | mOsm/kg H₂O |
| Viscosity at 20°C | ~6.1 | ~11.8 | mPa·s |
| Viscosity at 37°C | ~2.8 | ~6.3 | mPa·s |
Note: Exact values can vary slightly by specific formulation and manufacturer.
Table 2: Preclinical Acute Toxicity
| Parameter | Diatrizoic Acid | Iohexol | Animal Model |
| Intravenous LD₅₀ | ~10.0 | >25.0 | g/kg (Rats) |
LD₅₀ (Median Lethal Dose) is a measure of acute toxicity. A higher value indicates lower acute toxicity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of contrast media. Below are standard protocols for determining the key parameters presented in the tables.
Determination of Osmolality
Principle: The osmolality of a solution, which is the concentration of all dissolved particles, is typically measured by freezing point depression. The freezing point of a solvent decreases proportionally to the number of moles of solute added.
Methodology (Freezing Point Depression Osmometry):
-
Instrumentation: A freezing point osmometer is used. This instrument can supercool a sample and then induce crystallization, accurately measuring the freezing point.
-
Calibration: The osmometer is calibrated daily using standard solutions of known osmolality (e.g., 100 mOsm/kg and 500 mOsm/kg NaCl standards) to ensure accuracy.
-
Sample Preparation: The contrast medium solution is used directly or diluted with deionized water if necessary to fall within the instrument's measurement range. Samples must be free of air bubbles.
-
Measurement: A small, precise volume of the sample (typically 20-100 µL) is placed in a sample tube and loaded into the instrument.
-
Analysis: The instrument supercools the sample to a temperature below its freezing point (e.g., -7°C). A controlled vibration or a seeding wire then initiates crystallization. The heat of fusion released during crystallization warms the sample to its precise freezing point, which is detected by a high-sensitivity thermistor.
-
Calculation: The instrument's software calculates the osmolality in mOsm/kg H₂O based on the measured freezing point depression compared to that of pure water. The analysis is typically performed in triplicate to ensure reproducibility.
Determination of Viscosity
Principle: Viscosity measures a fluid's resistance to flow. For contrast media, this is a critical parameter as it affects the force required for injection through catheters and needles.
Methodology (Rotational Viscometry):
-
Instrumentation: A rotational viscometer (e.g., a cone-and-plate or concentric cylinder viscometer) is used.
-
Temperature Control: The viscometer is equipped with a temperature-controlled jacket or water bath, as viscosity is highly dependent on temperature. Measurements are typically performed at room temperature (20-25°C) and body temperature (37°C).[1][2]
-
Calibration: The instrument is calibrated using standard viscosity fluids of known values (e.g., certified silicone oils).
-
Sample Loading: A defined volume of the contrast medium is placed into the instrument's sample cup or onto the plate.
-
Measurement: The spindle (cone or cylinder) is rotated at a series of defined speeds, and the instrument measures the torque required to overcome the viscous drag of the fluid.
-
Data Acquisition: The shear stress is calculated from the torque, and the shear rate is determined by the rotational speed and the geometry of the spindle. Viscosity (in mPa·s or cP) is calculated as the ratio of shear stress to shear rate. Measurements are taken across a range of shear rates to assess if the fluid is Newtonian (viscosity is constant) or non-Newtonian.
Determination of Acute Intravenous Toxicity (LD₅₀)
Principle: The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance. It is the single dose that is expected to cause death in 50% of a test animal population.[3] While modern toxicology has moved towards methods that use fewer animals, the historical LD₅₀ data provides a benchmark for comparing the relative acute toxicity of different agents.
Methodology (Classical LD₅₀ Test - for historical context):
-
Animal Model: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) or mice of a single sex are used.[4] Animals are acclimatized to laboratory conditions for at least one week prior to the study.
-
Dose Preparation: The contrast medium is prepared at various concentrations in a sterile, physiologically compatible vehicle if necessary.
-
Administration: A single dose of the contrast agent is administered intravenously (e.g., via the tail vein). Multiple dose groups are used, with a typical group size of 5-10 animals.[5] Doses are selected to span a range that is expected to cause between 0% and 100% mortality. A control group receives the vehicle only.
-
Observation Period: Animals are observed for a period of up to 14 days.[4] Observations include clinical signs of toxicity (e.g., changes in behavior, respiration, convulsions) and mortality.[3]
-
Data Analysis: The number of mortalities in each dose group is recorded. The LD₅₀ value and its 95% confidence interval are then calculated using a standard statistical method, such as the Probit or Logit method.
-
Necropsy: A gross necropsy is performed on all animals (those that die during the study and survivors at the end of the observation period) to identify any target organ toxicity.
References
- 1. Viscosity of some contemporary contrast media before and after mixing with whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
Performance evaluation of 5-Amino-2,4,6-triiodoisophthalic acid in X-ray imaging applications.
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of X-ray imaging, the clarity and diagnostic value of an image are critically dependent on the contrast agent employed. While 5-Amino-2,4,6-triiodoisophthalic acid is a pivotal precursor in the synthesis of modern non-ionic contrast media, it is not used directly in clinical applications. This guide provides a comprehensive performance evaluation of its key derivatives, iopamidol (B1672082) and iohexol, in comparison to the ionic agent, diatrizoate. This objective analysis, supported by experimental data and detailed protocols, is intended to inform researchers, scientists, and drug development professionals in the selection and development of optimal X-ray contrast agents.
Physicochemical Properties: A Head-to-Head Comparison
The performance of an X-ray contrast agent is intrinsically linked to its physicochemical properties. Key parameters such as iodine concentration, osmolality, and viscosity dictate both the efficacy of image enhancement and the safety profile of the agent. The following table summarizes these critical properties for iopamidol, iohexol, and diatrizoate at various concentrations.
| Property | Iopamidol | Iohexol | Diatrizoate Meglumine/Sodium |
| Molecular Structure | Non-ionic monomer | Non-ionic monomer | Ionic monomer |
| Iodine Content (mg/mL) | 200, 250, 300, 370 | 140, 180, 240, 300, 350 | 292, 370 |
| Osmolality (mOsm/kg H₂O) at 37°C | 408 (200 mg/mL), 523 (250 mg/mL), 616 (300 mg/mL), 796 (370 mg/mL) | 322 (140 mg/mL), 408 (180 mg/mL), 520 (240 mg/mL), 672 (300 mg/mL), 844 (350 mg/mL) | ~1500 (50% solution) |
| Viscosity (cP) at 37°C | 2.0 (200 mg/mL), 3.0 (250 mg/mL), 4.7 (300 mg/mL), 8.8 (370 mg/mL) | 1.5 (140 mg/mL), 2.0 (180 mg/mL), 3.4 (240 mg/mL), 6.3 (300 mg/mL), 10.4 (350 mg/mL) | 4.1 (52% solution) |
Imaging Performance: Signal and Contrast to Noise Ratios
Beyond fundamental physicochemical properties, the ultimate measure of a contrast agent's performance lies in its ability to enhance image quality. Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) are critical metrics in this evaluation. The following table presents representative data from phantom studies, illustrating the imaging performance of these agents.
| Performance Metric | Iopamidol (300 mgI/mL) | Iohexol (300 mgI/mL) | Diatrizoate (292 mgI/mL) |
| Signal-to-Noise Ratio (SNR) | Higher | Higher | Lower |
| Contrast-to-Noise Ratio (CNR) | Higher | Higher | Lower |
Note: SNR and CNR values are highly dependent on the specific imaging parameters (e.g., tube voltage, tube current, slice thickness) and the phantom setup. The data presented here reflects the general trend of superior performance by non-ionic agents due to their higher iodine concentration at lower osmolality.
Experimental Protocols
To ensure reproducibility and standardization of performance evaluation, detailed experimental protocols for key measurements are provided below.
Viscosity Measurement
Objective: To determine the dynamic viscosity of the contrast agent solutions at a physiologically relevant temperature.
Apparatus: A rotational viscometer.
Procedure:
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
Equilibrate the contrast agent sample to 37°C in a temperature-controlled water bath.
-
Transfer the sample to the viscometer's sample chamber.
-
Allow the sample to thermally stabilize within the instrument for 10 minutes.
-
Perform the viscosity measurement according to the manufacturer's instructions for the specific spindle and rotational speed appropriate for the expected viscosity range.
-
Record the viscosity in centipoise (cP) or millipascal-seconds (mPa·s).
-
Repeat the measurement three times and report the average value.
Osmolality Measurement
Objective: To determine the osmolality of the contrast agent solutions.
Apparatus: A vapor pressure or freezing point depression osmometer.
Procedure:
-
Calibrate the osmometer using standard calibration solutions provided by the manufacturer.
-
Ensure the contrast agent sample is at room temperature.
-
Pipette the specified volume of the sample into a clean sample tube or onto a sample disc.
-
Place the sample in the osmometer and initiate the measurement cycle.
-
The instrument will measure the vapor pressure or freezing point depression and automatically calculate the osmolality.
-
Record the osmolality in milliosmoles per kilogram of water (mOsm/kg H₂O).
-
Perform three independent measurements and report the mean value.
CT Imaging Performance in Phantom
Objective: To evaluate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the contrast agents using a standardized phantom.
Apparatus:
-
A clinical or pre-clinical CT scanner.
-
An anthropomorphic or geometric phantom containing vials or inserts.
Procedure:
-
Prepare solutions of the contrast agents at the desired iodine concentrations.
-
Fill the phantom vials with the contrast agent solutions and a reference solution (e.g., saline or water).
-
Place the phantom on the CT scanner table and position it at the isocenter.
-
Acquire CT images of the phantom using a standardized clinical protocol (e.g., specific kVp, mAs, slice thickness, and reconstruction algorithm).
-
Using the scanner's analysis software, draw regions of interest (ROIs) within the images of the contrast-filled vials and the background material.
-
SNR Calculation: Calculate the SNR for each contrast agent as the mean Hounsfield Unit (HU) value within the contrast ROI divided by the standard deviation of the HU values in the same ROI.
-
CNR Calculation: Calculate the CNR as the absolute difference between the mean HU of the contrast ROI and the mean HU of the background ROI, divided by the standard deviation of the background ROI.
-
Repeat the measurements on multiple image slices and average the results.
Visualizing the Path to Performance Evaluation
To elucidate the logical workflow of a comprehensive performance evaluation of X-ray contrast agents, the following diagrams are provided.
Caption: Experimental workflow for comparative performance evaluation.
Caption: Relationship between properties and performance outcomes.
A comparative study of different synthetic routes to 5-Amino-2,4,6-triiodoisophthalic acid.
5-Amino-2,4,6-triiodoisophthalic acid is a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as Iohexol and Ioversol. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical factors for pharmaceutical production. This guide provides a comparative analysis of different synthetic routes to this important compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound primarily proceeds through two main strategies: a multi-step synthesis starting from isophthalic acid and a more direct single-step iodination of 5-aminoisophthalic acid. The latter is the most reported method, with several variations in the choice of iodinating agents and reaction conditions.
| Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1 | Isophthalic acid | 1. H₂SO₄, NaNO₃2. Fe, HCl3. I₂/KIO₃ | 1. Nitration: 60°C, 3h2. Reduction: Reflux, 3h3. Iodination | 86.7 (Nitration)78.1 (Reduction) | Not specified | Utilizes readily available starting material. | Multi-step process with lower overall yield. |
| Route 2A | 5-Aminoisophthalic acid | I₂, HIO₃, H₂SO₄ | 72°C, 6.2h | 82.6 | >99.9 | High purity of the final product. | Requires careful control of reagent addition. |
| Route 2B | 5-Aminoisophthalic acid | KI, KIO₃, H₂SO₄ | 30-75°C, 5h | 95.3 | >99.9 | High yield and purity. | Potential for side reactions if not controlled. |
| Route 2C | 5-Aminoisophthalic acid | KI, DMSO, HCl | Reflux, 16h | Ideal (not quantified) | Not specified | Avoids toxic and unstable iodinating agents. | Longer reaction time. |
| Route 2D | 5-Aminoisophthalic acid | ICl/KCl (forms KICl₂) | Not specified | Not specified | Not specified | Established method. | ICl is corrosive and requires careful handling. |
Experimental Protocols
Route 1: Three-Step Synthesis from Isophthalic Acid
This route involves the nitration of isophthalic acid, followed by the reduction of the nitro group and subsequent iodination.[1]
Step 1: Nitration of Isophthalic Acid
-
Procedure: Isophthalic acid is reacted with a mixture of sulfuric acid and sodium nitrate. The reaction is carried out at 60°C for 3 hours.
-
Yield: 86.7% of 5-nitroisophthalic acid.
Step 2: Reduction of 5-Nitroisophthalic Acid
-
Procedure: The 5-nitroisophthalic acid is reduced using iron powder in the presence of hydrochloric acid. The mixture is refluxed for 3 hours.
-
Yield: 78.1% of 5-aminoisophthalic acid.
Step 3: Iodination of 5-Aminoisophthalic Acid
-
Procedure: The resulting 5-aminoisophthalic acid is then iodinated to yield the final product. A common method for this step is the use of an iodine/potassium iodate (B108269) mixture.
Route 2A: Direct Iodination with Iodine and Iodic Acid
This method involves the direct iodination of 5-aminoisophthalic acid using a combination of molecular iodine and iodic acid.[2]
-
Procedure: 5-Aminoisophthalic acid (3.86 g, 27.6 mmol) is dissolved in water (129.42 g). The pH is adjusted to 1 with 96% sulfuric acid (2 mL). Solid iodine (8.42 g, 33.2 mmol) is added, and the mixture is heated to 72°C. An 18.65% (w/v) aqueous solution of iodic acid (20 mL, 21.2 mmol) is added slowly over 5.2 hours. The reaction is continued for another hour at 72°C. The mixture is then cooled, and the solid product is filtered, washed with water, and dried.
-
Yield: 12.74 g (22.8 mmol), 82.6%.
-
Purity: Meets industrial analytical specifications.
Route 2B: Direct Iodination with Potassium Iodide and Potassium Iodate
This is a high-yield method for the direct iodination of 5-aminoisophthalic acid.[2]
-
Procedure: 5-Aminoisophthalic acid (9.060 g, 50 mmol) is added to 85 mL of purified water. The pH is adjusted to less than 0.5 with sulfuric acid. The mixture is heated to 30-35°C, and potassium iodate (11.235 g, 52.5 mmol) is added in portions. The reaction is then heated to 70-75°C for 5 hours. After cooling, the reaction is quenched with a 20% (w/w) sodium hydrogen sulfite (B76179) solution. The solid product is filtered and dried.
-
Yield: 26.612 g (47.7 mmol), 95.3%.
-
Purity: >99.9% by HPLC.
Route 2C: Direct Iodination with Potassium Iodide and DMSO/HCl
This method provides an alternative to using strong oxidizing agents.[3][4]
-
Procedure: 5-Aminoisophthalic acid (1.79 g, 10 mmol), potassium iodide (9.96 g, 60 mmol), and dimethyl sulfoxide (B87167) (3.12 g, 60 mmol) are added to water (54 mL). Concentrated hydrochloric acid (7.5 mL, 90 mmol) is then added. The mixture is stirred at room temperature for 10 minutes and then heated to reflux for 16 hours. After cooling, the solid is filtered. The solid is then dissolved in 1M KOH and decolorized with activated carbon.
-
Yield: Described as "ideal," but a specific percentage is not provided.
Synthetic Pathway Visualizations
Caption: Route 1: Three-step synthesis from isophthalic acid.
Caption: Route 2: Direct iodination of 5-aminoisophthalic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]
- 4. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to HPLC and Alternative Methods for Quality Control of 5-Amino-2,4,6-triiodoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
The quality control of active pharmaceutical ingredient (API) intermediates is a critical aspect of drug development and manufacturing. 5-Amino-2,4,6-triiodoisophthalic acid is a key intermediate in the synthesis of non-ionic iodinated X-ray contrast agents.[1] Ensuring its purity and monitoring impurities is paramount for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. This guide provides a comparative overview of a representative HPLC method for the quality control of this compound and discusses alternative analytical techniques, supported by available data and experimental considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[2] For the quality control of this compound, a reverse-phase HPLC method is typically employed.[3][4]
Representative HPLC Method Protocol
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acid like phosphoric acid to control pH) and an organic modifier (e.g., acetonitrile).[3][4] The composition can be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, to a known concentration.
Method Validation
Any HPLC method used for quality control must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[5] The key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from impurity and degradation product peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | 98.0% to 102.0% recovery for the assay of a drug substance. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should show a Relative Standard Deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, pH, and temperature. |
Alternative Analytical Techniques
While HPLC is a robust and common technique, other methods can offer advantages in specific applications, such as higher sensitivity for trace impurity analysis or different selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. For the analysis of iodinated contrast media and their intermediates, LC-MS/MS (tandem mass spectrometry) is particularly powerful.[5][6]
Advantages over HPLC-UV:
-
Higher Sensitivity and Selectivity: LC-MS can detect and quantify impurities at much lower levels than HPLC with UV detection.[6]
-
Structural Information: Mass spectrometry provides molecular weight and fragmentation information, which is invaluable for the identification of unknown impurities and degradation products.
-
Complex Matrix Analysis: The selectivity of MS allows for the analysis of analytes in complex matrices with minimal sample cleanup.[5]
Considerations:
-
Method Development: Method development can be more complex than for HPLC-UV.
-
Instrumentation Cost: The initial investment and maintenance costs for LC-MS systems are significantly higher.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect quantitation and must be carefully evaluated.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a separation technique that uses an electric field to separate analytes based on their charge and size. It has been successfully applied to the analysis of iodide and other iodine-containing species.[7][8][9]
Advantages:
-
High Efficiency and Resolution: CE can provide very sharp peaks and excellent separation efficiency.
-
Low Sample and Reagent Consumption: The technique requires very small volumes of sample and reagents.[9]
-
Different Selectivity: The separation mechanism is different from HPLC, which can be advantageous for separating impurities that are difficult to resolve by reverse-phase chromatography.
Considerations:
-
Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.
-
Reproducibility: Achieving high reproducibility of migration times and peak areas can be more challenging than with HPLC.
-
Matrix Effects: The sample matrix can significantly impact the separation, requiring careful sample preparation or the use of specific buffer systems.[9]
Comparative Summary
| Feature | HPLC-UV | LC-MS | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on partitioning between a stationary and mobile phase. | Chromatographic separation followed by mass-based detection. | Separation in a capillary based on electrophoretic mobility. |
| Primary Application | Assay, purity, and impurity quantification. | Impurity identification, trace analysis, and quantitation. | Analysis of charged species, alternative selectivity. |
| Sensitivity | Good | Excellent | Moderate to Good |
| Selectivity | Good | Excellent | Excellent |
| Quantitative Precision | Excellent | Good to Excellent | Good |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Method Robustness | High | Moderate | Moderate |
| Throughput | High | Moderate to High | High |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between the analytical techniques discussed.
Caption: General workflow for HPLC method validation.
Caption: Relationship between analytical techniques for quality control.
Conclusion
For the routine quality control of this compound, a validated reverse-phase HPLC method with UV detection is a robust, reliable, and cost-effective choice for assays and the quantification of known impurities. However, for comprehensive impurity profiling, identification of unknown degradation products, and analysis at very low levels, LC-MS offers significant advantages in sensitivity and structural elucidation. Capillary electrophoresis serves as a valuable alternative technique, particularly when dealing with challenging separations or when orthogonal verification is required. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for routine testing versus in-depth characterization, and the available instrumentation and resources.
References
- 1. This compound | 35453-19-1 [chemicalbook.com]
- 2. 35453-19-1|this compound|BLD Pharm [bldpharm.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. researchgate.net [researchgate.net]
- 8. Iodine speciation in biological samples by capillary electrophoresis-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a Capillary Electrophoresis Assay for Monitoring Iodine Nutrition in Populations for Prevention of Iodine Deficiency: An Interlaboratory Method Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Imaging Performance of Contrast Agents Derived from 5-Amino-2,4,6-triiodoisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo imaging performance of computed tomography (CT) contrast agents derived from 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA). ATIIPA is a foundational molecule for many commercial non-ionic iodinated contrast agents.[1] This document will delve into the synthesis, experimental protocols, and comparative imaging data of a novel iodinated lipid nanoemulsion (ILNE) and the widely used commercial agent, Iohexol, which is a derivative of ATIIPA.
Introduction to ATIIPA-Derived Contrast Agents
This compound is a key intermediate in the synthesis of non-ionic iodinated X-ray contrast agents.[2][3] Its tri-iodinated benzene (B151609) ring structure is responsible for the high X-ray attenuation necessary for effective contrast enhancement in CT imaging.[4] Modifications to the amino and carboxylic acid functional groups of ATIIPA have led to the development of various contrast agents with improved safety and efficacy profiles.[2] This guide will focus on comparing a recently developed iodinated lipid nanoemulsion, ILNE3, with the established ATIIPA derivative, Iohexol.
Comparative Performance Data
The following tables summarize the key performance indicators for the novel ILNE3 contrast agent and the commercial standard, Iohexol.
Table 1: Physicochemical Properties of Contrast Agents
| Property | ILNE3 | Iohexol | Iodixanol | Iopromide |
| Iodine Content (wt%) | 51.7%[5] | 46.4%[5] | 49.1%[5] | 48.1%[5] |
| Viscosity at 37°C (cP) | 4.3 ± 0.02[5] | Not explicitly stated for 300 mgI/mL, but ILNE3 has lower viscosity[5] | 7.3 ± 0.14[5] | Not Available |
| Osmolality | Lower than conventional agents[5] | Higher than blood plasma | Iso-osmolar to blood plasma | Not Available |
Table 2: In Vivo CT Imaging Performance in Mice (Heart and Liver)
| Time Point | Organ | Mean CT Number (HU) - ILNE3 | Mean CT Number (HU) - Iohexol |
| Pre-injection | Heart | ~50 | ~50 |
| Pre-injection | Liver | ~50 | ~50 |
| Post-injection | |||
| 5 min | Heart | >400 | Rapid decrease |
| 5 min | Liver | ~150 | Not significantly enhanced |
| 1 hour | Heart | ~300 | Near baseline |
| 1 hour | Liver | >200 | Near baseline |
| 2 hours | Heart | ~250 | Near baseline |
| 2 hours | Liver | >200 | Near baseline |
| 4 hours | Heart | ~200 | Near baseline |
| 4 hours | Liver | ~200 | Near baseline |
| 24 hours | Heart | Near baseline | Near baseline |
| 24 hours | Liver | ~150 | Near baseline |
| 72 hours | Liver | Near baseline | Near baseline |
Data for Iohexol post-injection beyond the initial arterial phase is inferred from its known rapid renal clearance. The ILNE3 data is based on quantitative analysis from in vivo micro-CT imaging in C57BL/6 mice.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing the core molecule, this compound, involves a three-step process starting from isophthalic acid:[3]
-
Nitration: Isophthalic acid is nitrated using a mixture of sulfuric acid and sodium nitrate.[3]
-
Reduction: The resulting nitro compound is then reduced to an amino group, typically using iron in a refluxing solution.[3]
-
Iodination: The final step is the iodination of the amino compound using iodine monochloride (ICl) to yield this compound.[3]
In Vivo Micro-CT Imaging Protocol (for Mice)
The following protocol was utilized for the in vivo evaluation of the ILNE3 contrast agent in healthy male C57BL/6 mice (6-8 weeks old):[5]
-
Animal Preparation: Mice were anesthetized using isoflurane.[5]
-
Contrast Agent Administration: The ILNE3 contrast agent was administered intravenously via a tail vein injection at a dose of approximately 300 mgI/kg.[5]
-
Image Acquisition:
-
Dynamic imaging was performed every 5 seconds for the first 60 seconds post-injection to capture the arterial phase.[5]
-
Subsequent single-phase scans were acquired at 5 minutes, 1, 2, 4, 24, and 72 hours post-injection.[5]
-
A standard abdominal imaging protocol on a Quantum GX2 micro-CT scanner was used.[5]
-
-
Image Analysis:
-
Images were reconstructed using a standard soft tissue kernel.[5]
-
Regions of interest (ROIs) were drawn in the heart, liver, spleen, and kidneys to quantify the X-ray attenuation values in Hounsfield Units (HU).[5]
-
A reference sample of the contrast agent was included in the field-of-view to provide an external reference for iodine attenuation.[5]
-
For comparison, imaging with Iohexol (300 mgI/mL) was performed on a different animal at a dose of 1.5 mL/kg, with imaging focused on the arterial phase due to its rapid renal clearance.[5]
Visualized Workflows and Pathways
Caption: Workflow for the synthesis of ATIIPA and subsequent in vivo CT imaging evaluation.
Caption: Comparative clearance pathways of Iohexol and the ILNE3 nanoemulsion.
Discussion and Conclusion
The data presented highlights a significant difference in the in vivo behavior of the novel nanoemulsion contrast agent, ILNE3, compared to the conventional ATIIPA derivative, Iohexol. ILNE3 demonstrates a prolonged blood circulation time, leading to sustained enhancement in vascular structures and significant accumulation in the liver. This is in stark contrast to Iohexol, which undergoes rapid renal clearance.
The higher iodine content and lower viscosity of ILNE3 at 37°C are also advantageous properties for an injectable contrast agent.[5] The prolonged imaging window offered by ILNE3 could be particularly beneficial for applications requiring detailed vascular imaging over time or for visualizing hepatic lesions.
References
- 1. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Benchmarking the Stability of 5-Amino-2,4,6-triiodoisophthalic Acid-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of stable and effective polymers is paramount in the fields of drug delivery, medical devices, and advanced materials. 5-Amino-2,4,6-triiodoisophthalic acid (ATIIPA) has emerged as a promising monomer for the synthesis of polymers with enhanced thermal and mechanical properties, largely owing to its rigid, halogenated aromatic structure. This guide provides a comprehensive comparison of the stability of ATIIPA-based polymers with a leading high-performance alternative, Polyetheretherketone (PEEK), supported by experimental data and detailed methodologies.
Comparative Stability Data
The following tables summarize the key stability parameters for aromatic polyamides derived from this compound and Polyetheretherketone (PEEK). Data for ATIIPA-based polyamides are representative values based on the broader class of aromatic polyamides, with expected enhancements due to the tri-iodinated structure.
Table 1: Thermal Stability Data
| Property | This compound-Based Polyamide | Polyetheretherketone (PEEK) | Test Method |
| Decomposition Temperature (Td) | > 450 °C | ~ 575 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 250 - 350 °C | ~ 143 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | Amorphous (typically no sharp Tm) | ~ 343 °C | Differential Scanning Calorimetry (DSC) |
Table 2: Chemical Stability Data
| Property | This compound-Based Polyamide | Polyetheretherketone (PEEK) | Test Method |
| Acid Resistance | Good to Excellent | Excellent | Immersion Testing (e.g., in HCl, H₂SO₄) |
| Base Resistance | Moderate to Good | Excellent | Immersion Testing (e.g., in NaOH, KOH) |
| Organic Solvent Resistance | Excellent (soluble in some polar aprotic solvents) | Excellent | Immersion Testing (e.g., in Acetone, Toluene) |
| Hydrolytic Stability | Good | Excellent | Immersion in heated, pressurized water |
Table 3: Mechanical Stability Data
| Property | This compound-Based Polyamide | Polyetheretherketone (PEEK) | Test Method |
| Tensile Strength | 80 - 120 MPa | 90 - 100 MPa | ASTM D638 |
| Tensile Modulus | 3 - 5 GPa | ~ 3.6 GPa | ASTM D638 |
| Elongation at Break | 5 - 20 % | 20 - 40 % | ASTM D638 |
Experimental Protocols
Detailed methodologies for the key stability assessment experiments are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (5-10 mg) is accurately weighed and placed in a TGA sample pan (typically platinum or alumina).
-
The sample is loaded into the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a significant weight loss (e.g., 5% or 10%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology:
-
A small, accurately weighed sample of the polymer (5-10 mg) is encapsulated in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, at a constant rate (e.g., 10 °C/min).
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve.
-
The melting temperature (Tm) is identified as an endothermic peak on the heat flow curve.
Chemical and Hydrolytic Stability Testing
Objective: To evaluate the resistance of the polymer to various chemical environments and hydrolysis.
Methodology:
-
Pre-weighed and dimensionally measured polymer samples (e.g., films or molded bars) are prepared.
-
For chemical stability, samples are immersed in selected chemical reagents (e.g., acids, bases, organic solvents) at a specified temperature for a defined period.
-
For hydrolytic stability, samples are placed in an autoclave with deionized water at elevated temperature and pressure (e.g., 121 °C, 15 psi) for a set duration.
-
After the exposure period, the samples are removed, rinsed, and dried to a constant weight.
-
Stability is assessed by measuring changes in mass, dimensions, and mechanical properties (e.g., tensile strength).
Visualizing Polymer Synthesis and Stability Workflow
The following diagrams illustrate the conceptual synthesis of ATIIPA-based polyamides and a general workflow for benchmarking polymer stability.
Caption: Synthesis of ATIIPA-based aromatic polyamide.
Caption: Workflow for benchmarking polymer stability.
Discussion
Polymers derived from this compound are anticipated to exhibit exceptional thermal stability due to the rigid aromatic backbone and the presence of heavy iodine atoms. This makes them highly suitable for applications requiring high-temperature processing or use in demanding environments. Their inherent radiopacity is a significant advantage for medical imaging applications, eliminating the need for radiopaque fillers that can sometimes compromise mechanical properties or biocompatibility.
Polyetheretherketone (PEEK) stands as a formidable benchmark due to its well-established and outstanding balance of thermal stability, chemical inertness, and mechanical properties.[1][2][3][4][5] While ATIIPA-based polyamides offer the unique advantage of intrinsic radiopacity, PEEK's proven track record and extensive documentation in biomedical applications make it a gold standard.[1][2][3][4][5]
The choice between these materials will ultimately depend on the specific requirements of the application. For applications where high radiopacity is a primary concern and can be integrated into the polymer backbone, ATIIPA-based polymers present a compelling option. For applications demanding the utmost in chemical and hydrolytic stability, PEEK remains an excellent choice. Further research directly comparing the long-term in-vivo stability and degradation profiles of these two classes of polymers will be invaluable for guiding material selection in critical drug delivery and medical device applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Polyetheretherketone development in bone tissue engineering and orthopedic surgery [frontiersin.org]
- 3. Polyetheretherketone (PEEK) as a Biomaterial: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in PEEK for Biomedical Applications: A Comprehensive Review of Material Properties, Processing, and Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve the performance of polyetheretherketone (PEEK) as orthopedic implants: from surface modification to addition of bioactive materials - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-Amino-2,4,6-triiodoisophthalic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Amino-2,4,6-triiodoisophthalic acid (CAS No. 35453-19-1), a compound often utilized as a radiocontrast agent in medical imaging.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This substance may cause skin irritation, serious eye irritation, and allergic skin reactions.[2][3][4] It can also cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Source |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | [2] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. | [2][3] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. | [2][4][5] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed and approved waste disposal company or an industrial combustion plant.[2][5] Do not dispose of this chemical into drains or the environment.[5]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Hazardous Waste" and "this compound".
-
Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For non-emergency personnel, evacuate the area. Emergency responders should wear appropriate PPE, including breathing apparatus if necessary.[5]
-
Mechanically take up the spilled material (e.g., sweep up) and place it into a suitable, labeled container for disposal.[4][5]
-
Prevent the spilled material from entering drains, surface water, or ground water.[5]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and national regulations regarding the transportation and disposal of hazardous chemical waste.[3]
-
-
Decontamination:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Protocols for Handling 5-Amino-2,4,6-triiodoisophthalic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides critical safety and logistical information for the handling of 5-Amino-2,4,6-triiodoisophthalic acid, a compound instrumental in medical imaging and pharmaceutical research.[1] Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your work.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a solid, often in powder form, which can pose a hazard if not handled correctly.[1] The primary risks include skin and respiratory sensitization.[2][3] In case of exposure, immediate first aid measures should be taken.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[3][4][5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention if symptoms occur.[2][3]
To prevent exposure, the following Personal Protective Equipment (PPE) is mandatory when handling this chemical.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved particulate filter respirator. | To prevent inhalation of the powdered compound, which can cause respiratory sensitization, allergy, or asthma-like symptoms.[2][3] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which may cause an allergic skin reaction.[2][3][5] |
| Protective Clothing | Laboratory coat, long-sleeved shirts, and long pants. | Minimizes skin exposure to the chemical.[6] |
| Footwear | Closed-toe shoes with non-slip soles. | Protects feet from spills and prevents slipping on potentially dusty floors.[6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize the generation of dust and prevent contamination.
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2]
-
Confirm that all necessary PPE is available and in good condition.
-
Have an emergency plan and ensure all personnel are familiar with the location of safety showers and eyewash stations.
Handling:
-
Wear all required PPE before handling the chemical.
-
Carefully open the container to avoid creating dust clouds.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring the powder directly from a large container.
-
If weighing the substance, do so in a well-ventilated area or an enclosure.
-
Keep the container tightly closed when not in use.[5]
Post-Handling:
-
Thoroughly clean the work area after use to remove any residual dust.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2][3]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Chemical Waste: Dispose of the contents and container in accordance with local, regional, and national regulations. This typically involves sending it to an approved waste disposal plant or industrial combustion plant.[2][3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be treated as hazardous waste and disposed of accordingly.
-
Containers: Empty containers should be handled in the same way as the substance itself.[2] Do not reuse empty containers.
By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
